Cap-dependent endonuclease-IN-26
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H23N3O3 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
1-benzhydryl-5-hydroxy-3-propan-2-yl-2H-pyrido[2,1-f][1,2,4]triazine-4,6-dione |
InChI |
InChI=1S/C23H23N3O3/c1-16(2)24-15-26(25-14-13-19(27)22(28)21(25)23(24)29)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-14,16,20,28H,15H2,1-2H3 |
InChI Key |
XBUAYFHRCVFRFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CN(N2C=CC(=O)C(=C2C1=O)O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Antiviral Spectrum of Cap-dependent Endonuclease-IN-26
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cap-dependent endonuclease-IN-26 (also referred to as compound 2v in some literature) is a potent inhibitor of the influenza virus cap-dependent endonuclease (CEN), an essential enzyme for viral transcription. This document provides a comprehensive overview of the antiviral spectrum of this compound, detailing its activity against a range of influenza A and B virus strains. Furthermore, it outlines the methodologies for key experimental assays used to determine its efficacy and cytotoxicity. The mechanism of action is also visually represented to facilitate a deeper understanding of its role in inhibiting viral replication.
Antiviral Spectrum and Potency
This compound demonstrates a broad spectrum of antiviral activity, primarily against various strains of influenza A and B viruses. Its efficacy is attributed to the inhibition of the viral cap-dependent endonuclease, with a reported IC50 value of 286 nM.[1] The compound has shown potent activity against H1N1 and H3N2 subtypes of influenza A, as well as influenza B viruses.[1]
Table 1: In Vitro Antiviral Activity of this compound against Influenza Viruses
| Virus Strain | Type | EC50 (nM) |
| rgA/WSN/33 | A (H1N1) | 165.1 |
| rgA/WSN/33-NA/H274Y (Oseltamivir-resistant) | A (H1N1) | 80.4 |
| A/PR/8/34 | A (H1N1) | 183.0 |
| A/Victoria/3/75 | A (H3N2) | 828.8 |
| A/HongKong/8/68 | A (H3N2) | 301.5 |
| B/Hong Kong/5/72 | B | 124.3 |
| B/Maryland/1/59 | B | 176.0 |
Data sourced from MedChemExpress.[1]
While specific data for this compound against other viral families is limited in the public domain, the broader class of cap-dependent endonuclease inhibitors has shown promise against viruses that utilize a cap-snatching mechanism for transcription, such as those in the Bunyavirales order.[2][3] This includes viruses like Lassa virus, lymphocytic choriomeningitis virus (LCMV), and Junin virus.[2][3] Further research is warranted to fully elucidate the antiviral spectrum of this compound beyond influenza viruses.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the viral cap-dependent endonuclease. This enzyme is a critical component of the influenza virus RNA-dependent RNA polymerase complex and is responsible for "cap-snatching," a process where the virus cleaves the 5' cap from host cell pre-mRNAs to use as a primer for the synthesis of its own viral mRNAs. By inhibiting this endonuclease activity, this compound effectively blocks viral transcription and subsequent replication.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antiviral activity and cytotoxicity of this compound.
Cap-dependent Endonuclease (CEN) Inhibition Assay (FRET-based)
This protocol describes a representative Fluorescence Resonance Energy Transfer (FRET)-based assay to measure the inhibition of influenza virus cap-dependent endonuclease activity.
Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of the viral endonuclease.
Principle: A short, single-stranded RNA or DNA oligonucleotide is labeled with a fluorophore on one end and a quencher on the other. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the endonuclease, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
Materials:
-
Recombinant influenza virus cap-dependent endonuclease (PA subunit N-terminal domain)
-
FRET-based substrate (e.g., a 20-nucleotide RNA labeled with 6-FAM at the 5' end and a quencher at the 3' end)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 2 mM DTT)
-
This compound (in DMSO)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add the recombinant CEN enzyme to all wells except for the no-enzyme control wells.
-
Initiate the reaction by adding the FRET substrate to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 520 nm emission for 6-FAM).
-
Calculate the percent inhibition for each concentration of the inhibitor relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay for Antiviral Activity
This protocol details a standard plaque reduction assay to determine the effective concentration (EC50) of this compound against influenza virus.
Objective: To measure the ability of the compound to inhibit the replication of infectious virus particles.
Principle: A confluent monolayer of susceptible cells is infected with a known amount of virus. The cells are then overlaid with a semi-solid medium containing the test compound, which restricts the spread of progeny virions to adjacent cells. This results in the formation of localized zones of cell death (plaques). The reduction in the number or size of plaques in the presence of the compound is a measure of its antiviral activity.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock of known titer
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Semi-solid overlay (e.g., Avicel or agarose) containing TPCK-trypsin
-
This compound
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
Procedure:
-
Seed MDCK cells in 6-well or 12-well plates and grow to a confluent monolayer.
-
Prepare serial dilutions of the influenza virus in serum-free DMEM.
-
Wash the cell monolayers with phosphate-buffered saline (PBS) and infect with the virus dilutions for 1 hour at 37°C.
-
During the infection period, prepare the semi-solid overlay containing various concentrations of this compound.
-
After the 1-hour incubation, remove the virus inoculum and wash the cells with PBS.
-
Add the semi-solid overlay containing the test compound to each well.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.
-
Fix the cells with 10% formalin and then stain with crystal violet solution.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well and calculate the percent plaque reduction for each compound concentration compared to the vehicle control.
-
Determine the EC50 value by plotting the percent plaque reduction against the logarithm of the compound concentration.
WST-8 Cytotoxicity Assay
This protocol describes the use of a WST-8 assay to assess the cytotoxicity of this compound on host cells.
Objective: To determine the concentration of the compound that causes a 50% reduction in cell viability (CC50).
Principle: The WST-8 reagent is a water-soluble tetrazolium salt that is reduced by dehydrogenases in viable cells to produce a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
MDCK cells (or other relevant cell line)
-
DMEM with 10% FBS
-
This compound
-
WST-8 reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed MDCK cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include wells with medium only (no cells) as a blank and wells with cells and medium containing DMSO (vehicle control).
-
Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of WST-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percent cell viability for each concentration relative to the vehicle control.
-
Determine the CC50 value by plotting the percent cell viability against the logarithm of the compound concentration.
In Vivo Efficacy
In vivo studies are crucial to evaluate the therapeutic potential of antiviral compounds. A common model for influenza virus infection is the mouse model.
Mouse Model of Influenza Infection
Objective: To assess the in vivo antiviral efficacy of this compound in a mouse model of influenza infection.
Procedure Outline:
-
Animal Model: Use a susceptible mouse strain (e.g., BALB/c or C57BL/6).
-
Virus Challenge: Anesthetize the mice and intranasally infect them with a lethal or sub-lethal dose of a mouse-adapted influenza virus strain.
-
Compound Administration: Administer this compound via a relevant route (e.g., oral gavage, intravenous injection) at various dosages and schedules (prophylactic or therapeutic).
-
Monitoring: Monitor the mice daily for weight loss, clinical signs of illness, and survival.
-
Viral Load Determination: At specific time points post-infection, euthanize a subset of mice and collect lung tissue to determine the viral titer by plaque assay or qRT-PCR.
-
Data Analysis: Compare the survival rates, weight loss, and lung viral titers between the treated and vehicle control groups to assess the efficacy of the compound.
Conclusion
This compound is a promising antiviral agent with potent activity against a range of influenza A and B viruses, including oseltamivir-resistant strains. Its mechanism of action, targeting the essential viral cap-dependent endonuclease, makes it an attractive candidate for further development. The experimental protocols provided in this guide offer a framework for the continued investigation of this and similar compounds. Future research should focus on expanding the characterization of its antiviral spectrum against other cap-snatching viruses and further evaluating its in vivo efficacy and safety profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
Inhibiting the Achilles' Heel of Influenza: A Technical Guide to Small Molecule-Mediated Disruption of Cap-Snatching
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The influenza virus, a persistent global health threat, relies on a unique "cap-snatching" mechanism to transcribe its genome, making this process an attractive target for novel antiviral therapies. This technical guide provides an in-depth exploration of the small molecule inhibitors that target this critical viral process. We delve into the molecular intricacies of the cap-snatching machinery, composed of the polymerase acidic (PA) and polymerase basic 2 (PB2) subunits of the viral RNA-dependent RNA polymerase. This document details the mechanism of action of key inhibitors, presents a comprehensive summary of their quantitative antiviral activity, and provides detailed protocols for essential in vitro and cell-based assays. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of this promising frontier in influenza drug discovery.
The Influenza Cap-Snatching Mechanism: A Prime Target for Antiviral Intervention
Influenza A and B viruses, the primary causative agents of seasonal epidemics and occasional pandemics, utilize a clever strategy to ensure the translation of their viral mRNAs. The viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex of PA, PB1, and PB2 subunits, excises the 5' cap structure along with a short stretch of nucleotides from host pre-mRNAs. This "stolen" cap is then used as a primer to initiate the transcription of viral genes. This process, termed "cap-snatching," is essential for the virus and absent in the host, making it an ideal target for selective antiviral drug development.[1]
The cap-snatching process can be dissected into two key events, each offering a distinct target for small molecule inhibition:
-
Cap-Binding by the PB2 Subunit: The PB2 subunit of the viral polymerase recognizes and binds to the 7-methylguanosine (m7G) cap of host pre-mRNAs.[2] Small molecules that occupy this binding pocket can competitively inhibit the interaction with host mRNAs, thereby preventing the initiation of cap-snatching.
-
Endonuclease Activity of the PA Subunit: Following cap-binding by PB2, the PA subunit, which possesses endonuclease activity, cleaves the host pre-mRNA 10-13 nucleotides downstream of the cap.[1] Inhibitors that target the active site of this endonuclease can block the generation of the capped primers required for viral transcription.
Small Molecule Inhibitors of Cap-Snatching
Significant progress has been made in the development of small molecules that effectively inhibit the cap-snatching mechanism. These compounds can be broadly categorized based on their target within the viral polymerase complex.
PB2 Cap-Binding Inhibitors
These molecules are designed to fit into the aromatic cage of the PB2 subunit's cap-binding domain, preventing its interaction with host capped RNAs.
-
Pimodivir (VX-787): A frontrunner in this class, pimodivir has demonstrated potent activity against a wide range of influenza A strains, including those resistant to other antiviral drugs.[3] However, it shows little to no activity against influenza B viruses.[3] Clinical development of pimodivir was halted due to a lack of significant benefit over the standard of care in later-phase trials.
PA Endonuclease Inhibitors
These inhibitors typically chelate the divalent metal ions (usually Mn2+) in the active site of the PA endonuclease, thereby blocking its catalytic activity.
-
Baloxavir Marboxil (S-033188): This prodrug is rapidly converted to its active form, baloxavir acid (S-033447), which is a potent and selective inhibitor of the PA endonuclease.[4] It has a broad spectrum of activity against both influenza A and B viruses.[4] Baloxavir marboxil is approved for the treatment of acute uncomplicated influenza.
-
Other Investigational PA Endonuclease Inhibitors: A variety of other chemical scaffolds are being explored for their ability to inhibit the PA endonuclease, including diketo acids and metal-binding pharmacophores.[5][6]
Quantitative Assessment of Inhibitor Potency
The efficacy of cap-snatching inhibitors is quantified using various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50) are key parameters used to compare the potency of different compounds.
Table 1: In Vitro Inhibitory Activity of Selected Cap-Snatching Inhibitors
| Compound/Drug Name | Target | Assay Type | IC50 (nM) | Reference(s) |
| Baloxavir acid | PA Endonuclease | Endonuclease Assay | 1.4 - 3.1 (Influenza A) | [7][8] |
| 4.5 - 8.9 (Influenza B) | [7][8] | |||
| Pimodivir (VX-787) | PB2 Cap-Binding | Fluorescence Polarization | 0.67 | [9] |
| Compound 71 | PA Endonuclease | Enzymatic Assay | 14 | [5] |
| Compound 63 | PA Endonuclease | Enzymatic Assay | 36 | [5] |
| Lifitegrast | PA Endonuclease | Gel-based Endonuclease Assay | 32,820 (PAN) | [6][10] |
| 26,810 (PAN-I38T) | [6][10] | |||
| BPR3P0128 | Cap-Snatching | Not Specified | 51 - 190 | [11][12][13] |
Table 2: Cell-Based Antiviral Activity of Selected Cap-Snatching Inhibitors
| Compound/Drug Name | Influenza Strain(s) | Cell Line | EC50 (nM) | Reference(s) |
| Baloxavir acid | A(H1N1)pdm09 | MDCK | 0.28 | [4] |
| A(H3N2) | MDCK | 0.16 | [4] | |
| B/Victoria | MDCK | 3.42 | [4] | |
| B/Yamagata | MDCK | 2.43 | [4] | |
| Pimodivir (VX-787) | Various Influenza A | MDCK | 0.13 - 3.2 | [14] |
| A(H1N1) | Macrophages | 8 | [14] | |
| A(H3N2) | Macrophages | 12 | [14] | |
| Compound 71 | H1N1 | MDCK | 2,100 | [5] |
| BPR3P0128 | Various Influenza A & B | MDCK | 51 - 190 | [11][12][13] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of potential cap-snatching inhibitors.
In Vitro Assays
This assay measures the cleavage of a fluorophore- and quencher-labeled RNA or DNA substrate by the PA endonuclease. Cleavage separates the fluorophore and quencher, resulting in an increase in fluorescence.
Materials:
-
Purified recombinant PA endonuclease domain (PAN).
-
FRET substrate: A short oligonucleotide (RNA or DNA) labeled with a fluorophore (e.g., FAM) at the 5' end and a quencher (e.g., Iowa Black) at the 3' end.
-
Assay buffer: 20 mM HEPES (pH 7.5), 100 mM KCl, 1 mM MnCl2, 1 mM DTT.
-
Test compounds dissolved in DMSO.
-
384-well black microplates.
-
Fluorescence plate reader.
Protocol:
-
Prepare a reaction mixture containing the assay buffer and the FRET substrate (e.g., 200 nM).
-
Add the test compound at various concentrations to the wells of the microplate. Include a positive control (a known inhibitor like 2,4-dioxo-4-phenylbutanoic acid) and a negative control (DMSO vehicle).
-
Add the purified PAN enzyme (e.g., 75 ng/µl) to all wells except the background control.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours), protected from light.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., 485 nm excitation and 520 nm emission for FAM).
-
Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.[15]
This assay measures the binding of a fluorescently labeled cap analog to the PB2 cap-binding domain. The binding of the small fluorescent probe to the larger protein results in a slower rotation and an increase in the polarization of the emitted light.
Materials:
-
Purified recombinant PB2 cap-binding domain.
-
Fluorescently labeled cap analog (e.g., m7GTP-fluorescein).
-
Assay buffer: 25 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
Test compounds dissolved in DMSO.
-
384-well black microplates.
-
Fluorescence polarization plate reader.
Protocol:
-
In the wells of a microplate, add the assay buffer, the fluorescently labeled cap analog (at a concentration below its Kd), and the purified PB2 cap-binding domain.
-
Add the test compounds at a range of concentrations. Include a positive control (e.g., unlabeled m7GTP) and a negative control (DMSO).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
Calculate the change in millipolarization (mP) units and determine the IC50 value for each compound by plotting the mP values against the compound concentration.[2]
Cell-Based Assays
This is a classic virology assay used to determine the effect of a compound on the production of infectious virus particles.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells.
-
Influenza virus stock of a known titer.
-
Infection medium: Eagle's Minimum Essential Medium (MEM) supplemented with TPCK-trypsin.
-
Overlay medium: MEM containing a gelling agent like Avicel or agarose.
-
Test compounds.
-
Crystal violet staining solution.
-
6-well or 12-well cell culture plates.
Protocol:
-
Seed MDCK cells in culture plates and grow them to confluency.
-
Prepare serial dilutions of the test compound in infection medium.
-
Pre-incubate the confluent cell monolayers with the compound dilutions for 1 hour at 37°C.
-
Infect the cells with a known amount of influenza virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with the overlay medium containing the respective concentrations of the test compound.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Fix the cells with formalin and stain with crystal violet to visualize the plaques.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control.
-
Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.[16]
This assay provides a safe and quantifiable way to measure the activity of the influenza virus polymerase complex in cells.
Materials:
-
HEK293T or MDCK cells.
-
Plasmids expressing the influenza virus PA, PB1, PB2, and NP proteins.
-
A reporter plasmid containing a reporter gene (e.g., luciferase or GFP) flanked by the influenza virus promoter sequences.
-
Transfection reagent.
-
Test compounds.
-
Luciferase assay system or a flow cytometer/fluorescence microscope for GFP.
Protocol:
-
Co-transfect the cells with the plasmids expressing the polymerase subunits, NP, and the reporter plasmid.
-
After a few hours (e.g., 4-6 hours), replace the transfection medium with fresh medium containing serial dilutions of the test compound.
-
Incubate the cells for 24-48 hours at 37°C.
-
If using a luciferase reporter, lyse the cells and measure the luciferase activity using a luminometer.
-
If using a GFP reporter, measure the GFP expression by flow cytometry or fluorescence microscopy.
-
Normalize the reporter gene expression to a co-transfected control plasmid (e.g., a plasmid expressing Renilla luciferase) to account for differences in transfection efficiency and cell viability.
-
Calculate the percentage of inhibition of polymerase activity and determine the EC50 value.[17][18]
Visualizing the Mechanisms and Workflows
Diagrams are essential for illustrating the complex biological pathways and experimental procedures involved in the study of cap-snatching inhibitors.
Caption: The influenza cap-snatching mechanism and points of inhibition.
Caption: Workflow for a FRET-based PA endonuclease assay.
Caption: Workflow for a fluorescence polarization-based PB2 cap-binding assay.
Conclusion and Future Directions
The inhibition of the influenza cap-snatching mechanism represents a clinically validated and highly promising strategy for the development of new anti-influenza therapeutics. The approval of baloxavir marboxil has paved the way for a new class of antiviral drugs with a distinct mechanism of action from existing neuraminidase inhibitors. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the discovery and development of the next generation of cap-snatching inhibitors.
Future efforts should focus on:
-
Expanding the chemical diversity of inhibitors: Exploring novel scaffolds to identify compounds with improved potency, broader spectrum of activity, and a higher barrier to resistance.
-
Addressing antiviral resistance: Understanding the mechanisms of resistance to current cap-snatching inhibitors and designing new molecules that can overcome these resistance mutations.
-
Combination therapies: Investigating the synergistic effects of combining cap-snatching inhibitors with other classes of anti-influenza drugs to enhance efficacy and reduce the likelihood of resistance emergence.
By continuing to unravel the complexities of the influenza cap-snatching process and applying innovative drug discovery approaches, the scientific community can develop more effective countermeasures against this persistent viral threat.
References
- 1. Frontiers | Anthralin Suppresses the Proliferation of Influenza Virus by Inhibiting the Cap-Binding and Endonuclease Activity of Viral RNA Polymerase [frontiersin.org]
- 2. Focusing on the influenza virus polymerase complex: recent progress in drug discovery and assay development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influenza virus polymerase inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Structural basis for therapeutic inhibition of influenza A polymerase PB2 subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Identification of BPR3P0128 as an inhibitor of cap-snatching activities of influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of BPR3P0128 as an Inhibitor of Cap-Snatching Activities of Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. Influenza virus plaque assay [protocols.io]
- 17. Influenza A virus minigenome assay [bio-protocol.org]
- 18. A Comprehensive Roadmap Towards the Generation of an Influenza B Reporter Assay Using a Single DNA Polymerase-Based Cloning of the Reporter RNA Construct - PMC [pmc.ncbi.nlm.nih.gov]
Target Validation of Cap-dependent Endonuclease-IN-26: A Technical Guide for Influenza A Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation for Cap-dependent endonuclease-IN-26 (CEN-IN-26), a potent inhibitor of the influenza A virus cap-dependent endonuclease (CEN). The document outlines the quantitative data supporting its antiviral activity, detailed experimental protocols for its evaluation, and visual representations of the underlying biological pathways and experimental workflows.
Data Presentation: Quantitative Analysis of Antiviral Activity
The antiviral efficacy of this compound has been evaluated through various in vitro assays, demonstrating its potent inhibitory activity against the influenza virus. The following tables summarize the key quantitative data, including the half-maximal inhibitory concentration (IC50) against the cap-dependent endonuclease enzyme and the half-maximal effective concentration (EC50) against a panel of influenza A and B virus strains. For comparative purposes, data for the approved drug Baloxavir marboxil is also included where available.
Table 1: In Vitro Enzymatic Inhibition and Antiviral Activity of this compound
| Parameter | Description | Value | Reference |
| IC50 | Concentration of the compound that inhibits 50% of the cap-dependent endonuclease (CEN) enzymatic activity. | 286 nM | [1] |
| EC50 | Concentration of the compound that inhibits 50% of viral replication in cell culture. | ||
| rgA/WSN/33 (H1N1) | 165.1 nM | [1][2] | |
| rgA/WSN/33-NA/H274Y (Oseltamivir-resistant H1N1) | 80.4 nM | [1][2] | |
| A/PR/8/34 (H1N1) | 183.0 nM | [1][2] | |
| A/Victoria/3/75 (H3N2) | 828.8 nM | [1][2] | |
| A/HongKong/8/68 (H3N2) | 301.5 nM | [1][2] | |
| B/Hong Kong/5/72 | 124.3 nM | [1][2] | |
| B/Maryland/1/59 | 176.0 nM | [1][2] | |
| In Vivo Clearance (rats) | The rate at which the compound is removed from the body. | 10.9 mL/min/kg | [1][2] |
Table 2: Comparative Antiviral Activity of Baloxavir Acid (Active form of Baloxavir Marboxil)
| Influenza Strain | EC50 (nM) | Reference |
| A(H1N1)pdm09 | 0.28 | [3] |
| A(H3N2) | 0.16 | [3] |
| B/Victoria-lineage | 3.42 | [3] |
| B/Yamagata-lineage | 2.43 | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the target validation of this compound.
Cap-Dependent Endonuclease (CEN) Inhibition Assay (FRET-based)
This assay quantitatively measures the direct inhibitory effect of a compound on the enzymatic activity of the influenza virus cap-dependent endonuclease.
Principle: The assay utilizes a fluorescence resonance energy transfer (FRET) mechanism. A short, single-stranded nucleic acid probe is labeled with a fluorophore on one end and a quencher on the other. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by the CEN, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
Materials:
-
Recombinant influenza virus PA subunit N-terminal domain (PAN) containing the endonuclease active site.
-
FRET-based nucleic acid probe (e.g., a 20-nucleotide RNA labeled with 6-FAM at the 5' end and a quencher at the 3' end).[4][5]
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 8.0, 1 mM MnCl2).[5]
-
Test compound (this compound) dissolved in DMSO.
-
384-well microplates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in the assay buffer.
-
In a 384-well plate, add the diluted compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the recombinant PAN endonuclease to all wells except the negative control.
-
Initiate the reaction by adding the FRET probe to all wells.
-
Incubate the plate at room temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).[6]
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 465 nm excitation and 520 nm emission for 6-FAM).[5]
-
Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
Antiviral Activity Assay (Plaque Reduction Assay)
This cell-based assay determines the concentration of a compound required to inhibit the replication of the influenza virus.
Principle: A confluent monolayer of susceptible cells is infected with a known amount of influenza virus. The virus replicates and spreads to adjacent cells, forming localized areas of cell death known as plaques. An overlay medium containing a semi-solid substance (e.g., Avicel or agarose) restricts the spread of the virus to the immediate vicinity of the initially infected cells. The number of plaques is a measure of the amount of infectious virus. The reduction in the number of plaques in the presence of an antiviral compound is a measure of its efficacy.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells.
-
Influenza virus stock of a known titer (Plaque Forming Units/mL).
-
Dulbecco's Modified Eagle Medium (DMEM) and other cell culture reagents.
-
Test compound (this compound).
-
Semi-solid overlay medium (e.g., containing Avicel RC-591 or low-melting-point agarose).
-
Crystal violet staining solution.
Procedure:
-
Seed MDCK cells in 12-well plates and grow to a confluent monolayer.
-
Prepare serial dilutions of the influenza virus stock in serum-free DMEM.
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Wash the cell monolayers with PBS and infect with a standardized amount of virus (e.g., 50-100 PFU per well) in the presence of the different concentrations of the test compound.
-
Incubate for 1 hour at 37°C to allow for virus adsorption.
-
Remove the virus inoculum and add the semi-solid overlay medium containing the corresponding concentration of the test compound.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.
-
Fix the cells with 4% paraformaldehyde and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.
Cytotoxicity Assay (CC50 Determination)
This assay is crucial to ensure that the observed antiviral activity is not due to the compound's toxicity to the host cells.
Principle: The viability of cells is measured after exposure to various concentrations of the test compound. A common method is the MTS or MTT assay, which is based on the reduction of a tetrazolium salt by metabolically active cells to form a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
MDCK cells.
-
Cell culture medium.
-
Test compound (this compound).
-
MTS or MTT reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed MDCK cells in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a cell control (no compound) and a blank control (medium only).
-
Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Add the MTS or MTT reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm).[7]
-
Calculate the percentage of cell viability for each compound concentration relative to the cell control.
-
Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.
Selectivity Index (SI): The SI is a critical parameter for evaluating the therapeutic potential of an antiviral compound and is calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable safety profile.
In Vivo Efficacy in a Mouse Model of Influenza Infection
This study evaluates the therapeutic efficacy of the compound in a living organism.
Principle: Mice are infected with a lethal or sub-lethal dose of influenza virus. The test compound is administered at various doses and schedules (prophylactic or therapeutic). The efficacy of the treatment is assessed by monitoring survival rates, changes in body weight, and reduction in lung viral titers.
Materials:
-
BALB/c mice.
-
Mouse-adapted influenza A virus strain (e.g., A/PR/8/34).
-
Test compound (this compound) formulated for administration (e.g., intravenous or oral).
-
Anesthesia (e.g., isoflurane).
-
Equipment for lung homogenization and viral titration (e.g., plaque assay or TCID50 assay).
Procedure:
-
Acclimatize mice to the laboratory conditions.
-
Anesthetize the mice and infect them intranasally with a predetermined dose of influenza virus.
-
Administer this compound at different doses (e.g., 0.08-10 mg/kg) and schedules (e.g., once daily starting 1 day post-infection).[1][2] Include a vehicle control group.
-
Monitor the mice daily for changes in body weight and signs of illness. Record survival rates.
-
At specific time points post-infection (e.g., day 3 or 5), euthanize a subset of mice from each group.
-
Aseptically collect the lungs and homogenize them in PBS.
-
Determine the viral titer in the lung homogenates using a plaque assay or a TCID50 assay.
-
Analyze the data to determine the effect of the compound on survival, body weight loss, and lung viral load compared to the vehicle control group.
Mandatory Visualizations
Signaling Pathway: Influenza Virus Cap-Snatching Mechanism
The following diagram illustrates the "cap-snatching" process, which is the target of Cap-dependent endonuclease inhibitors.
Caption: Influenza virus cap-snatching mechanism and inhibition by CEN-IN-26.
Experimental Workflow: Target Validation of a CEN Inhibitor
The diagram below outlines the general workflow for the preclinical validation of a novel Cap-dependent endonuclease inhibitor.
Caption: Preclinical target validation workflow for a CEN inhibitor.
References
- 1. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Methods for Evaluation of Antiviral Efficacy Against Influenza Virus Infections in Animal Models | Springer Nature Experiments [experiments.springernature.com]
- 4. Development of FRET-based cap-snatching endonuclease assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Protection against lethal influenza virus challenge by RNA interference in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Target Validation of Cap-Dependent Endonuclease-IN-26 in Influenza B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Influenza B virus remains a significant global health concern, necessitating the development of novel antiviral therapeutics. One of the most promising targets for antiviral intervention is the cap-dependent endonuclease, an essential enzyme for viral transcription. This technical guide provides an in-depth overview of the target validation of a specific inhibitor, Cap-dependent endonuclease-IN-26 (CEN-IN-26), against influenza B virus. We present a compilation of quantitative data from in vitro and in vivo studies, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on novel anti-influenza therapies.
Introduction: The Cap-Snatching Mechanism of Influenza B
Influenza B virus, a member of the Orthomyxoviridae family, possesses a segmented RNA genome. For viral replication to occur, the virus must transcribe its genomic RNA into messenger RNA (mRNA) that can be translated by the host cell's machinery. A critical step in this process is the "cap-snatching" mechanism, which is mediated by the viral RNA-dependent RNA polymerase (RdRp) complex.[1][2][3]
The RdRp is a heterotrimeric complex composed of three subunits: Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA).[4][5][6] The cap-snatching process is initiated by the PB2 subunit binding to the 5' cap of host pre-mRNAs.[7][8] Subsequently, the endonuclease domain, located in the PA subunit, cleaves the host mRNA approximately 10-13 nucleotides downstream from the cap.[1][2][7] This capped RNA fragment then serves as a primer for the PB1 subunit to initiate the transcription of viral mRNAs.[1][8] This entire process is essential for the production of functional viral mRNAs and, consequently, for viral replication.
The PA Endonuclease as a Therapeutic Target
The absolute requirement of the cap-snatching mechanism for influenza virus replication makes the PA endonuclease an attractive target for antiviral drug development.[6][9] Inhibiting this endonuclease activity would directly block viral transcription and subsequent protein synthesis, effectively halting the viral life cycle. This mechanism of action is distinct from that of neuraminidase inhibitors, the current standard of care for influenza, which target viral release from infected cells.[10][11] The development of cap-dependent endonuclease inhibitors offers a new therapeutic strategy, particularly for strains resistant to existing antivirals.[12][13]
This compound (CEN-IN-26) is a potent and selective inhibitor of the influenza virus cap-dependent endonuclease.[14] This guide will focus on the methodologies and data supporting its validation as a therapeutic candidate against influenza B.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound against influenza B virus.
Table 1: In Vitro Efficacy of this compound
| Parameter | Virus Strain | Cell Line | Value | Reference |
| IC50 (Endonuclease Inhibition) | Influenza B | - | 286 nM | [14] |
| EC50 (Antiviral Activity) | B/Hong Kong/5/72 | MDCK | 124.3 nM | [14] |
| B/Maryland/1/59 | MDCK | 176.0 nM | [14] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; MDCK: Madin-Darby Canine Kidney cells.
Table 2: In Vivo Efficacy of this compound in a Mouse Model
| Animal Model | Virus Strain | Treatment | Key Finding | Reference |
| Mouse | B/Maryland/1/59 | Intravenous administration (0.08-10 mg/kg; q.d.; 1 day) | Dose-dependent efficacy in an immediate treatment model. | [14] |
q.d.: once a day.
Signaling Pathways and Experimental Workflows
Influenza B Cap-Snatching Signaling Pathway
Caption: The influenza B cap-snatching mechanism and the inhibitory action of CEN-IN-26.
Experimental Workflow for In Vitro Target Validation
Caption: Workflow for the in vitro validation of this compound.
Experimental Workflow for In Vivo Target Validation
Caption: Workflow for the in vivo validation of this compound.
Detailed Experimental Protocols
In Vitro Assays
This assay measures the direct inhibitory effect of CEN-IN-26 on the endonuclease activity of the influenza B PA subunit.
-
Reagents and Materials:
-
Recombinant influenza B PA endonuclease domain.
-
Fluorescently labeled RNA substrate (e.g., a short capped RNA oligonucleotide).
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT).
-
CEN-IN-26 stock solution (in DMSO).
-
384-well microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of CEN-IN-26 in the assay buffer.
-
In a 384-well plate, add the diluted CEN-IN-26 or DMSO (vehicle control) to the wells.
-
Add the recombinant PA endonuclease domain to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorescently labeled RNA substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Measure the fluorescence intensity. The cleavage of the substrate will result in a change in fluorescence.
-
Calculate the percent inhibition for each concentration of CEN-IN-26 relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
This assay determines the concentration of CEN-IN-26 that is toxic to the host cells used for antiviral assays.
-
Reagents and Materials:
-
Madin-Darby Canine Kidney (MDCK) cells.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
CEN-IN-26 stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed MDCK cells in a 96-well plate and allow them to adhere and grow to confluency.
-
Prepare serial dilutions of CEN-IN-26 in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of CEN-IN-26. Include a vehicle control (DMSO) and a no-compound control.
-
Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability for each concentration relative to the no-compound control.
-
Determine the CC₅₀ (50% cytotoxic concentration) value from the dose-response curve.
-
This assay measures the ability of CEN-IN-26 to inhibit the replication of influenza B virus, as evidenced by a reduction in the number of viral plaques.
-
Reagents and Materials:
-
MDCK cells.
-
Influenza B virus stock (e.g., B/Maryland/1/59).
-
Infection medium (e.g., serum-free DMEM with TPCK-trypsin).
-
CEN-IN-26 stock solution.
-
Agarose or Avicel overlay.
-
Crystal violet staining solution.
-
6-well or 12-well cell culture plates.
-
-
Procedure:
-
Seed MDCK cells in 6-well or 12-well plates and grow to a confluent monolayer.
-
Prepare serial dilutions of the influenza B virus stock.
-
In separate tubes, mix the virus dilutions with equal volumes of medium containing various concentrations of CEN-IN-26 or a vehicle control. Incubate for 1 hour at 37°C.
-
Wash the cell monolayers with PBS and inoculate with the virus-compound mixtures.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
Remove the inoculum and overlay the cells with the agarose or Avicel overlay containing the corresponding concentrations of CEN-IN-26.
-
Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until plaques are visible.
-
Fix the cells (e.g., with 10% formalin) and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration of CEN-IN-26 compared to the vehicle control.
-
Determine the EC₅₀ value from the dose-response curve.
-
In Vivo Efficacy Study
This study evaluates the therapeutic efficacy of CEN-IN-26 in a mouse model of influenza B infection.
-
Animals and Husbandry:
-
Female BALB/c mice, 6-8 weeks old.
-
Housed in a BSL-2 facility with ad libitum access to food and water.
-
Acclimatize animals for at least 3 days before the experiment.
-
-
Reagents and Materials:
-
Mouse-adapted influenza B virus (e.g., B/Maryland/1/59).
-
CEN-IN-26 formulated for intravenous administration.
-
Anesthetic (e.g., isoflurane).
-
Sterile PBS.
-
-
Procedure:
-
Randomly assign mice to treatment groups (e.g., vehicle control, different doses of CEN-IN-26).
-
Lightly anesthetize the mice with isoflurane.
-
Infect the mice intranasally with a lethal or sub-lethal dose of influenza B virus suspended in sterile PBS.
-
Administer CEN-IN-26 or vehicle control intravenously at specified time points (e.g., 1 hour post-infection and then once daily for a specified duration).
-
Monitor the mice daily for weight loss and signs of morbidity for at least 14 days post-infection. Euthanize mice that lose more than 25-30% of their initial body weight.
-
For viral load determination, euthanize a subset of mice from each group at various time points (e.g., days 2, 4, and 6 post-infection).
-
Aseptically collect the lungs and homogenize them in sterile PBS.
-
Determine the viral titer in the lung homogenates using a TCID₅₀ assay or by quantitative RT-PCR.
-
Analyze the data statistically to compare survival rates, weight loss, and lung viral titers between the treatment and control groups.
-
This method quantifies the amount of viral RNA in lung tissue.
-
Reagents and Materials:
-
RNA extraction kit.
-
Reverse transcriptase.
-
Primers and probe specific for a conserved region of the influenza B genome (e.g., the M gene).
-
qRT-PCR master mix.
-
Real-time PCR instrument.
-
-
Procedure:
-
Extract total RNA from the lung homogenates using a commercial RNA extraction kit.
-
Perform reverse transcription to synthesize cDNA from the viral RNA.
-
Set up the qRT-PCR reaction with the cDNA, primers, probe, and master mix.
-
Run the reaction on a real-time PCR instrument.
-
Generate a standard curve using known quantities of a plasmid containing the target viral gene sequence.
-
Quantify the viral RNA copies in the lung samples by comparing their Ct values to the standard curve.
-
Conclusion
The data and methodologies presented in this technical guide provide a strong foundation for the validation of this compound as a potent inhibitor of influenza B virus. The in vitro data demonstrate its direct inhibition of the viral endonuclease and its effectiveness in cell-based antiviral assays at non-toxic concentrations. The in vivo studies in a mouse model further support its therapeutic potential. The detailed protocols provided herein should enable other researchers to replicate and expand upon these findings, contributing to the development of the next generation of anti-influenza drugs. Further studies, including pharmacokinetic and toxicology assessments, will be crucial for advancing CEN-IN-26 towards clinical development.
References
- 1. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Infection Using Mouse-Adapted Influenza B Virus in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 6. Influenza Virus Polymerase Acidic (PA) Endonuclease Inhibitor | Encyclopedia MDPI [encyclopedia.pub]
- 7. Influenza virus plaque assay [protocols.io]
- 8. Animal Models for Influenza Research: Strengths and Weaknesses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Methods for Evaluation of Antiviral Efficacy Against Influenza Virus Infections in Animal Models | Springer Nature Experiments [experiments.springernature.com]
- 11. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Novel CEN Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vitro characterization of novel inhibitors targeting Cap-dependent Endonucleases (CENs), crucial enzymes in the life cycle of certain viruses like influenza, as well as Centromere Proteins (CENPs) implicated in cancer progression. This document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes complex biological processes and workflows.
Data Presentation: Comparative Efficacy of Novel CEN Inhibitors
The following tables summarize the in vitro efficacy of various CEN inhibitors against their respective targets. This data is essential for comparing the potency and selectivity of newly developed compounds.
Table 1: In Vitro Antiviral Activity of a Novel CEN Inhibitor (RO-7) Against Influenza Viruses
| Virus Strain | EC50 (nM) |
| A/California/07/2009 (H1N1) | 0.8 |
| A/Victoria/3/1975 (H3N2) | 1.2 |
| B/Florida/4/2006 | 2.5 |
| A/Anhui/1/2013 (H7N9) | 0.5 |
| Oseltamivir-resistant H1N1 | 0.9 |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Table 2: Inhibitory Activity of Baloxavir Acid (BXA) Against Influenza Virus Cap-Dependent Endonuclease
| Virus Strain | IC50 (nM) |
| A/WSN/33 (H1N1) | 1.4 - 2.9 |
| B/Hong Kong/5/72 | 5.0 - 8.6 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 3: Cell Viability in the Presence of CEN Inhibitors
| Cell Line | Compound | CC50 (µM) |
| MDCK | Baloxavir acid (BXA) | > 100 |
| A549 | Baloxavir acid (BXA) | > 100 |
| MDBK | Baloxavir acid (BXA) | > 100 |
CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that kills 50% of viable cells.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of findings in your own research.
Biochemical Assay: Fluorescence Polarization (FP) Assay for CEN Inhibition
This assay measures the inhibition of the interaction between the CEN enzyme and its substrate.
Principle: A fluorescently labeled substrate peptide, when unbound, tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger CEN protein, its tumbling slows, leading to an increase in fluorescence polarization. An inhibitor will compete with the substrate for binding to the CEN protein, causing a decrease in fluorescence polarization.
Materials:
-
Purified recombinant CEN protein
-
Fluorescently labeled substrate peptide (e.g., FITC-labeled)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100)
-
Test compounds (novel CEN inhibitors)
-
Black, low-volume 384-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a solution of the CEN protein and the fluorescently labeled substrate in the assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.
-
Dispense a small volume (e.g., 10 µL) of the CEN protein/substrate mixture into the wells of the 384-well plate.
-
Add the test compounds at various concentrations (e.g., a serial dilution). Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization on a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay: Cell Viability (MTS) Assay
This assay determines the cytotoxicity of the novel CEN inhibitors.
Principle: The MTS assay is a colorimetric method that measures the reduction of a tetrazolium salt (MTS) by metabolically active cells to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cells (e.g., MDCK, A549)
-
Cell culture medium
-
Test compounds (novel CEN inhibitors)
-
MTS reagent
-
96-well plates
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a positive control (a known cytotoxic agent) and a negative control (vehicle).
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells and determine the CC50 value.[1][2][3][4]
Cell-Based Assay: Plaque Reduction Assay
This assay evaluates the antiviral activity of the CEN inhibitors.
Principle: This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.
Materials:
-
Host cells (e.g., MDCK)
-
Influenza virus stock
-
Cell culture medium and agar overlay
-
Test compounds
-
Crystal violet solution
Procedure:
-
Seed host cells in 6-well plates and grow to confluence.
-
Infect the cell monolayers with a known amount of influenza virus.
-
After a 1-hour adsorption period, remove the virus inoculum and wash the cells.
-
Overlay the cells with a medium containing agar and various concentrations of the test compound.
-
Incubate the plates for 2-3 days until plaques are visible.
-
Fix the cells and stain with crystal violet to visualize the plaques.
-
Count the number of plaques in each well and calculate the percent inhibition of plaque formation for each compound concentration. Determine the EC50 value.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the characterization of CEN inhibitors.
Caption: Workflow for identifying and characterizing novel CEN inhibitors.
Caption: The cap-snatching mechanism of influenza virus.[5][6][7][8][9]
Caption: CENPF/CDK1 signaling in cancer progression.[10][11][12][13][14]
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. embopress.org [embopress.org]
- 7. esrf.fr [esrf.fr]
- 8. Sequencing the cap-snatching repertoire of H1N1 influenza provides insight into the mechanism of viral transcription initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influenza A virus utilizes noncanonical cap-snatching to diversify its mRNA/ncRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. CENPF/CDK1 signaling pathway enhances the progression of adrenocortical carcinoma by regulating the G2/M-phase cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Preclinical Data for Cap-dependent Endonuclease-IN-26: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for Cap-dependent endonuclease-IN-26 (also referred to as compound 2v), a potent inhibitor of the influenza virus cap-dependent endonuclease (CEN). The information presented herein is intended to support further research and development of this compound as a potential antiviral therapeutic.
Introduction to this compound
This compound is a small molecule inhibitor that targets the cap-dependent endonuclease enzyme of influenza A and B viruses.[1][2] This enzyme is essential for viral replication, specifically for a process known as "cap-snatching," where the virus cleaves the 5' caps of host cell messenger RNAs (mRNAs) to use as primers for the synthesis of its own viral mRNAs.[3] By inhibiting this enzyme, this compound effectively blocks viral gene transcription and subsequent replication.[3][4]
In Vitro Activity
This compound has demonstrated potent inhibitory activity against the CEN enzyme and a broad spectrum of antiviral activity against various influenza A and B virus strains.
Enzymatic Inhibition
The compound exhibits significant inhibition of the cap-dependent endonuclease enzyme with a half-maximal inhibitory concentration (IC50) in the nanomolar range.
| Parameter | Value | Reference |
| IC50 | 286 nM | [1][2][5] |
Antiviral Activity
The antiviral efficacy of this compound has been evaluated against multiple influenza strains, including oseltamivir-resistant variants. The half-maximal effective concentration (EC50) values are summarized below.
| Influenza Strain | Virus Type/Subtype | EC50 (nM) | Reference |
| rgA/WSN/33 | A/H1N1 | 165.1 | [1][5] |
| rgA/WSN/33-NA/H274Y (Oseltamivir-resistant) | A/H1N1 | 80.4 | [1][5] |
| A/PR/8/34 | A/H1N1 | 183.0 | [1][5] |
| A/Victoria/3/75 | A/H3N2 | 828.8 | [1][5] |
| A/HongKong/8/68 | A/H3N2 | 301.5 | [1][5] |
| B/Hong Kong/5/72 | B | 124.3 | [1][5] |
| B/Maryland/1/59 | B | 176.0 | [1][5] |
In Vivo Data
Preclinical in vivo studies have been conducted to assess the pharmacokinetic properties and therapeutic efficacy of this compound.
Pharmacokinetics
Pharmacokinetic analysis in rats revealed reasonable in vivo clearance of the compound.
| Species | Parameter | Value | Reference |
| Rat | In vivo clearance | 10.9 mL/min/kg | [5] |
Efficacy
In a mouse model of influenza B infection, this compound demonstrated dose-dependent efficacy when administered intravenously in an immediate treatment regimen.
| Animal Model | Virus Strain | Dosing Regimen | Efficacy | Reference |
| Mouse | Influenza B (B/Maryland/1/59) | 0.08-10 mg/kg, q.d., 1 day (intravenous) | Dose-dependent efficacy | [1] |
Mechanism of Action
This compound exerts its antiviral effect by inhibiting the "cap-snatching" mechanism of the influenza virus. This process is initiated by the binding of the viral polymerase complex to host pre-mRNAs, followed by cleavage of the 5' cap by the endonuclease domain of the polymerase acidic (PA) subunit. These capped fragments are then used to prime the transcription of viral mRNAs by the viral RNA-dependent RNA polymerase. By blocking the endonuclease activity, the compound prevents the generation of these essential primers, thereby halting viral replication.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide.
In Vitro Cap-dependent Endonuclease Activity Assay
This assay is designed to measure the direct inhibitory effect of a compound on the endonuclease enzyme.
-
Preparation of Viral Ribonucleoproteins (vRNPs):
-
Influenza virus (e.g., A/WSN/33) is propagated in embryonated chicken eggs.
-
The allantoic fluid is harvested, and virus particles are purified by ultracentrifugation.
-
The purified virus is solubilized, and vRNPs are collected by ultracentrifugation to serve as the source of CEN activity.[6]
-
-
Enzyme Inhibition Assay:
-
The vRNPs are incubated with varying concentrations of this compound.
-
A radiolabeled capped RNA substrate (e.g., AlMV RNA 4 with an m7G32pppGm 5' end) is added to the mixture.[7]
-
The reaction is incubated to allow for endonuclease cleavage.
-
The reaction products are analyzed by gel electrophoresis, and the amount of the specific cleavage product is quantified to determine the extent of inhibition.
-
The IC50 value is calculated as the concentration of the inhibitor that reduces the endonuclease activity by 50%.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 1370238-26-8|DC Chemicals [dcchemicals.com]
- 3. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound I CAS#: 1370238-26-8 I cap-dependent endonuclease (CEN) inhibitor I InvivoChem [invivochem.com]
- 6. pnas.org [pnas.org]
- 7. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cap-Dependent Endonuclease of Influenza Virus
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cap-dependent endonuclease of the influenza virus is an essential enzyme for viral replication and a prime target for novel antiviral therapeutics. This guide provides a comprehensive overview of its structure, function, and mechanism of action. It details the intricate "cap-snatching" process, a unique mechanism employed by the influenza virus to procure capped primers from host cell pre-mRNAs for the transcription of its own genome. This document summarizes key quantitative data on enzyme kinetics and inhibitor potency, offers detailed protocols for critical experimental assays, and presents visual diagrams of the underlying molecular pathways and experimental workflows to facilitate a deeper understanding and aid in the development of next-generation influenza therapies.
Introduction: The Central Role of the Cap-Dependent Endonuclease in Influenza Virus Replication
The influenza virus RNA-dependent RNA polymerase (RdRp) is a heterotrimeric complex composed of three subunits: Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA).[1][2][3] This complex is responsible for both the transcription and replication of the virus's segmented RNA genome within the nucleus of infected host cells.[1][4] A critical and unique feature of influenza virus transcription is its reliance on a "cap-snatching" mechanism to generate primers for viral mRNA synthesis.[5][6] This process is initiated by the cap-dependent endonuclease activity of the polymerase complex, making it an indispensable component of the viral life cycle.[7][8]
The cap-snatching process involves the PB2 subunit binding to the 5' cap structure of host cell pre-mRNAs.[5][9] Subsequently, the endonuclease domain, located in the N-terminal region of the PA subunit, cleaves the host pre-mRNA approximately 10-13 nucleotides downstream from the cap.[5][10] This generates a short, capped RNA fragment that is then used by the PB1 subunit, which contains the core RNA polymerase activity, to prime the synthesis of viral mRNAs.[11] This clever mechanism ensures that the viral mRNAs possess a 5' cap, allowing them to be efficiently translated by the host cell's ribosomal machinery.[6] Given its essential and highly conserved nature, the cap-dependent endonuclease has emerged as a major target for the development of novel anti-influenza drugs.[12][13]
Structure and Function of the Polymerase Subunits
The coordinated action of the three polymerase subunits is essential for the cap-snatching process and subsequent viral transcription.
-
PA Subunit: The N-terminal domain of the PA subunit houses the endonuclease active site.[14][15][16] This domain contains a conserved PD-(D/E)XK nuclease motif and requires the presence of divalent metal ions, typically manganese (Mn2+), for its catalytic activity.[5][17] The C-terminal domain of PA is involved in the interaction with the PB1 subunit.[3]
-
PB1 Subunit: The PB1 subunit forms the core of the polymerase complex and contains the RNA-dependent RNA polymerase catalytic activity.[3][18] It is responsible for elongating the nascent viral mRNA chain using the capped primer generated by the PA subunit.[11] The N-terminus of PB1 interacts with PA, while its C-terminus binds to PB2.[3]
-
PB2 Subunit: The PB2 subunit is responsible for recognizing and binding to the 5' cap structure (m7GpppN) of host pre-mRNAs.[5][18][19] This interaction is the initial step in the cap-snatching process, bringing the host mRNA into proximity with the PA endonuclease active site.
The "Cap-Snatching" Mechanism: A Step-by-Step Pathway
The cap-snatching mechanism is a highly regulated and sequential process that ensures the efficient production of viral mRNAs.
Quantitative Data on Endonuclease Activity and Inhibition
The development of potent inhibitors against the cap-dependent endonuclease is a major focus of anti-influenza drug discovery. The following tables summarize key quantitative data for various inhibitors, including their 50% inhibitory concentration (IC50), 50% effective concentration (EC50), dissociation constant (Kd), and inhibition constant (Ki).
Table 1: In Vitro Inhibition of Influenza Endonuclease Activity
| Compound | Assay Type | Target | IC50 | Reference |
| Baloxavir acid | Endonuclease activity assay | Influenza A PA subunit | 2.5 nM | [20] |
| Compound 71 | Enzymatic assay | PA endonuclease | 14 nM | [21] |
| Compound 63 | Enzymatic assay | PA endonuclease | 36 ± 7 nM | [21] |
| Compound 2 | Fluorescence Polarization | PA N-terminal domain | 0.43 µM | [7] |
| DPBA (Compound 1) | Fluorescence Polarization | PA N-terminal domain | 0.48 µM | [7] |
| Compound 3 | Fluorescence Polarization | PA N-terminal domain | 0.85 µM | [7] |
| PA-49 | Plaque inhibition assay | Influenza A/WSN/33 | 0.47 ± 0.13 µM | [8] |
| G07 | Plaque inhibition assay | Influenza A/WSN/33 | 0.23 ± 0.15 µM | [8] |
Table 2: Antiviral Activity and Cytotoxicity of Endonuclease Inhibitors
| Compound | Cell Line | Virus Strain | EC50 | CC50 | Reference |
| Compound 71 | MDCK | H1N1 | 2.1 µM | 280 µM | [21] |
| G07 | MDCK | A/WSN/33 (H1N1) | 11.38 ± 1.89 µM | >100 µM | [8] |
| Compound 4 | MDCK | PR8 H1N1 | 23 µM | >50 µM | [22] |
| Compound 16 | MDCK | PR8 H1N1 | 18 µM | >50 µM | [22] |
Table 3: Binding Affinity of Inhibitors to the PA Endonuclease Domain
| Compound | Method | Target | Kd/Ki | Reference |
| Compound 2 | Fluorescence Polarization | PA N-terminal domain | Ki = 0.09 µM | [7] |
| Baloxavir acid (BXA) | MicroScale Thermophoresis | Wild-type PA N-terminal domain | Kd = 343 nM | [2] |
| Compound 23 | MicroScale Thermophoresis | Wild-type PA N-terminal domain | Kd ≥ 200 µM | [2] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the study of the influenza virus cap-dependent endonuclease and the evaluation of its inhibitors.
Expression and Purification of Recombinant Influenza Polymerase
A reliable source of active polymerase is essential for in vitro assays. This protocol describes the expression of the heterotrimeric polymerase complex in mammalian cells.
Workflow for Recombinant Polymerase Production
Protocol:
-
Plasmid Construction: Clone the full-length cDNAs for the PA, PB1, and a C-terminally FLAG-tagged PB2 subunit of the desired influenza virus strain into a mammalian expression vector, such as pCAGGS.[23]
-
Cell Culture and Transfection: Culture human embryonic kidney (HEK) 293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum. Co-transfect the cells with the three expression plasmids using a suitable transfection reagent (e.g., Lipofectamine 3000).[24][25]
-
Cell Harvest and Lysis: At 48-72 hours post-transfection, harvest the cells and lyse them in a buffer containing a non-ionic detergent (e.g., Triton X-100) and protease inhibitors.
-
Affinity Purification: Clarify the cell lysate by centrifugation and apply the supernatant to an anti-FLAG M2 affinity resin.[23]
-
Washing and Elution: Wash the resin extensively with a wash buffer to remove non-specifically bound proteins. Elute the polymerase complex using a buffer containing a competitive FLAG peptide.
-
Quality Control: Analyze the purified polymerase complex by SDS-PAGE and Coomassie blue staining to assess purity and confirm the presence of all three subunits. Confirm the identity of the subunits by Western blotting using specific antibodies.[24]
FRET-Based Endonuclease Activity Assay
This high-throughput assay allows for the quantitative measurement of endonuclease activity and the screening of potential inhibitors.[19][26][27]
Assay Principle
Protocol:
-
Substrate: Utilize a short single-stranded RNA or DNA oligonucleotide labeled with a fluorophore (e.g., 6-FAM) at one end and a quencher (e.g., Iowa Black) at the other.[27] In the intact substrate, fluorescence is quenched due to Förster Resonance Energy Transfer (FRET).
-
Reaction Mixture: Prepare a reaction buffer containing HEPES (pH 7.5), KCl, DTT, and MnCl2.[19]
-
Assay Procedure:
-
Add the purified influenza polymerase complex to the reaction buffer in a microplate well.
-
To screen for inhibitors, pre-incubate the enzyme with the test compounds.
-
Initiate the reaction by adding the FRET substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. Endonuclease cleavage of the substrate separates the fluorophore and quencher, resulting in a detectable fluorescence signal.[28]
-
-
Data Analysis: Calculate the initial reaction velocity from the linear phase of the fluorescence increase. For inhibitor screening, determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Plaque Reduction Assay
This cell-based assay is a gold standard for determining the antiviral activity of compounds by measuring the reduction in the formation of viral plaques.[29][30]
Protocol:
-
Cell Seeding: Seed Madin-Darby canine kidney (MDCK) cells in 6-well or 12-well plates to form a confluent monolayer.[15][29]
-
Virus Infection:
-
Prepare serial dilutions of the influenza virus stock.
-
Infect the MDCK cell monolayers with a low multiplicity of infection (MOI) to produce a countable number of plaques.
-
-
Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing Avicel or agarose) containing various concentrations of the test compound.[29]
-
Incubation: Incubate the plates at 37°C for 2-3 days to allow for plaque formation.
-
Plaque Visualization and Counting:
-
Fix the cells with formalin and stain with crystal violet to visualize the plaques.
-
Count the number of plaques in each well.
-
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated control. Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.[8]
Focus Reduction Assay
This assay is a higher-throughput alternative to the plaque reduction assay, particularly useful for viruses that do not form clear plaques.[14][31]
Protocol:
-
Cell Seeding and Infection: Similar to the plaque reduction assay, infect confluent MDCK cell monolayers in 96-well plates with a standardized amount of virus.[15]
-
Compound Treatment: After virus adsorption, overlay the cells with a medium containing the test compound.
-
Incubation: Incubate for a shorter period than the plaque assay, typically 20-24 hours.[32]
-
Immunostaining:
-
Fix the cells and permeabilize the cell membranes.
-
Incubate with a primary antibody specific for an influenza virus protein (e.g., nucleoprotein).
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that produces a colored precipitate at the site of infection (foci).
-
-
Focus Counting and Data Analysis: Count the number of foci in each well. Calculate the EC50 value as the compound concentration that reduces the number of foci by 50%.[15]
Drug Development and Resistance
The cap-dependent endonuclease is the target of the FDA-approved antiviral drug baloxavir marboxil (Xofluza).[31] Baloxavir marboxil is a prodrug that is metabolized to its active form, baloxavir acid, which potently inhibits the endonuclease activity.[26][31] However, the emergence of drug resistance is a concern. Amino acid substitutions in the PA subunit, such as I38T, can reduce the susceptibility of the virus to baloxavir.[15] Therefore, ongoing research is focused on developing new endonuclease inhibitors with different binding modes to overcome resistance.
Conclusion
The cap-dependent endonuclease of the influenza virus represents a critical vulnerability in the viral life cycle. A thorough understanding of its structure, function, and mechanism of action is paramount for the development of effective antiviral strategies. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers dedicated to combating influenza virus infections. Continued investigation into this essential viral enzyme will undoubtedly pave the way for the discovery of novel and robust anti-influenza therapeutics.
References
- 1. office2.jmbfs.org [office2.jmbfs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Characterization of PA-N terminal domain of Influenza A polymerase reveals sequence specific RNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assays to Measure the Activity of Influenza Virus Polymerase | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Influenza A virus preferentially snatches noncoding RNA caps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Influenza PAN Endonuclease Inhibitors via 3D-QSAR Modeling and Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Endonuclease Inhibitor Exhibits Broad-Spectrum Anti-Influenza Virus Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Rapid focus reduction neutralization test of influenza A and B viruses in microtiter system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. journals.asm.org [journals.asm.org]
- 18. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biochemical characterization of recombinant influenza A polymerase heterotrimer complex: Endonuclease activity and evaluation of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Computation-Guided Discovery of Influenza Endonuclease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. office2.jmbfs.org [office2.jmbfs.org]
- 24. High-Yield Expression and Purification of Recombinant Influenza Virus Proteins from Stably-Transfected Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biorxiv.org [biorxiv.org]
- 26. journals.asm.org [journals.asm.org]
- 27. journals.asm.org [journals.asm.org]
- 28. researchgate.net [researchgate.net]
- 29. Influenza virus plaque assay [protocols.io]
- 30. mdpi.com [mdpi.com]
- 31. Rapid focus reduction neutralization test of influenza A and B viruses in microtiter system - PMC [pmc.ncbi.nlm.nih.gov]
- 32. journals.asm.org [journals.asm.org]
The Pivotal Role of the PA Subunit in Influenza Virus Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The influenza virus polymerase, a heterotrimeric complex composed of the Polymerase Acidic (PA), Polymerase Basic 1 (PB1), and Polymerase Basic 2 (PB2) subunits, is the central machinery responsible for the transcription and replication of the virus's segmented RNA genome. Among these subunits, the PA protein has emerged as a critical component with multifaceted functions, making it a prime target for antiviral drug development. This in-depth technical guide provides a comprehensive overview of the PA subunit's role in influenza virus replication, detailing its enzymatic activities, protein-protein interactions, and involvement in host-virus interplay. This document summarizes key quantitative data, outlines detailed experimental protocols for its study, and visualizes complex molecular processes to facilitate a deeper understanding for researchers and drug development professionals.
Structure and Functional Domains of the PA Subunit
The PA subunit is a multi-domain protein essential for the polymerase complex's function. It is structurally organized into two principal domains connected by a flexible linker region:
-
N-terminal Domain (PA-N): This domain, encompassing approximately the first 200 amino acids, harbors the crucial endonuclease activity.[1] This enzymatic function is responsible for the "cap-snatching" process, a unique mechanism employed by the influenza virus to generate primers for its own mRNA synthesis.[2]
-
C-terminal Domain (PA-C): The C-terminal region is primarily involved in protein-protein interactions, most notably with the PB1 subunit, which forms the core of the polymerase.[3] This interaction is fundamental for the assembly and stability of the entire polymerase complex.
A flexible linker connects these two domains, providing the conformational plasticity required for the dynamic functions of the polymerase during transcription and replication.
The Endonuclease Activity and "Cap-Snatching"
A hallmark of influenza virus transcription is its reliance on host cell nuclear machinery, specifically the acquisition of 5' capped RNA fragments from host pre-mRNAs to prime viral mRNA synthesis. This process, termed "cap-snatching," is initiated by the endonuclease activity of the PA subunit.[2]
The PB2 subunit of the polymerase first recognizes and binds to the 5' cap structure of host pre-mRNAs.[4] Subsequently, the PA-N domain cleaves the host transcript approximately 10-13 nucleotides downstream from the cap.[4] This capped oligonucleotide is then used as a primer by the PB1 subunit's RNA-dependent RNA polymerase activity to initiate the transcription of viral mRNAs from the vRNA template.[4] This intricate mechanism ensures that viral mRNAs possess the necessary 5' cap structure for efficient translation by the host ribosomes.
Role in Polymerase Complex Assembly and Function
The PA subunit is indispensable for the assembly of a functional heterotrimeric polymerase complex. The current model for assembly suggests a sequential process:
-
The newly synthesized PA and PB1 proteins form a stable dimer in the cytoplasm of the infected cell.
-
This PA-PB1 dimer is then imported into the nucleus.
-
Within the nucleus, the PA-PB1 dimer associates with the PB2 subunit to form the active heterotrimeric polymerase complex.[5][6]
This ordered assembly is crucial for the subsequent steps of viral RNA transcription and replication. The interaction between the C-terminal domain of PA and the N-terminus of PB1 is a critical interface for the stability of the complex.[7]
Quantitative Data on PA Subunit Function
The following tables summarize key quantitative data related to the enzymatic activity of the PA subunit and the efficacy of its inhibitors.
| Parameter | Value | Virus Strain/Conditions | Reference |
| Endonuclease Activity | |||
| K_m_ (RNA substrate) | 150 ± 11 nM | Influenza A/PR8 | [8] |
| k_cat_ | (1.4 ± 0.2) x 10-3 s-1 | Influenza A/PR8 | [8] |
| Inhibitor Potency (IC_50_) | |||
| Baloxavir acid | 2.5 nM | In vitro assay | [1] |
| 4-([1,1'-biphenyl]-4-yl)-2,4-dioxobutanoic acid | 17.7 nM | PA/PB1/PB2 trimer | [8] |
| 4-(1,4-bis(4-chlorobenzyl)piperidin-4-yl)-2,4-dioxobutanoic acid | 15.6 nM | PA/PB1/PB2 trimer | [8] |
| Compound 71 | 14 nM | Enzymatic assay | [9] |
| Lifitegrast (against PA_N_) | 32.82 ± 1.34 µM | Gel-based endonuclease assay | [10] |
| Lifitegrast (against PA_N_-I38T) | 26.81 ± 1.2 µM | Gel-based endonuclease assay | [10] |
Table 1: Kinetic Parameters and Inhibitor Potency of the PA Subunit Endonuclease. This table provides key kinetic constants for the endonuclease activity of the PA subunit and the half-maximal inhibitory concentrations (IC50) for several known inhibitors.
| Interacting Proteins | Method | Affinity (K_D_) | Reference |
| PB1 | In vitro binding assay | Not specified | [7] |
| vRNA promoter | In vitro binding assay | Apparent K_d_ ~2 x 10-8 M (for PB1) | [11] |
| NP | Co-immunoprecipitation | Interaction detected, no K_D_ | [12] |
The Accessory Protein PA-X and Host Immune Modulation
The third segment of the influenza A virus genome encodes not only the PA protein but also a smaller accessory protein named PA-X. This protein is produced from the PA mRNA through a +1 ribosomal frameshift event.[13] PA-X shares its N-terminal 191 amino acids with PA, including the endonuclease domain, but has a unique C-terminal domain.[14]
PA-X plays a significant role in modulating the host's innate immune response. It has been shown to suppress host gene expression, a phenomenon known as "host shutoff," thereby dampening the production of antiviral proteins.[14] Specifically, PA-X can inhibit the production of type I interferons (IFN-β) by targeting the IRF3 signaling pathway.[13][15] It has also been implicated in blocking the NF-κB signaling pathway, which is crucial for the inflammatory response.[13][16] By downregulating these key immune pathways, PA-X helps the virus to evade the host's defense mechanisms and establish a productive infection.
Experimental Protocols
In Vitro PA Endonuclease Assay
This protocol is adapted from methodologies described in the literature for measuring the endonuclease activity of the PA subunit.[8][10]
Objective: To quantify the cleavage of a fluorescently labeled RNA substrate by the PA endonuclease.
Materials:
-
Purified recombinant PA subunit or PA/PB1/PB2 complex.
-
Fluorogenic RNA substrate (e.g., a short RNA oligonucleotide with a fluorophore and a quencher at opposite ends).
-
Assay buffer: 20 mM HEPES (pH 7.5), 100 mM KCl, 1 mM MnCl_2_, 1 mM DTT.
-
96-well black microplate.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the PA-containing protein in assay buffer.
-
Add 50 µL of the diluted protein to the wells of the 96-well plate.
-
Initiate the reaction by adding 50 µL of the fluorogenic RNA substrate (final concentration ~100-200 nM) to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Monitor the increase in fluorescence over time at 37°C. The cleavage of the substrate separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each protein concentration.
-
For inhibitor studies, pre-incubate the enzyme with various concentrations of the inhibitor for 15-30 minutes before adding the substrate. Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Co-immunoprecipitation of the Influenza Virus Polymerase Complex
This protocol provides a general framework for co-immunoprecipitation to study the interaction between PA and other polymerase subunits, based on established methods.[3][17]
Objective: To demonstrate the in vivo or in vitro interaction between the PA subunit and other proteins (e.g., PB1, PB2).
Materials:
-
Cells infected with influenza virus or cells co-transfected with plasmids expressing tagged versions of the polymerase subunits (e.g., FLAG-PA, HA-PB1).
-
Lysis buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors.
-
Antibody specific to one of the tagged proteins (e.g., anti-FLAG antibody).
-
Protein A/G magnetic beads.
-
Wash buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% NP-40).
-
Elution buffer: SDS-PAGE sample buffer.
-
Western blotting reagents.
Procedure:
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Pre-clear the supernatant by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three times with wash buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer for 5 minutes.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the potential interacting partners.
Yeast Two-Hybrid (Y2H) Screen for PA-Interacting Host Factors
This protocol outlines the general steps for a yeast two-hybrid screen to identify host proteins that interact with the PA subunit, based on standard Y2H protocols.[18][19]
Objective: To identify novel host cellular proteins that interact with the influenza virus PA subunit.
Materials:
-
Yeast strains (e.g., AH109, Y187).
-
Bait plasmid (e.g., pGBKT7) containing the PA gene fused to the GAL4 DNA-binding domain (BD).
-
Prey plasmid library (e.g., pGADT7) containing a cDNA library from a relevant host cell line fused to the GAL4 activation domain (AD).
-
Yeast transformation reagents (e.g., lithium acetate, PEG).
-
Selective media (e.g., SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade).
-
X-α-Gal for blue/white screening.
Procedure:
-
Clone the full-length PA gene into the bait plasmid.
-
Transform the bait plasmid into the appropriate yeast strain (e.g., AH109) and select for transformants on appropriate selective media (e.g., SD/-Trp).
-
Confirm the absence of auto-activation of the reporter genes by the PA-bait construct.
-
Perform a library-scale transformation of the prey cDNA library into the corresponding mating yeast strain (e.g., Y187).
-
Mate the bait- and prey-containing yeast strains and select for diploid cells on dual selective media (e.g., SD/-Trp/-Leu).
-
Plate the diploid cells on high-stringency selective media (e.g., SD/-Trp/-Leu/-His/-Ade) to screen for positive interactions.
-
Isolate plasmids from the positive yeast colonies.
-
Sequence the prey plasmids to identify the host proteins that interact with the PA subunit.
-
Validate the identified interactions using other methods, such as co-immunoprecipitation.
Visualizing the Role of the PA Subunit
The following diagrams, created using the DOT language for Graphviz, illustrate key processes involving the PA subunit.
Figure 1: The "Cap-Snatching" Mechanism. This workflow illustrates the sequential steps of cap-snatching, highlighting the distinct roles of the PB2, PA, and PB1 subunits in generating a capped primer from host pre-mRNA for viral transcription.
Figure 2: Assembly of the Influenza Virus Polymerase Complex. This diagram depicts the stepwise assembly of the heterotrimeric polymerase complex, beginning with the formation of the PA-PB1 dimer in the cytoplasm, followed by its nuclear import and subsequent association with the PB2 subunit.
Figure 3: Immune Evasion by the PA-X Accessory Protein. This signaling pathway diagram illustrates how the viral PA-X protein inhibits key host immune signaling pathways, specifically targeting IRF3 and NF-κB, to suppress the production of type I interferons and the inflammatory response, thereby promoting viral replication.
Conclusion
The PA subunit of the influenza virus polymerase is a multifunctional protein that plays a central role in viral replication. Its essential endonuclease activity for cap-snatching, its critical role in the assembly and stability of the polymerase complex, and the immune-modulatory functions of its accessory protein PA-X underscore its importance as a prime target for the development of novel anti-influenza therapeutics. A thorough understanding of the molecular mechanisms governing PA's function, supported by quantitative data and robust experimental methodologies, is crucial for the rational design of next-generation antiviral drugs that can effectively combat seasonal and pandemic influenza virus infections.
References
- 1. researchgate.net [researchgate.net]
- 2. Assays to Measure the Activity of Influenza Virus Polymerase | Springer Nature Experiments [experiments.springernature.com]
- 3. journals.asm.org [journals.asm.org]
- 4. A sequencing and subtyping protocol for Influenza A and B viruses using Illumina® COVIDSeq™ Assay Kit [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Functional Analysis of PA Binding by Influenza A Virus PB1: Effects on Polymerase Activity and Viral Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical characterization of recombinant influenza A polymerase heterotrimer complex: Endonuclease activity and evaluation of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Drug Repurposing for Influenza Virus Polymerase Acidic (PA) Endonuclease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Frontiers | PA and PA-X: two key proteins from segment 3 of the influenza viruses [frontiersin.org]
- 14. Specificity and functional interplay between influenza virus PA-X and NS1 shutoff activity | PLOS Pathogens [journals.plos.org]
- 15. Influenza A Virus PA Antagonizes Interferon-β by Interacting with Interferon Regulatory Factor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PA and PA-X: two key proteins from segment 3 of the influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Co-immunoprecipitation of the Mouse Mx1 Protein with the Influenza A Virus Nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Cap-dependent Endonuclease-IN-26 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cap-dependent endonuclease-IN-26 (CEN-IN-26) is a potent inhibitor of the influenza virus cap-dependent endonuclease (CEN), an essential enzyme for viral replication.[1] The influenza virus RNA-dependent RNA polymerase utilizes a unique "cap-snatching" mechanism to initiate transcription of viral mRNAs.[2][3] This process involves the viral polymerase binding to host cell pre-mRNAs, cleaving them 10-13 nucleotides downstream of the 5' cap, and using the resulting capped fragment as a primer for viral mRNA synthesis.[2] The CEN activity resides in the PA subunit of the viral polymerase complex.[2][4] By inhibiting this endonuclease activity, CEN-IN-26 effectively blocks viral gene expression and subsequent virus proliferation.[4] These application notes provide a detailed protocol for an in vitro assay to characterize the inhibitory activity of CEN-IN-26 and similar compounds.
Mechanism of Action
This compound is a selective inhibitor of the viral CEN, targeting the active site that requires divalent metal ions like Mg²⁺ or Mn²⁺ for its catalytic activity.[5] By chelating these metal ions or otherwise blocking the active site, the inhibitor prevents the cleavage of host cell pre-mRNAs, thereby halting the cap-snatching process. This mode of action is distinct from other classes of anti-influenza drugs, such as neuraminidase inhibitors, which act at a later stage of the viral life cycle.[4]
Data Presentation
Inhibitory Activity of this compound
| Parameter | Value | Reference |
| IC₅₀ (CEN Inhibition) | 286 nM | [1] |
Antiviral Activity of this compound
| Influenza Strain | Virus Type | EC₅₀ (nM) |
| rgA/WSN/33 | A (H1N1) | 165.1 |
| rgA/WSN/33-NA/H274Y (Oseltamivir-resistant) | A (H1N1) | 80.4 |
| A/PR/8/34 | A (H1N1) | 183.0 |
| A/Victoria/3/75 | A (H3N2) | 828.8 |
| A/HongKong/8/68 | A (H3N2) | 301.5 |
| B/Hong Kong/5/72 | B | 124.3 |
| B/Maryland/1/59 | B | 176.0 |
Data presented is for reference only and may vary based on experimental conditions.[1]
Experimental Protocols
In Vitro Cap-dependent Endonuclease Inhibition Assay
This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of compounds against the influenza virus cap-dependent endonuclease.
Materials and Reagents:
-
Recombinant influenza virus PA/PB1/PB2 polymerase complex
-
Fluorescently labeled short capped RNA substrate (e.g., FAM-labeled 15-mer capped RNA)
-
Reaction Buffer: 20 mM HEPES (pH 7.5), 150 mM KCl, 1 mM MgCl₂, 0.5 mM DTT
-
This compound or other test compounds
-
Nuclease-free water
-
384-well black microplates
-
Fluorescence plate reader
Experimental Workflow:
Caption: Experimental workflow for the in vitro cap-dependent endonuclease inhibition assay.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound or other test compounds in the Reaction Buffer.
-
Reaction Setup:
-
Add 5 µL of the diluted compound to the wells of a 384-well plate.
-
Add 10 µL of the recombinant influenza polymerase complex (final concentration, e.g., 50 nM) to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 5 µL of the fluorescently labeled capped RNA substrate (final concentration, e.g., 100 nM) to each well.
-
Incubate the plate at 30°C for 60 minutes.[6]
-
-
Detection:
-
Stop the reaction by adding a suitable stop solution (e.g., EDTA).
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorophore used.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the control wells (no inhibitor).
-
Determine the IC₅₀ value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Cell-Based Antiviral Assay (Plaque Reduction Assay)
This protocol is for determining the antiviral efficacy of this compound in a cell culture model.
Materials and Reagents:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock (e.g., A/PR/8/34)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
This compound
-
Agarose or Avicel overlay
-
Crystal violet staining solution
Signaling Pathway:
Caption: Inhibition of the influenza virus life cycle by this compound.
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates and grow to 90-100% confluency.
-
Virus Infection:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Infect the cells with a dilution of influenza virus calculated to produce 50-100 plaques per well for 1 hour at 37°C.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in infection medium (DMEM with 0.5% BSA and 1 µg/mL TPCK-trypsin).
-
Remove the virus inoculum and wash the cells with PBS.
-
Add 2 mL of the medium containing the desired concentration of the inhibitor to each well.
-
-
Overlay and Incubation:
-
Overlay the cells with a mixture of 2x DMEM and 1.2% Avicel or agarose containing the corresponding concentration of the inhibitor.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Fix the cells with 4% paraformaldehyde.
-
Remove the overlay and stain the cells with 0.1% crystal violet solution.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each inhibitor concentration compared to the virus control (no inhibitor).
-
Determine the EC₅₀ value, the concentration of the inhibitor that reduces the number of plaques by 50%.
-
Conclusion
The provided protocols offer robust methods for evaluating the in vitro efficacy of this compound and other potential inhibitors of the influenza virus. The enzymatic assay allows for direct measurement of the inhibition of the cap-dependent endonuclease, while the cell-based plaque reduction assay provides a measure of the compound's antiviral activity in a biological context. These assays are crucial tools in the discovery and development of novel anti-influenza therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influenza - Wikipedia [en.wikipedia.org]
- 4. Synthesis and Cap-Dependent Endonuclease Inhibition of Baloxavir Derivatives [mdpi.com]
- 5. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Plaque Reduction Assay for Cap-dependent Endonuclease-IN-26
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cap-dependent endonuclease-IN-26 (CEN-IN-26) is a potent inhibitor of the influenza virus cap-dependent endonuclease, an essential enzyme for viral mRNA transcription.[1] By targeting this mechanism, CEN-IN-26 exhibits broad-spectrum antiviral activity against a variety of influenza A and B strains.[1] This document provides detailed application notes and a comprehensive protocol for evaluating the antiviral efficacy of CEN-IN-26 using a plaque reduction assay, a gold-standard method for quantifying viral infectivity and the inhibitory effects of antiviral compounds.
Mechanism of Action
The influenza virus RNA-dependent RNA polymerase, a heterotrimeric complex of PA, PB1, and PB2 subunits, is responsible for transcription and replication of the viral RNA genome.[2] A critical step in viral transcription is "cap-snatching," where the cap-dependent endonuclease activity of the PA subunit cleaves the 5' cap from host cell pre-mRNAs.[2][3] These capped fragments are then used as primers to initiate the synthesis of viral mRNAs.[2] Cap-dependent endonuclease inhibitors, such as CEN-IN-26, bind to the active site of the endonuclease, preventing this cap-snatching process.[3] This effectively halts viral mRNA synthesis and subsequent protein production, thereby inhibiting viral replication.[3][4]
Data Presentation
This compound has demonstrated significant antiviral activity against a panel of influenza A and B viruses. The 50% inhibitory concentration (IC50) for the cap-dependent endonuclease is 286 nM.[1] The 50% effective concentration (EC50) values from antiviral assays are summarized in the table below.
| Virus Strain | Type | EC50 (nM) |
| rgA/WSN/33 | A (H1N1) | 165.1 |
| rgA/WSN/33-NA/H274Y (Oseltamivir-resistant) | A (H1N1) | 80.4 |
| A/PR/8/34 | A (H1N1) | 183.0 |
| A/Victoria/3/75 | A (H3N2) | 828.8 |
| A/HongKong/8/68 | A (H3N2) | 301.5 |
| B/Hong Kong/5/72 | B | 124.3 |
| B/Maryland/1/59 | B | 176.0 |
Experimental Protocols
Plaque Reduction Assay for Antiviral Efficacy of this compound
This protocol details the steps to determine the EC50 of CEN-IN-26 against a selected influenza virus strain using a plaque reduction assay.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Influenza virus stock of known titer (Plaque Forming Units/mL)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Avicel or Agarose
-
TPCK-treated Trypsin
-
Crystal Violet staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
6-well or 12-well cell culture plates
Protocol:
-
Cell Seeding:
-
Culture MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed MDCK cells into 6-well or 12-well plates at a density that will result in a confluent monolayer (95-100%) on the day of infection (e.g., 5 x 10^5 cells/well for a 12-well plate).[5]
-
Incubate the plates at 37°C in a 5% CO2 incubator overnight.[5]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of CEN-IN-26 in infection medium (DMEM, 1% Penicillin-Streptomycin, and TPCK-treated trypsin at a final concentration of 1 µg/mL).
-
-
Infection:
-
Wash the confluent MDCK cell monolayers twice with PBS.
-
Prepare a virus dilution in infection medium to yield approximately 50-100 plaque-forming units (PFU) per well.
-
In separate tubes, mix equal volumes of the virus dilution with each of the CEN-IN-26 dilutions (and a vehicle control containing the same concentration of DMSO as the highest drug concentration).
-
Incubate the virus-compound mixtures for 1 hour at 37°C.
-
Remove the PBS from the cell culture plates and inoculate the cells with the virus-compound mixtures.
-
Incubate for 1 hour at 37°C in a 5% CO2 incubator, gently rocking the plates every 15 minutes to ensure even distribution of the inoculum.
-
-
Overlay:
-
After the 1-hour incubation, aspirate the inoculum from the wells.
-
Overlay the cell monolayer with an overlay medium containing Avicel or low-melting-point agarose mixed with 2x DMEM and the corresponding concentration of CEN-IN-26 and TPCK-treated trypsin.
-
Allow the overlay to solidify at room temperature.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Carefully remove the overlay.
-
Stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each concentration of CEN-IN-26 compared to the vehicle control.
-
Plot the percentage of plaque reduction against the log of the compound concentration.
-
Determine the EC50 value using a non-linear regression analysis.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]
- 4. Cap-dependent endonuclease inhibitor Baloxavir marboxil (Xofluza®)|The Japanese Association for Infectious Diseases [kansensho.or.jp]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays in Influenza Virus Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for various cell-based assays crucial for the discovery and evaluation of influenza virus inhibitors. The following sections detail the principles, methodologies, and data interpretation for key assays, including plaque reduction, microneutralization, and reporter gene assays. Additionally, signaling pathways commonly targeted by influenza viruses are illustrated to provide a broader context for antiviral drug development.
Plaque Reduction Assay
The plaque reduction assay is a fundamental method in virology to quantify infectious virus particles and assess the efficacy of antiviral compounds. This assay is based on the ability of a single infectious virus particle to form a localized area of cell death or cytopathic effect (CPE), known as a plaque, in a confluent monolayer of susceptible cells. The reduction in the number or size of plaques in the presence of a test compound is a direct measure of its antiviral activity.
Experimental Protocol: Plaque Reduction Assay
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Influenza virus stock
-
Test compounds (antiviral agents)
-
Semi-solid overlay medium (e.g., Avicel or agarose)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding:
-
Culture MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed MDCK cells into 12-well plates at a density that will form a confluent monolayer overnight (e.g., 3 x 10^5 cells/well).[1]
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
-
Virus Dilution and Compound Preparation:
-
On the day of the experiment, prepare serial dilutions of the influenza virus stock in serum-free DMEM.
-
Prepare serial dilutions of the test compounds in serum-free DMEM.
-
-
Infection and Treatment:
-
Wash the confluent MDCK cell monolayers twice with PBS.
-
In separate tubes, mix equal volumes of the diluted virus and the diluted test compound. Incubate this mixture for 1 hour at room temperature to allow the compound to interact with the virus.
-
As a control, mix the diluted virus with serum-free DMEM without any compound.
-
Inoculate the cell monolayers with 200 µL of the virus-compound mixture or the virus-only control.[2]
-
Incubate the plates for 1 hour at 37°C, gently rocking every 15 minutes to ensure even distribution of the inoculum and prevent the monolayer from drying out.[2]
-
-
Overlay Application:
-
After the 1-hour incubation, aspirate the inoculum from the wells.
-
Gently add 1 mL of the semi-solid overlay medium to each well. The overlay restricts the spread of progeny virions to adjacent cells, leading to the formation of distinct plaques.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Fix the cells by adding a 10% formalin solution.
-
After fixation, remove the overlay and stain the cell monolayer with a crystal violet solution.
-
Gently wash the wells with water to remove excess stain. The plaques will appear as clear zones against a purple background of viable cells.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.
-
Determine the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the number of plaques by 50%.
-
Quantitative Data: Plaque Reduction Assay
| Compound | Virus Strain | Cell Line | IC50 / EC50 | Reference |
| Oseltamivir Carboxylate | Influenza A/WSN/33 (H1N1) | MDCK | 0.0112 nM (IC50) | [3] |
| Oseltamivir Carboxylate | Influenza B/Lee/40 | MDCK | 0.00114 nM (IC50) | [3] |
| Baloxavir Acid | Influenza A(H1N1)pdm09 | MDCK | 0.28 nM (Median IC50) | [4] |
| Baloxavir Acid | Influenza A(H3N2) | MDCK | 0.16 nM (Median IC50) | [4] |
| Baloxavir Acid | Influenza B/Victoria-lineage | MDCK | 3.42 nM (Median IC50) | [4] |
| Baloxavir Acid | Influenza B/Yamagata-lineage | MDCK | 2.43 nM (Median IC50) | [4] |
| Compound 136 | Influenza A/X-31 (H3N2) | MDCK-2 | 48 pM (EC50) | [5] |
| Compound 211 | Influenza A/X-31 (H3N2) | MDCK-2 | 140 nM (EC50) | [5] |
Microneutralization Assay
The microneutralization assay is a sensitive and specific method for quantifying neutralizing antibodies or the inhibitory activity of antiviral compounds against influenza virus.[6] This assay measures the ability of a compound or antibody to prevent the virus from infecting cells and causing a cytopathic effect (CPE). The assay is typically performed in a 96-well format, allowing for higher throughput compared to the plaque reduction assay.[7]
Experimental Protocol: Microneutralization Assay
Materials:
-
MDCK cells
-
DMEM with 10% FBS and antibiotics
-
Influenza virus stock with a known 50% tissue culture infectious dose (TCID50)
-
Test compounds or serum samples
-
Serum-free DMEM with TPCK-trypsin (for virus dilution and cell infection)
-
Fixation solution (e.g., 80% acetone)
-
Primary antibody against influenza nucleoprotein (NP)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB substrate
-
Stop solution
Procedure:
-
Cell Seeding:
-
Seed MDCK cells in 96-well plates to achieve a confluent monolayer on the day of the assay.[7]
-
-
Compound/Serum Dilution:
-
Perform serial dilutions of the test compounds or heat-inactivated serum samples in serum-free DMEM in a separate 96-well plate.[6]
-
-
Virus Preparation and Neutralization:
-
Dilute the influenza virus stock to a concentration of 100 TCID50 per 50 µL in serum-free DMEM.
-
Add 50 µL of the diluted virus to each well containing the diluted compounds or serum.
-
Incubate the plate for 1-2 hours at 37°C to allow for neutralization of the virus.[8]
-
-
Infection:
-
Wash the confluent MDCK cell monolayer in the other 96-well plate with PBS.
-
Transfer 100 µL of the virus-compound/serum mixture to the corresponding wells of the cell plate.
-
Incubate the plate for 18-20 hours at 37°C in a 5% CO2 incubator.[6]
-
-
Detection of Viral Antigen (ELISA-based):
-
After incubation, fix the cells with cold 80% acetone for 10 minutes.[6]
-
Wash the plates with PBS.
-
Add the primary antibody against influenza NP and incubate for 1 hour.
-
Wash the plates and add the HRP-conjugated secondary antibody, followed by another 1-hour incubation.[6]
-
Wash the plates and add the TMB substrate. The development of color indicates the presence of viral NP.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
The neutralization titer or IC50 value is determined as the reciprocal of the highest dilution of the serum or the concentration of the compound that results in a significant reduction (e.g., 50%) in the absorbance signal compared to the virus control wells.
-
Quantitative Data: Neuraminidase Inhibition Assay (Fluorometric)
| Compound | Virus Strain | IC50 (nM) | Reference |
| Oseltamivir | Influenza A/Texas (H1N1) | 0.18 ± 0.11 | [9] |
| Oseltamivir | Influenza B/Yamagata | 16.76 ± 4.10 | [9] |
| Zanamivir | Influenza A(H1N1)pdm09 | Median: ~1 | [5] |
| Zanamivir | Influenza A(H3N2) | Median: ~2-4 | [5] |
| Zanamivir | Influenza B | Median: ~1 | [5] |
| Peramivir | Influenza A(H1N1)pdm09 | Median: ~1 | [5] |
| Peramivir | Influenza A(H3N2) | Median: ~1 | [5] |
| Peramivir | Influenza B | Median: ~1 | [5] |
| Laninamivir | Influenza A(H1N1)pdm09 | Median: ~1 | [5] |
| Laninamivir | Influenza A(H3N2) | Median: ~2-4 | [5] |
| Laninamivir | Influenza B | Median: ~1 | [5] |
Reporter Gene Assay
Reporter gene assays provide a sensitive and high-throughput method for screening influenza virus inhibitors.[10] These assays utilize recombinant influenza viruses that express a reporter gene, such as luciferase or green fluorescent protein (GFP), upon infection of susceptible cells. The level of reporter gene expression is directly proportional to the extent of viral replication, and a reduction in the reporter signal in the presence of a test compound indicates antiviral activity.
Experimental Protocol: Luciferase-Based Reporter Assay
Materials:
-
HEK293T or A549 cells
-
Plasmids for influenza virus reverse genetics (encoding viral proteins and a vRNA-like reporter construct with luciferase)
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
Test compounds
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect HEK293T or A549 cells with the set of plasmids required for influenza virus reverse genetics, including the plasmid encoding the luciferase reporter vRNA.[11]
-
-
Compound Treatment:
-
After transfection (e.g., 4-6 hours), add serial dilutions of the test compounds to the cells.
-
-
Incubation:
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator to allow for viral gene expression and replication.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.[11]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of luciferase activity for each compound concentration relative to the untreated control.
-
Determine the IC50 value, which is the compound concentration that causes a 50% reduction in luciferase signal.
-
Quantitative Data: Cell-Based Inhibition Assays
| Compound | Virus Strain | Cell Line | Assay Type | EC50 (µM) | Reference |
| Oseltamivir | A/Mississippi/3/2001 H1N1 | A549 | Plaque Assay | 0.428 (prophylactic) | [12] |
| Oseltamivir | A/Mississippi/3/2001 H1N1 | A549 | Plaque Assay | 3.4 (post-infection) | [12] |
| Probenecid | A/Mississippi/3/2001 H1N1 | A549 | Plaque Assay | 0.014 (prophylactic) | [12] |
| Probenecid | A/Mississippi/3/2001 H1N1 | A549 | Plaque Assay | 0.637 (post-infection) | [12] |
| Oseltamivir | A/Mississippi/3/2001 H275Y | A549 | Plaque Assay | 0.013 (prophylactic) | [12] |
| Oseltamivir | A/Mississippi/3/2001 H275Y | A549 | Plaque Assay | 0.049 (post-infection) | [12] |
| Probenecid | A/Mississippi/3/2001 H275Y | A549 | Plaque Assay | 0.0002 (prophylactic) | [12] |
| Probenecid | A/Mississippi/3/2001 H275Y | A549 | Plaque Assay | 0.0009 (post-infection) | [12] |
High-Throughput Screening (HTS) Assays
High-throughput screening (HTS) is essential for the discovery of novel anti-influenza compounds from large chemical libraries. Cell-based HTS assays are designed to be robust, reproducible, and scalable. These assays often rely on readouts such as cytopathic effect (CPE) inhibition, reporter gene expression, or immunofluorescence to measure viral replication.
Experimental Workflow: HTS for Influenza Inhibitors
Caption: High-throughput screening workflow for influenza inhibitors.
Influenza Virus-Host Cell Signaling Pathways
Influenza virus infection modulates several host cell signaling pathways to facilitate its replication and evade the host immune response.[13] Understanding these interactions is crucial for identifying novel host-targeted antiviral therapies.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a key regulator of the innate immune response. Influenza virus has been shown to activate the NF-κB pathway, which can have both pro-viral and anti-viral effects.[13][14]
Caption: Influenza virus activation of the NF-κB signaling pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is involved in cell survival, proliferation, and metabolism. Influenza virus activates this pathway to promote its own replication and inhibit apoptosis of the host cell.[13][15][16] The viral NS1 protein can directly interact with the p85 subunit of PI3K, leading to its activation.[15]
Caption: PI3K/Akt pathway activation by influenza virus.
MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) signaling cascades, including ERK, JNK, and p38, are crucial for regulating various cellular processes. Influenza virus infection activates these pathways to facilitate viral RNP export from the nucleus and modulate the host immune response.[13][17][18]
Caption: Overview of MAPK signaling pathways in influenza infection.
References
- 1. Influenza virus plaque assay [protocols.io]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. Inhibition of Influenza Virus Replication by Oseltamivir Derivatives [mdpi.com]
- 4. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Micro Neutralization (MN) Assay of Influenza Viruses with Monoclonal Antibodies [bio-protocol.org]
- 7. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.who.int [cdn.who.int]
- 9. Pharmacokinetic-Pharmacodynamic Determinants of Oseltamivir Efficacy Using Data from Phase 2 Inoculation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New-generation screening assays for the detection of anti-influenza compounds targeting viral and host functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A reporter system for assaying influenza virus RNP functionality based on secreted Gaussia luciferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiviral Activity of Probenecid and Oseltamivir on Influenza Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NF-κB Signaling Differentially Regulates Influenza Virus RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HijAkt: The PI3K/Akt Pathway in Virus Replication and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 18. openagrar.de [openagrar.de]
Application Notes and Protocols for In Vivo Mouse Studies with Cap-dependent Endonuclease-IN-26
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vivo mouse studies involving Cap-dependent endonuclease-IN-26, a potent inhibitor of the influenza virus cap-dependent endonuclease. The provided methodologies are based on established practices for similar inhibitors and can be adapted for specific research needs.
Overview of this compound
This compound is a small molecule inhibitor targeting the cap-snatching mechanism essential for the transcription and replication of influenza A and B viruses.[1][2] By inhibiting the cap-dependent endonuclease, the virus is unable to cleave the 5' caps from host pre-mRNAs to prime its own mRNA synthesis, thus halting viral proliferation. Preclinical studies have demonstrated its antiviral efficacy in various models.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other relevant cap-dependent endonuclease inhibitors from in vivo mouse studies.
Table 1: In Vivo Dosage and Administration of this compound
| Compound | Dosage Range | Administration Route | Dosing Schedule | Mouse Model | Reference |
| This compound (Compound 2v) | 0.08 - 10 mg/kg | Intravenous | Once daily for 1 day | Influenza B (B/Maryland/1/59) | [2] |
Table 2: In Vivo Dosages and Administration Routes of Other Cap-dependent Endonuclease Inhibitors
| Compound | Dosage Range | Administration Route | Dosing Schedule | Mouse Model | Reference |
| Baloxavir marboxil (S-033188) | 0.5 - 50 mg/kg | Oral | Twice daily for 5 days | Influenza A/PR/8/34 | [1][3] |
| Baloxavir marboxil | 15 or 50 mg/kg | Oral | Twice daily | Influenza A/PR/8/34 | [4] |
| Baloxavir marboxil | 0.5 - 50 mg/kg | Oral | Twice daily for 1 day | Influenza A and B | [5] |
| Baloxavir marboxil | 0.5 - 50 mg/kg | Oral | q12h for 1 day | Influenza A and B | [6] |
| ADC189 | Not specified | Not specified | Not specified | H1N1 infected mice | [7][8] |
| Compound B | 3, 10, or 30 mg/kg | Intramuscular | Once daily | LCMV | [9][10] |
| CAPCA-1 | 3, 10, 30, or 60 mg/kg/day | Subcutaneous | Once daily until 7 dpi | La Crosse virus (LACV) | [11][12] |
Experimental Protocols
Animal Models
-
Species: BALB/c mice are commonly used for influenza infection models.[1][6] Other strains such as ICR mice can also be used depending on the specific pathogen.[9]
-
Age and Sex: 5-week-old male mice are frequently used.[11][12]
-
Health Status: Animals should be healthy and free of specific pathogens.
Virus Strains and Inoculation
-
Influenza A strains: A/PR/8/34 (H1N1), A(H1N1)pdm09, A(H3N2)[1][6]
-
Other viruses: Lymphocytic choriomeningitis virus (LCMV), La Crosse virus (LACV)[9][11]
-
Inoculation Route: Intranasal inoculation is standard for influenza viruses.[1] Intraperitoneal or footpad injections can be used for other viruses.[9][11][12]
-
Infectious Dose: The dose should be lethal or sub-lethal depending on the study's endpoints. For example, 8.0 × 10² TCID₅₀/mouse for A/PR/8/34.[1]
Formulation and Administration of this compound
-
Formulation for Intravenous Administration:
-
Prepare a stock solution of this compound in DMSO.
-
For in vivo formulation, take the required volume of the DMSO stock solution.
-
Add PEG300 and mix until the solution is clear.
-
Add Tween 80 and mix until clear.
-
Finally, add ddH₂O and mix until the solution is clear.[2]
-
-
Administration: Administer the formulated drug intravenously (IV).[2]
Study Design and Treatment
-
Treatment Groups:
-
Treatment Initiation: Treatment can be initiated immediately after infection or delayed (e.g., 96 hours post-infection) to model a more clinical scenario.[1][3]
-
Dosing Schedule: Based on available data for this compound, a once-daily administration for one day can be used.[2] For longer studies, the dosing frequency may need to be adjusted based on pharmacokinetic data.
Endpoint Measurements
-
Survival: Monitor and record survival daily for a period of up to 28 days post-infection.[1]
-
Body Weight: Measure and record the body weight of each mouse daily.[1]
-
Viral Titer: Collect lung tissue at specific time points post-infection to determine the viral titer by methods such as TCID₅₀ assay.[1][6]
-
Clinical Signs: Observe and score clinical signs of illness.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for in vivo mouse studies.
Caption: Mechanism of cap-dependent endonuclease inhibition.
References
- 1. Delayed Dosing of S-033188, a Novel Inhibitor of Influenza Virus Cap-dependent Endonuclease, Exhibited Significant Reduction of Viral Titer and Mortality in Mice Infected with Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound I CAS#: 1370238-26-8 I cap-dependent endonuclease (CEN) inhibitor I InvivoChem [invivochem.com]
- 3. Combination treatment with the cap-dependent endonuclease inhibitor baloxavir marboxil and a neuraminidase inhibitor in a mouse model of influenza A virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination treatment with the cap-dependent endonuclease inhibitor baloxavir marboxil and a neuraminidase inhibitor in a mouse model of influenza A virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models | PLOS One [journals.plos.org]
- 6. Pharmacokinetic and pharmacodynamic analysis of baloxavir marboxil, a novel cap-dependent endonuclease inhibitor, in a murine model of influenza virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of cap-dependent endonuclease in influenza virus with ADC189: a pre-clinical analysis and phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. A cap-dependent endonuclease inhibitor acts as a potent antiviral agent against La Crosse virus infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous Administration of Cap-dependent Endonuclease-IN-26 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cap-dependent endonuclease-IN-26 is a potent inhibitor of the influenza virus cap-dependent endonuclease (CEN) enzyme, a critical component of the viral RNA polymerase complex.[1] By targeting this enzyme, this compound effectively blocks the "cap-snatching" mechanism required for viral mRNA transcription, thereby inhibiting viral replication.[2] This document provides detailed application notes and protocols for the intravenous (IV) administration of this compound in murine models, a crucial step in the preclinical evaluation of its therapeutic potential. The protocols outlined below are based on established methodologies for intravenous injections in mice and specific data available for this compound.
Mechanism of Action
The influenza virus RNA-dependent RNA polymerase, a heterotrimeric complex, initiates transcription of viral mRNAs by cleaving the 5' cap from host pre-mRNAs. This "cap-snatching" process is mediated by the endonuclease activity of the PA subunit. The captured capped fragments then serve as primers for the synthesis of viral mRNAs. This compound specifically inhibits this endonuclease activity, thus preventing the initiation of viral transcription and subsequent protein synthesis, ultimately halting viral replication.[2]
Data Presentation
In Vitro Activity
The following table summarizes the in vitro inhibitory activity of this compound against the influenza virus cap-dependent endonuclease and its antiviral activity against various influenza A and B strains.
| Parameter | Value | Reference |
| IC50 (CEN) | 286 nM | [1] |
| EC50 (rgA/WSN/33) | 165.1 nM | [1] |
| EC50 (rgA/WSN/33-NA/H274Y) | 80.4 nM | [1] |
| EC50 (A/PR/8/34) | 183.0 nM | [1] |
| EC50 (H3N2 A/Victoria/3/75) | 828.8 nM | [1] |
| EC50 (H3N2 A/HongKong/8/68) | 301.5 nM | [1] |
| EC50 (B/Hong Kong/5/72) | 124.3 nM | [1] |
| EC50 (B/Maryland/1/59) | 176.0 nM | [1] |
In Vivo Efficacy in Mice
The table below presents the reported in vivo efficacy of this compound administered intravenously in a mouse model of influenza B infection.
| Parameter | Details | Reference |
| Animal Model | Mouse influenza B (B/Maryland/1/59) | [1] |
| Route of Administration | Intravenous (IV) | [1] |
| Dose Range | 0.08 - 10 mg/kg | [1] |
| Dosing Regimen | Once daily (q.d.) for 1 day | [1] |
| Observed Effect | Dose-dependent efficacy in an immediate treatment model | [1] |
Representative Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters for a Cap-dependent Endonuclease Inhibitor (Baloxavir Acid) in Mice
While specific PK/PD data for this compound is not publicly available, the following table provides representative data for another CEN inhibitor, baloxavir acid (the active form of baloxavir marboxil), in a murine influenza virus infection model. This information can serve as a reference for designing PK/PD studies for this compound.
| PK/PD Parameter | Finding | Reference |
| Predictive PK Parameter | Plasma concentration at the end of the dosing interval (Cτ) or at 24 hours post-dosing (C24) correlated with virus titer reduction. | [3][4] |
| Dose-dependent Effect | Oral administration of baloxavir marboxil showed dose-dependent reductions in lung virus titers. | [3][4] |
| Comparative Efficacy | At 15 mg/kg (q12h), baloxavir marboxil resulted in ≥100-fold and ≥10-fold reductions in influenza A and B virus titers, respectively, compared to oseltamivir phosphate. | [3][4] |
Experimental Protocols
Formulation of this compound for Intravenous Administration
A common formulation for in vivo administration of hydrophobic compounds is provided below. It is crucial to test the solubility and stability of this compound in the chosen vehicle prior to in vivo studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
For the final formulation, mix the components in the following ratio: 10% DMSO stock solution, 40% PEG300, 5% Tween 80, and 45% saline.
-
Add the DMSO stock solution to PEG300 and mix until clear.
-
Add Tween 80 and mix until clear.
-
Finally, add the saline and mix thoroughly to obtain a clear solution.
Protocol for Intravenous (Tail Vein) Injection in Mice
This protocol describes the standard procedure for administering a substance intravenously via the lateral tail vein of a mouse.
Materials:
-
Mouse restraint device
-
Heat lamp or warm water bath (45°C)
-
Sterile 1 mL syringe with a 27-30 gauge needle
-
70% ethanol or isopropanol wipes
-
Sterile gauze
-
Prepared solution of this compound
Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the injection volume. The maximum recommended bolus injection volume is 5 ml/kg.
-
To induce vasodilation and improve visualization of the tail veins, warm the mouse's tail using a heat lamp or by immersing the tail in warm water for a few minutes.
-
-
Restraint:
-
Place the mouse in a suitable restraint device, ensuring the tail is accessible.
-
-
Injection Site Preparation:
-
Gently wipe the tail with a 70% alcohol wipe to clean the injection site. The two lateral tail veins should be visible on either side of the tail.
-
-
Injection:
-
Hold the tail firmly. Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle (approximately 10-20 degrees). The needle should be inserted parallel to the vein.
-
If the needle is correctly placed, you may observe a small amount of blood flash back into the hub of the syringe.
-
Slowly inject the calculated volume of the this compound solution. You should see the vein blanch as the solution displaces the blood. If you feel resistance or see a subcutaneous bleb forming, the needle is not in the vein. In this case, withdraw the needle and attempt the injection at a more proximal site on the same or opposite vein.
-
-
Post-Injection Care:
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Safety Precautions
-
All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Appropriate personal protective equipment (PPE), including gloves and a lab coat, should be worn at all times.
-
Handle all sharps with care and dispose of them in a designated sharps container.
-
In case of accidental self-injection, seek immediate medical attention.
Disclaimer
This document is intended for research purposes only and should not be used for diagnostic or therapeutic applications in humans. The protocols and data presented are based on currently available information and may require optimization for specific experimental conditions. MedChemExpress (MCE) has not independently confirmed the accuracy of the methods cited from external sources.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and pharmacodynamic analysis of baloxavir marboxil, a novel cap-dependent endonuclease inhibitor, in a murine model of influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and pharmacodynamic analysis of baloxavir marboxil, a novel cap-dependent endonuclease inhibitor, in a murine model of influenza virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cap-dependent Endonuclease Inhibitors in MDCK Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The influenza virus cap-dependent endonuclease, a critical component of the viral RNA polymerase complex, is a prime target for antiviral drug development. This enzyme is essential for the "cap-snatching" mechanism, a process where the virus cleaves the 5' caps from host cell pre-mRNAs to prime its own mRNA synthesis.[1][2] Inhibition of this endonuclease activity effectively blocks viral replication.[3][4][5] This document provides detailed application notes and protocols for the use of cap-dependent endonuclease inhibitors, using principles derived from studies of inhibitors like Baloxavir marboxil, in Madin-Darby Canine Kidney (MDCK) cells. MDCK cells are a standard and reliable cell line for the propagation and study of influenza viruses due to their high susceptibility to various strains.[6][7][8]
Note: The specific inhibitor "Cap-dependent endonuclease-IN-26" is not extensively characterized in publicly available literature. Therefore, the following protocols and data are based on the well-characterized inhibitor Baloxavir marboxil and other similar compounds. Researchers should use this information as a guide and optimize the conditions for their specific inhibitor.
Mechanism of Action
Cap-dependent endonuclease inhibitors function by targeting the PA subunit of the influenza virus RNA polymerase.[2] This inhibition prevents the cleavage of host cell pre-mRNAs, thereby depriving the virus of the necessary capped primers to initiate transcription of its own genome. This leads to a potent suppression of viral replication.[4][5]
Caption: Mechanism of action of cap-dependent endonuclease inhibitors.
Data Presentation
The following tables summarize representative quantitative data for a cap-dependent endonuclease inhibitor, Baloxavir acid (the active form of Baloxavir marboxil), against various influenza virus strains in MDCK cells. This data is provided for illustrative purposes and for comparison when evaluating a new inhibitor like this compound.
Table 1: In Vitro Antiviral Activity of Baloxavir Acid in MDCK Cells
| Influenza Virus Strain | EC50 (nM) |
| A/H1N1pdm09 | 1.4 - 2.9 |
| A/H3N2 | 0.73 - 1.5 |
| B (Victoria lineage) | 5.7 - 8.3 |
| B (Yamagata lineage) | 4.2 - 5.4 |
| Avian A/H5N1 | 0.82 - 1.2 |
| Avian A/H7N9 | 0.35 - 0.48 |
Data compiled from literature on Baloxavir acid.
Table 2: Cytotoxicity of Baloxavir Acid in MDCK Cells
| Cell Line | CC50 (µM) |
| MDCK | > 40 |
Data compiled from literature on Baloxavir acid.
Experimental Protocols
MDCK Cell Culture
Objective: To maintain and prepare MDCK cells for influenza virus infection and antiviral assays.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells (ATCC CCL-34)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells every 2-3 days when they reach 80-90% confluency.
-
To subculture, wash the cell monolayer with PBS, add Trypsin-EDTA, and incubate for 5-10 minutes at 37°C to detach the cells.
-
Resuspend the detached cells in fresh growth medium and seed new culture flasks at a density of 1 x 10^5 cells/cm².
Caption: MDCK cell culture workflow.
Antiviral Activity Assay (Plaque Reduction Assay)
Objective: To determine the concentration of the inhibitor that reduces the number of viral plaques by 50% (EC50).
Materials:
-
Confluent MDCK cell monolayers in 6-well plates
-
Influenza virus stock of known titer
-
This compound (or other inhibitor)
-
Infection medium (DMEM, 0.2% BSA, 1 µg/mL TPCK-trypsin, 1% Penicillin-Streptomycin)
-
Agarose overlay (containing the inhibitor)
-
Crystal violet staining solution
Protocol:
-
Seed MDCK cells in 6-well plates and grow to 90-100% confluency.[9][10]
-
Wash the cell monolayers with PBS.
-
Prepare serial dilutions of the influenza virus in infection medium to yield approximately 100 plaque-forming units (PFU) per well.
-
Inoculate the cells with the virus dilution and incubate for 1 hour at 37°C.[10]
-
During incubation, prepare the agarose overlay containing serial dilutions of the inhibitor.
-
After incubation, aspirate the virus inoculum and add 2 mL of the agarose overlay containing the inhibitor to each well.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.[11]
-
Fix the cells with 10% formalin and stain with 0.1% crystal violet.
-
Count the number of plaques in each well and calculate the EC50 value.
References
- 1. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Influenza A Virus Isolation, Culture and Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Screening and Mechanism of Influenza-Virus Sensitive MDCK Cell Lines for Influenza Vaccine Production [mdpi.com]
- 9. Influenza virus plaque assay [protocols.io]
- 10. Quick assessment of influenza a virus infectivity with a long-range reverse-transcription quantitative polymerase chain reaction assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. H1N1 Virus Production and Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Clearance of Cap-dependent Endonuclease-IN-26 in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cap-dependent endonuclease-IN-26 is a potent inhibitor of the influenza virus cap-dependent endonuclease, an essential enzyme for viral mRNA synthesis.[1][2] Understanding the pharmacokinetic profile, particularly the in vivo clearance rate, of this compound is crucial for its development as a potential antiviral therapeutic. These application notes provide a summary of the known in vivo clearance data for this compound in a rat model, a detailed experimental protocol for determining these parameters, and a description of the underlying viral mechanism of action.
Quantitative Data Summary
The in vivo clearance of this compound has been evaluated in rats, providing key insights into its pharmacokinetic behavior. The available data is summarized in the table below.
| Parameter | Value | Species | Reference |
| In Vivo Clearance | 10.9 mL/min/kg | Rat | [1][2] |
| In Vitro IC50 | 286 nM | - | [1][2] |
This reasonable in vivo clearance rate in rats suggests that the compound is efficiently processed and eliminated, a desirable characteristic for a drug candidate.[1][2]
Signaling Pathway: Influenza Virus Cap-Snatching Mechanism
This compound exerts its antiviral effect by inhibiting the "cap-snatching" mechanism of the influenza virus. This process is mediated by the viral RNA-dependent RNA polymerase (RdRp), which is a heterotrimeric complex composed of three subunits: Polymerase Acidic (PA), Polymerase Basic 1 (PB1), and Polymerase Basic 2 (PB2).[1][3][4][5][6]
The cap-snatching process can be summarized in the following steps:
-
Binding to Host mRNA: The PB2 subunit of the viral RdRp recognizes and binds to the 5' cap structure (a 7-methylguanosine cap) of host cell pre-mRNAs.[3][5]
-
Endonucleolytic Cleavage: The PA subunit, which contains the endonuclease active site, then cleaves the host mRNA approximately 10-13 nucleotides downstream from the cap.[3][5]
-
Primer Generation: This cleavage event generates a short, capped RNA fragment that serves as a primer for the synthesis of viral mRNA.
-
Viral mRNA Synthesis: The PB1 subunit, which contains the polymerase active site, utilizes this capped primer to initiate transcription of the viral RNA genome into viral mRNA.[5]
By inhibiting the endonuclease activity of the PA subunit, this compound prevents the generation of capped primers, thereby halting viral mRNA synthesis and subsequent viral replication.
Caption: Influenza virus cap-snatching mechanism and inhibition by IN-26.
Experimental Protocols
The following is a representative protocol for determining the in vivo clearance rate of a small molecule inhibitor, such as this compound, in rats. This protocol is based on standard pharmacokinetic study designs.
Animal Model and Housing
-
Species: Male Sprague-Dawley rats.
-
Weight: 250-300 g.
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. They should have ad libitum access to food and water.
-
Acclimation: Allow animals to acclimate for at least one week prior to the study.
Formulation and Dosing
-
Formulation: Prepare a solution of this compound in a suitable vehicle (e.g., a mixture of DMSO, PEG400, and saline). The final concentration should be calculated based on the desired dose and a standard dosing volume (e.g., 5 mL/kg).
-
Dose Administration:
-
Route: Intravenous (IV) bolus injection via the tail vein.
-
Dose: A range of doses can be evaluated (e.g., 1, 5, and 10 mg/kg) to assess dose-linearity.
-
Blood Sampling
-
Procedure: Collect serial blood samples (approximately 0.2-0.3 mL per sample) from the jugular vein or another appropriate site at predetermined time points.
-
Time Points: A typical sampling schedule for an IV bolus study would be: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Processing:
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Bioanalytical Method
-
Technique: Develop and validate a sensitive and specific analytical method for the quantification of this compound in rat plasma. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity.
-
Sample Preparation: Perform a protein precipitation or liquid-liquid extraction of the plasma samples to remove interfering substances.
-
Calibration Standards and Quality Controls: Prepare calibration standards and quality control samples in blank rat plasma to ensure the accuracy and precision of the assay.
Pharmacokinetic Analysis
-
Software: Use a validated pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data.
-
Model: Apply a non-compartmental analysis to determine the key pharmacokinetic parameters.
-
Parameters to Calculate:
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time. For an IV bolus dose, CL = Dose / AUCinf.
-
Area Under the Curve (AUC): The total drug exposure over time, calculated from time zero to the last measurable concentration (AUClast) and extrapolated to infinity (AUCinf).
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Half-life (t1/2): The time required for the drug concentration in the plasma to decrease by half.
-
Caption: Workflow for determining in vivo clearance in rats.
References
Application Notes and Protocols for Studying CEN Inhibitor Resistance Using Reverse Genetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centromere proteins (CENPs) are essential for the proper segregation of chromosomes during cell division. Their critical role in mitosis has made them attractive targets for anticancer drug development. However, as with many targeted therapies, the emergence of drug resistance is a significant clinical challenge. Reverse genetics, a powerful approach that starts with a gene and investigates its function by altering its sequence or expression, offers a systematic way to identify and validate the molecular mechanisms underlying resistance to CEN inhibitors. These application notes provide a comprehensive overview and detailed protocols for utilizing reverse genetics to study CEN inhibitor resistance.
Mechanisms of CEN Inhibitor Resistance
Resistance to CEN inhibitors can arise through various mechanisms, broadly categorized as on-target or off-target alterations.
-
On-target alterations involve changes to the drug's direct target, the CEN protein itself. These can include:
-
Point mutations: Single amino acid changes in the drug-binding pocket of the CEN protein can reduce the inhibitor's affinity, rendering it less effective. For instance, in diploid cancer cells, single point mutations in the motor domain of CENP-E have been identified as a mechanism of resistance to the CENP-E inhibitor GSK923295.[1]
-
Protein truncation: Deletion of specific domains of the CEN protein can also lead to resistance. For example, in near-haploid cancer cells, resistance to GSK923295 has been associated with the disruption of the C-terminus of CENP-E.[1]
-
-
Off-target alterations involve changes in other cellular pathways that compensate for the inhibitor's effect. These "bypass" pathways can reactivate downstream signaling cascades that promote cell survival and proliferation despite the inhibition of the primary target. Key bypass pathways implicated in resistance to targeted therapies include:
-
MAPK/ERK Pathway: Activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a known mechanism of resistance to various targeted therapies. Studies have shown that cancer cell lines with RAS mutations, which lead to the activation of the MEK/ERK signaling pathway, are more resistant to the CENP-E inhibitor GSK923295.[2][3]
-
PI3K/AKT/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is another crucial survival pathway often hyperactivated in cancer. Overexpression of CENP-A has been linked to the activation of the PI3K/Akt/mTOR pathway, which can affect the response to chemotherapy.[4]
-
Data Presentation: Quantitative Analysis of CEN Inhibitor Resistance
A key aspect of studying drug resistance is the quantitative assessment of the shift in inhibitor sensitivity. This is typically achieved by determining the half-maximal inhibitory concentration (IC50) in sensitive versus resistant cell lines.
Table 1: IC50 Values of CENP-E Inhibitor GSK923295 in Various Cancer Cell Lines
| Cell Line | Cancer Type | RAS Status | IC50 (nM) | Reference |
| SKOV-3 | Ovarian Carcinoma | Wild-Type | 22 | [5] |
| Colo205 | Colon Carcinoma | KRAS Mutant | 22 | [5] |
| SW48 | Colorectal Adenocarcinoma | Wild-Type | 17.2 | [6] |
| RKO | Colon Carcinoma | BRAF Mutant | 55.6 | [6] |
| SW620 | Colorectal Adenocarcinoma | KRAS Mutant | 42 | [6] |
| HCT116 | Colon Carcinoma | KRAS Mutant | 51.9 | [6] |
| Neuroblastoma Panel (average) | Neuroblastoma | Various | 41 | [6] |
| Pediatric Preclinical Panel (median) | Various Pediatric Cancers | Various | 27 | [7] |
Table 2: Example of IC50 Shift in Resistant Cancer Cell Lines (Illustrative for Oxaliplatin)
| Cell Line | Treatment | IC50 (µM) | Fold Resistance | Reference |
| HCT116 | Parental | 7.53 ± 0.63 | 1.0 | [8] |
| HCT116/OXA | Oxaliplatin-Resistant | 145.5 ± 3.52 | ~19.3 | [8] |
| HCT-116 | Parental (5-FU) | 1.39 | 1.0 | [9] |
| HCT-116-CriR | 5-FU-Resistant | 6.53 | ~4.7 | [9] |
Experimental Protocols
Reverse genetics provides powerful tools to identify genes that, when altered, confer resistance to CEN inhibitors. Genome-wide screens using CRISPR/Cas9 or shRNA libraries allow for an unbiased search for such resistance mechanisms.
Protocol 1: Pooled CRISPR/Cas9 Knockout Screen to Identify CEN Inhibitor Resistance Genes
This protocol outlines a positive selection screen to identify genes whose knockout confers resistance to a CEN inhibitor.
1. Cell Line and Library Preparation:
- Select a cancer cell line that is sensitive to the CEN inhibitor of interest.
- Generate a stable Cas9-expressing cell line.
- Amplify a genome-wide or targeted pooled sgRNA library.
2. Lentiviral Transduction:
- Package the sgRNA library into lentiviral particles.
- Transduce the Cas9-expressing cells with the lentiviral library at a low multiplicity of infection (MOI < 0.5) to ensure that most cells receive a single sgRNA.
- Select for transduced cells using an appropriate antibiotic.
3. Drug Selection:
- Split the transduced cell population into two groups: a control group (treated with vehicle) and a treatment group (treated with the CEN inhibitor).
- The concentration of the CEN inhibitor should be sufficient to inhibit the growth of the parental cells.
- Culture the cells for a sufficient period to allow for the enrichment of resistant clones (typically 14-21 days).
4. Genomic DNA Extraction and Sequencing:
- Harvest cells from both the control and treatment groups.
- Extract genomic DNA.
- Amplify the sgRNA sequences from the genomic DNA by PCR.
- Perform next-generation sequencing to determine the abundance of each sgRNA in both populations.
5. Data Analysis:
- Identify sgRNAs that are significantly enriched in the drug-treated population compared to the control population.
- Genes targeted by these enriched sgRNAs are candidate resistance genes.
Protocol 2: Validation of Candidate Resistance Genes
It is crucial to validate the hits identified from the primary screen.
1. Individual Gene Knockout:
- Design 2-3 independent sgRNAs targeting each candidate gene.
- Individually transduce the parental Cas9-expressing cells with each sgRNA.
- Confirm gene knockout by Western blot or qPCR.
2. Cell Viability Assays:
- Perform cell viability assays (e.g., MTT, CellTiter-Glo) on the individual knockout cell lines in the presence of a dose range of the CEN inhibitor.
- Compare the IC50 values of the knockout cell lines to the parental cell line. A significant increase in the IC50 value confirms that the loss of the gene confers resistance.
3. Rescue Experiments:
- In the knockout cell line, re-express the wild-type version of the candidate gene (e.g., using a cDNA expression vector).
- Perform cell viability assays to determine if re-expression of the gene restores sensitivity to the CEN inhibitor.
Mandatory Visualizations
Caption: Mechanisms of resistance to CENP-E inhibitors.
Caption: Workflow for a pooled CRISPR/Cas9 screen.
Caption: Workflow for validating candidate resistance genes.
References
- 1. Distinct Mechanisms of Resistance to a CENP-E Inhibitor Emerge in Near-Haploid and Diploid Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitogen-activated protein kinase (MEK/ERK) inhibition sensitizes cancer cells to centromere-associated protein E inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitogen-activated protein kinase (MEK/ERK) inhibition sensitizes cancer cells to centromere-associated protein E inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPR-suppressor scanning for systematic discovery of drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activating and silencing the mitotic checkpoint through CENP-E-dependent activation/inactivation of BubR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Cap-dependent Endonuclease-IN-26
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of Cap-dependent endonuclease-IN-26, with a specific focus on its solubility in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
While a specific maximum solubility value (e.g., mg/mL or mM) is not publicly available in the provided datasheets, this compound is routinely dissolved and stored in DMSO for research applications. Chemical suppliers indicate that stock solutions can be prepared and stored in DMSO, suggesting a solubility that is practical for in vitro and in vivo experimental needs. For instance, one supplier recommends storing the compound in DMSO for up to 2 weeks at 4°C and for 6 months at -80°C.
Q2: What are the recommended starting concentrations for preparing a stock solution in DMSO?
Based on the compound's in vitro activity, preparing a high-concentration stock solution in the range of 10-20 mM in anhydrous DMSO is a common starting point. The IC50 of this compound is 286 nM, and its EC50 values against various influenza strains range from approximately 80 nM to 830 nM.[1][2] A 10 mM stock solution allows for sufficient dilution to achieve these nanomolar working concentrations while keeping the final DMSO concentration in assays low (typically ≤0.5%).
Q3: My this compound is not fully dissolving in DMSO. What should I do?
Please refer to the Troubleshooting Guide below for a step-by-step approach to address solubility issues.
Q4: What are the storage recommendations for this compound in DMSO?
For short-term storage, a solution of this compound in DMSO can be kept at 4°C for up to 2 weeks. For long-term storage, it is recommended to store the solution in aliquots at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C23H23N3O3 | [2][3][4] |
| Molecular Weight | 389.45 g/mol | [3][4][5] |
| CAS Number | 1370238-26-8 | [4][5] |
| Appearance | Solid | [2][4] |
| IC50 (CEN) | 286 nM | [1][3][4][6] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 389.45 g/mol * 1000 mg/g = 3.89 mg
-
-
Weigh the compound: Carefully weigh out 3.89 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Dissolve the compound:
-
Cap the tube tightly and vortex for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, briefly sonicate the solution in a water bath for 5-10 minutes. Gentle warming (to no more than 37°C) can also aid dissolution.
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).
-
Troubleshooting Guide: Solubility Issues
If you encounter difficulties in dissolving this compound in DMSO, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for solubility issues.
Signaling Pathways and Experimental Workflows
General Workflow for Preparing Working Solutions for In Vitro Assays
The following diagram illustrates a standard workflow for preparing working solutions of this compound from a DMSO stock for use in biological assays.
Caption: Workflow for preparing working solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound I CAS#: 1370238-26-8 I cap-dependent endonuclease (CEN) inhibitor I InvivoChem [invivochem.com]
- 3. This compound|CAS 1370238-26-8|DC Chemicals [dcchemicals.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound|1370238-26-8|MSDS [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Low Efficacy of CEN Inhibitors In Vitro
Welcome to the technical support center for Centromere Protein (CEN) inhibitors. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low efficacy of CEN inhibitors in vitro.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you identify and solve problems in your experiments.
Q1: Why am I not observing the expected level of cell death or mitotic arrest with my CENP-E inhibitor?
Possible Causes & Troubleshooting Steps:
-
Inhibitor Integrity and Activity:
-
Solubility: Many small molecule inhibitors have poor aqueous solubility.[1][2] Ensure the inhibitor is fully dissolved. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and avoid repeated freeze-thaw cycles.
-
Stability: Confirm the stability of the inhibitor under your specific experimental conditions (e.g., in culture medium at 37°C). Degradation can lead to a loss of potency.
-
Purity: The purity of the inhibitor can significantly impact its activity. Use a high-purity compound from a reputable supplier.
-
-
Cell Line-Specific Factors:
-
Target Expression: Confirm that your cell line expresses the target protein (e.g., CENP-E) at sufficient levels. Low target expression will naturally lead to a weaker response. Perform a Western blot to check CENP-E protein levels. CENP-E expression is often elevated in cancer cells, particularly in basal-like breast cancer, but can be low in others like human hepatocellular carcinoma.[3][4]
-
Intrinsic Resistance: Cell lines can have inherent resistance to certain drugs. This can be due to various factors, including the presence of drug efflux pumps (e.g., P-glycoprotein) or mutations in the drug target.[3] For example, diploid HCT116 cells can acquire resistance to the CENP-E inhibitor GSK923295 through point mutations in the motor domain of CENP-E.
-
Spindle Assembly Checkpoint (SAC) Status: The primary mechanism of CENP-E inhibitors is to cause chromosome misalignment, which activates the SAC and leads to mitotic arrest.[5] Cells with a weakened or defective SAC may "slip" through mitosis despite the presence of the inhibitor, leading to aneuploidy but not immediate cell death.
-
-
Experimental Conditions:
-
Concentration and Duration: Ensure you are using an appropriate concentration range and treatment duration. Refer to published data for your specific inhibitor and cell line (see Table 1). A full dose-response curve is essential to determine the optimal concentration.
-
Cell Seeding Density: Cell density can affect drug efficacy. Very high or low densities can alter proliferation rates and drug responses. Optimize seeding density for your specific cell line and assay duration.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Consider reducing the serum percentage during treatment, but ensure it doesn't compromise cell health.
-
Q2: My results with a CENP-E inhibitor are inconsistent between experiments. What are the likely causes?
Possible Causes & Troubleshooting Steps:
-
Reagent Variability:
-
Inhibitor Stock: Prepare single-use aliquots of your inhibitor stock solution to avoid degradation from multiple freeze-thaw cycles.
-
Media and Supplements: Use consistent lots of cell culture media and supplements, as batch-to-batch variability can affect cell growth and drug response.
-
-
Cell Culture Conditions:
-
Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered phenotypes.
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. Stressed or confluent cells will respond differently.
-
-
Assay Protocol:
-
Timing: Be precise with incubation times for drug treatment and assay development steps.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the inhibitor.
-
Q3: How can I confirm that my CENP-E inhibitor is engaging its target in my cells?
Primary Method: Inducing the Expected Phenotype
The most direct way to confirm target engagement for a CENP-E inhibitor is to observe the characteristic cellular phenotype: mitotic arrest with misaligned chromosomes .
-
Method: Treat your cells with the CENP-E inhibitor for a duration appropriate to induce mitotic arrest (e.g., 16-24 hours). Then, perform immunofluorescence staining for α-tubulin (to visualize the mitotic spindle), a marker for mitosis such as phospho-histone H3 (Ser10), and a DNA stain like DAPI or Hoechst.
-
Expected Outcome: In inhibitor-treated cells, you should observe an increase in the mitotic index (the percentage of cells in mitosis). These mitotic cells should display bipolar spindles, but with several chromosomes failing to align at the metaphase plate, often clustered near the spindle poles.[6]
Q4: I am working with a CENP-A inhibitor and see low efficacy. Are the troubleshooting steps similar?
While there are no widely used, commercially available small molecule inhibitors that directly target CENP-A's function in the same way as CENP-E inhibitors, the general troubleshooting principles apply (inhibitor stability, cell line selection, etc.). However, the mechanism of action would be different.
-
Mechanism of CENP-A Regulation: CENP-A is the histone H3 variant that epigenetically defines the centromere. Its loading onto centromeric chromatin is a tightly regulated process restricted to the G1 phase of the cell cycle and involves a complex interplay of proteins including the chaperone HJURP and the Mis18 complex.[6][7][8][9]
-
Troubleshooting Focus: Low efficacy of a putative CENP-A inhibitor might stem from the cell's ability to compensate for inhibition at one step of the CENP-A assembly pathway. A potential troubleshooting approach would be to analyze the localization and levels of key proteins in the CENP-A loading pathway (e.g., HJURP, M18BP1) in response to treatment.
Quantitative Data Summary
The efficacy of CEN inhibitors can vary significantly between different cell lines. The following table summarizes the 50% growth inhibition (GI50) values for the well-characterized CENP-E inhibitor, GSK923295, across a panel of pediatric cancer cell lines and selected breast cancer cell lines.
Table 1: In Vitro Activity of GSK923295 in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 / IC50 (nM) | Reference |
|---|---|---|---|
| Pediatric Cancers | |||
| COG-LL-317 | Acute Lymphoblastic Leukemia (ALL) | 17 | [10] |
| MOLT-4 | Acute Lymphoblastic Leukemia (ALL) | 12 | [10] |
| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | 27 | [10] |
| CCRF-CEM | Acute Lymphoblastic Leukemia (ALL) | 27 | [10] |
| Kasumi-1 | Acute Myeloid Leukemia (AML) | 30 | [10] |
| Ramos-RA1 | Burkitt's Lymphoma | 23 | [10] |
| CHLA-258 | Ewing's Sarcoma | >10000 | [10] |
| TC-71 | Ewing's Sarcoma | 26 | [10] |
| Breast Cancers | |||
| MDA-MB-468 | Basal-like | 20-200 (range) | [4] |
| HCC70 | Basal-like | 20-200 (range) | [4] |
| HCC1806 | Basal-like | 20-200 (range) | [4] |
| Various | Luminal Subtype | 20-2000 (range) | [11] |
| Various | Basal Subtype | 20-200 (range) | [11] |
| Non-malignant | Breast Epithelial | >500 | [11] |
| Other | |||
| HeLa | Cervical Cancer | 130 | [12] |
| Colo205 | Colorectal Cancer | 32 (median of 237 lines) | [13] |
| SK-OV-3 | Ovarian Cancer | 26 |[14] |
Note: GI50 is the concentration for 50% reduction in net protein increase, while IC50 is the concentration for 50% inhibition of a specific activity. In the context of cell proliferation assays, these terms are often used interchangeably.[15][16]
Key Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol measures cell metabolic activity as an indicator of viability.
-
Plate Cells: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Treat with Inhibitor: Add serial dilutions of the CEN inhibitor to the wells. Include a vehicle-only control (e.g., DMSO).
-
Incubate: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add MTT Reagent: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate: Incubate the plate at 37°C for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilize Formazan: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate Overnight: Incubate the plate overnight at 37°C in a humidified incubator to ensure complete dissolution of the formazan crystals.
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for CENP-E Expression
This protocol allows for the detection and quantification of CENP-E protein levels.
-
Prepare Lysates: Treat cells with the inhibitor as required. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine Protein Concentration: Use a BCA assay to determine the total protein concentration of each lysate.
-
Prepare Samples: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 4-12% gradient gel) and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against CENP-E (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Loading Control: Simultaneously or subsequently, probe the membrane with an antibody for a loading control (e.g., GAPDH, β-actin, or β-tubulin) to ensure equal protein loading across lanes.[12][17]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (that recognizes the primary antibody's host species) for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Protocol 3: Immunofluorescence for Mitotic Phenotype
This protocol is used to visualize the cellular effects of CENP-E inhibition.
-
Plate Cells: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat with Inhibitor: Treat cells with the CENP-E inhibitor at the desired concentration for 16-24 hours to induce mitotic arrest.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and then permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA (Bovine Serum Albumin) in PBST (PBS with 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C. Use antibodies against:
-
α-tubulin: To visualize microtubules and the mitotic spindle.
-
Phospho-Histone H3 (Ser10): A marker for condensed chromatin in mitotic cells.
-
-
Washing: Wash the cells three times with PBST.
-
Secondary Antibody Incubation: Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
DNA Staining: Wash with PBST and counterstain the nuclei with DAPI or Hoechst 33342 for 5 minutes.
-
Mounting: Wash a final time with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Visualizations: Pathways and Workflows
Mechanism of CENP-E Inhibitors and the Spindle Assembly Checkpoint
Caption: CENP-E activates BubR1, a key component of the SAC, leading to mitotic arrest.
Troubleshooting Workflow for Low Inhibitor Efficacy
References
- 1. researchgate.net [researchgate.net]
- 2. Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. What are CENP-E inhibitors and how do they work? [synapse.patsnap.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Repression of CENP-A assembly in metaphase requires HJURP phosphorylation and inhibition by M18BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Repression of CENP-A assembly in metaphase requires HJURP phosphorylation and inhibition by M18BP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Dual Inhibitory Mechanism Sufficient to Maintain Cell-Cycle-Restricted CENP-A Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Initial Testing of the CENP-E Inhibitor GSK923295Aby the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioengineer.org [bioengineer.org]
- 11. Synthetic Studies on Centromere-Associated Protein-E (CENP-E) Inhibitors: 2. Application of Electrostatic Potential Map (EPM) and Structure-Based Modeling to Imidazo[1,2-a]pyridine Derivatives as Anti-Tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dctd.cancer.gov [dctd.cancer.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. embopress.org [embopress.org]
Cap-dependent endonuclease-IN-26 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of Cap-dependent endonuclease-IN-26. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Stability and Storage
Proper storage of this compound is critical to maintain its integrity and activity. Below is a summary of recommended storage conditions for the compound in both solid and solvent forms.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Shipping Conditions: this compound is typically shipped at room temperature. The compound is stable for a few days at ambient temperatures during standard shipping and customs processing.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and problems that may arise when working with this compound.
Q1: How should I dissolve this compound?
A1: this compound is known to be soluble in dimethyl sulfoxide (DMSO). For most in vitro experiments, preparing a stock solution in DMSO is recommended. For in vivo studies, further dilution into a suitable vehicle is necessary.
Q2: I am observing low or no activity of the inhibitor in my in vitro assay. What could be the issue?
A2: There are several potential reasons for low inhibitor activity:
-
Improper Storage: Verify that the compound has been stored according to the recommended conditions. Prolonged storage at improper temperatures can lead to degradation.
-
Incorrect Concentration: Double-check all calculations for dilutions and the final concentration of the inhibitor in your assay.
-
Assay Conditions: Ensure that the pH, temperature, and incubation times of your assay are optimal for the cap-dependent endonuclease enzyme activity.
-
Enzyme Quality: The purity and activity of the cap-dependent endonuclease enzyme used in the assay are crucial. Use a highly purified and active enzyme preparation.
Q3: My in vivo experiment is showing inconsistent results. What are some potential troubleshooting steps?
A3: Inconsistent in vivo results can be attributed to several factors:
-
Formulation Issues: this compound has low aqueous solubility. Ensure that the compound is properly formulated for in vivo administration. A common method involves dissolving the compound in DMSO first, then further diluting with agents like PEG300, Tween 80, and saline to create a stable solution or suspension.
-
Route of Administration: The method of administration (e.g., oral, intravenous) can significantly impact the bioavailability and efficacy of the compound. Ensure the chosen route is appropriate for the experimental model and that the administration is performed consistently.
-
Animal Model: The choice of animal model and influenza virus strain can influence the outcome of the experiment. Ensure that the model is appropriate and that the viral challenge is consistent across all animals.
-
Timing of Treatment: The timing of inhibitor administration relative to viral infection is critical. Delayed treatment may result in reduced efficacy.[1]
Q4: I am concerned about the potential for viral resistance to this compound. What should I look for?
A4: Resistance to cap-dependent endonuclease inhibitors can emerge through mutations in the viral polymerase acidic (PA) protein. A commonly reported mutation that confers reduced susceptibility is the I38T substitution in the PA subunit.[2] If you suspect resistance, it is advisable to sequence the PA gene of the viral isolates from your experiments to check for this and other potential mutations.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
In Vitro Cap-dependent Endonuclease Inhibition Assay
This protocol describes a fluorescence polarization (FP)-based assay to measure the inhibition of cap-dependent endonuclease activity.
Materials:
-
Purified influenza virus PA N-terminal domain (PA\textsubscript{N})
-
Fluorescein-labeled RNA probe
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MnCl\textsubscript{2}, 0.01% Tween-20)
-
This compound
-
DMSO
-
384-well black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Compound Dilutions: Create a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.
-
Assay Plate Preparation: Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add Enzyme: Add the purified PA\textsubscript{N} enzyme to each well and incubate for 15 minutes at room temperature.
-
Add Probe: Add the fluorescein-labeled RNA probe to all wells.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measurement: Measure the fluorescence polarization using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC\textsubscript{50} value.
In Vivo Efficacy Study in a Mouse Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse model of influenza infection.[3][4]
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Influenza A or B virus strain
-
This compound
-
Vehicle for in vivo administration (e.g., DMSO, PEG300, Tween 80, saline)
-
Anesthetic (e.g., isoflurane)
-
Equipment for intranasal infection and oral gavage/intravenous injection
Procedure:
-
Acclimatization: Acclimatize the mice to the facility for at least one week before the experiment.
-
Infection: Anesthetize the mice and intranasally infect them with a predetermined lethal or sub-lethal dose of the influenza virus.
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer this compound or the vehicle control to the respective groups of mice. The route of administration can be oral gavage or intravenous injection.
-
Monitoring: Monitor the mice daily for signs of illness, including weight loss, and record survival.
-
Viral Titer Determination (Optional): At selected time points post-infection, a subset of mice from each group can be euthanized, and their lungs harvested to determine viral titers by plaque assay or TCID\textsubscript{50} assay.
-
Data Analysis: Analyze the survival data using Kaplan-Meier survival curves and compare weight loss and viral titers between the treated and control groups.
Visualizations
Influenza Virus Cap-Snatching Mechanism
The following diagram illustrates the "cap-snatching" mechanism of the influenza virus, which is inhibited by this compound. The viral RNA polymerase, consisting of PA, PB1, and PB2 subunits, binds to host pre-mRNA. The PA subunit's endonuclease activity then cleaves the host pre-mRNA, generating a capped primer that is used by the PB1 subunit to initiate transcription of viral mRNA.
Caption: Influenza virus cap-snatching mechanism and inhibition.
Experimental Workflow for In Vitro Inhibition Assay
This workflow diagram outlines the key steps in performing an in vitro assay to determine the inhibitory activity of this compound.
Caption: Workflow for in vitro CEN inhibition assay.
References
- 1. Delayed Dosing of S-033188, a Novel Inhibitor of Influenza Virus Cap-dependent Endonuclease, Exhibited Significant Reduction of Viral Titer and Mortality in Mice Infected with Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Identifying off-target effects of Cap-dependent endonuclease-IN-26
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying potential off-target effects of Cap-dependent endonuclease-IN-26. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known on-target activity?
This compound is an inhibitor of the influenza virus cap-dependent endonuclease (CEN), an essential enzyme for viral mRNA synthesis. Its on-target activity is the inhibition of the "cap-snatching" mechanism of the influenza virus, thereby preventing viral replication. It has a reported IC50 of 286 nM for CEN and demonstrates broad-spectrum antiviral activity against various influenza A and B strains.[1] The viral CEN is an attractive drug target because it is not present in humans, suggesting a potentially high therapeutic index.[2]
Q2: Have any off-target effects of this compound been reported?
To date, specific studies detailing the off-target effects of this compound are not available in the public domain. As with any small molecule inhibitor, the potential for off-target interactions exists and should be experimentally investigated.[3][4]
Q3: Why is it important to investigate the off-target effects of this compound?
Identifying off-target interactions is a critical step in drug discovery and development for several reasons:
-
Safety and Toxicity: Unintended interactions with host cell proteins can lead to cellular toxicity and adverse effects.[5]
-
Mechanism of Action: Understanding the full interaction profile of a compound helps to elucidate its true mechanism of action and can reveal unexpected therapeutic opportunities.
-
Data Interpretation: Off-target effects can confound experimental results, leading to misinterpretation of phenotypic outcomes.
Q4: What are the general approaches to identify potential off-target effects?
There are two main approaches for identifying off-target effects:
-
Computational (In Silico) Prediction: These methods use the chemical structure of the compound to predict potential interactions with a large database of known protein structures.[1][4][6]
-
Experimental (In Vitro and In Cellulo) Profiling: These methods involve testing the compound against panels of purified proteins or in cellular systems to directly identify interactions.[7][8]
Troubleshooting Guides
Guide 1: Unexpected Cell Viability or Phenotypic Changes
Issue: You observe unexpected changes in cell viability, morphology, or other phenotypic readouts in uninfected cells treated with this compound.
Possible Cause: This could be due to off-target effects of the compound on essential cellular pathways.
Troubleshooting Workflow:
Caption: Troubleshooting unexpected cellular phenotypes.
Recommended Actions:
-
Establish a Dose-Response Curve: Determine the 50% cytotoxic concentration (CC50) in the relevant cell line(s) without viral infection.
-
Calculate Therapeutic Index: Compare the CC50 to the 50% effective concentration (EC50) for antiviral activity. A low therapeutic index (CC50/EC50) suggests that off-target effects may occur at or near the effective dose.
-
Initiate Off-Target Profiling: If the therapeutic index is low, proceed with broader profiling assays to identify potential off-target proteins.
Guide 2: Planning an Off-Target Identification Strategy
Issue: You need to design a study to proactively identify potential off-target effects of this compound.
Strategy: A tiered approach, starting with broad screening and progressing to more focused validation, is recommended.
Experimental Workflow for Off-Target Identification:
Caption: A tiered strategy for off-target identification.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To detect direct binding of this compound to cellular proteins in intact cells.[9][10][11][12][13]
Principle: Ligand binding can increase the thermal stability of a protein. CETSA measures the amount of soluble protein remaining after heat treatment. An increase in the melting temperature of a protein in the presence of the compound indicates a direct interaction.
Methodology:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with this compound or vehicle control for a specified time.
-
Heat Shock: Aliquot cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins. Analyze the abundance of specific proteins of interest by Western blotting or proteome-wide by mass spectrometry (MS).
Data Presentation:
| Temperature (°C) | Vehicle Control (Relative Protein Abundance) | This compound (Relative Protein Abundance) |
| 40 | 1.00 | 1.00 |
| 45 | 0.98 | 0.99 |
| 50 | 0.85 | 0.95 |
| 55 | 0.52 | 0.88 |
| 60 | 0.21 | 0.65 |
| 65 | 0.05 | 0.30 |
| 70 | <0.01 | 0.10 |
Protocol 2: Kinase Profiling
Objective: To assess the inhibitory activity of this compound against a panel of human kinases, a common source of off-target effects.[14][15][16][17]
Principle: The compound is tested at one or more concentrations against a large number of purified kinases to determine the percent inhibition of their activity.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay: Submit the compound to a commercial kinase profiling service (e.g., Eurofins Discovery, Reaction Biology). These services typically use radiometric or fluorescence-based assays to measure kinase activity.
-
Data Analysis: The service will provide a report detailing the percent inhibition for each kinase at the tested concentration(s). Significant inhibition (typically >50%) of any kinase warrants further investigation.
Data Presentation:
| Kinase Target | % Inhibition at 1 µM | % Inhibition at 10 µM |
| Kinase A | 5% | 12% |
| Kinase B | 62% | 95% |
| Kinase C | 8% | 15% |
| ... | ... | ... |
Protocol 3: Proteome-wide Off-Target Identification
Objective: To comprehensively identify potential off-target proteins of this compound.[8][18][19][20]
Principle: Techniques like chemical proteomics or thermal proteome profiling coupled with mass spectrometry can identify proteins that interact with the compound across the entire proteome.
Methodology (Chemical Proteomics Example):
-
Probe Synthesis: Synthesize a derivative of this compound that includes a reactive group and a reporter tag (e.g., biotin).
-
Cell Treatment and Lysis: Treat cells with the probe. Lyse the cells to release proteins.
-
Affinity Purification: Use the reporter tag (e.g., streptavidin beads for a biotin tag) to pull down the probe and any covalently bound proteins.
-
Mass Spectrometry: Identify the pulled-down proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified in the probe-treated sample to a control sample to identify specific interactors.
Data Presentation:
| Protein ID | Peptide Count (Treated) | Peptide Count (Control) | Fold Change |
| P12345 | 25 | 1 | 25.0 |
| Q67890 | 3 | 2 | 1.5 |
| R54321 | 18 | 0 | 18.0 |
| ... | ... | ... | ... |
Signaling Pathways and Logical Relationships
Potential for Off-Target Effects on Cellular Signaling:
While this compound is designed to be specific for a viral enzyme, its chemical structure may have unintended interactions with host cell proteins, particularly those with binding pockets that can accommodate the compound. Kinases are a frequent class of off-targets for small molecule inhibitors. The diagram below illustrates a hypothetical scenario where an off-target interaction with a cellular kinase could disrupt a signaling pathway.
References
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. reactionbiology.com [reactionbiology.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. tandfonline.com [tandfonline.com]
- 9. 4.1. Cellular thermal shift assay [bio-protocol.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. CETSA [cetsa.org]
- 14. reactionbiology.com [reactionbiology.com]
- 15. assayquant.com [assayquant.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. kinaselogistics.com [kinaselogistics.com]
- 18. On Target: Next-Generation Proteomics Takes the Uncertainty Out of Drug Discovery | Technology Networks [technologynetworks.com]
- 19. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assessing target engagement using proteome-wide solvent shift assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Cap-dependent Endonuclease Inhibitors in Influenza Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cap-dependent endonuclease inhibitors and encountering resistance in influenza virus strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of cap-dependent endonuclease inhibitors like Baloxavir Marboxil?
A1: Baloxavir marboxil is a prodrug that is hydrolyzed to its active form, baloxavir acid.[1][2] Baloxavir acid targets the polymerase acidic (PA) subunit of the influenza virus RNA polymerase complex.[3] Specifically, it inhibits the cap-dependent endonuclease activity, a crucial step in the viral replication process known as "cap-snatching".[1][2] During cap-snatching, the virus cleaves the 5' caps from host cell messenger RNAs (mRNAs) to use as primers for the synthesis of its own viral mRNAs.[2] By blocking this process, baloxavir prevents the transcription of viral genes, thereby inhibiting viral replication.[3][1]
Q2: We are observing reduced efficacy of our cap-dependent endonuclease inhibitor in our experiments. What is the most common cause of resistance?
A2: The most frequently reported cause of resistance to cap-dependent endonuclease inhibitors, such as baloxavir, is the emergence of amino acid substitutions in the polymerase acidic (PA) protein. The most common of these is the I38T substitution (isoleucine to threonine at position 38).[4][5][6] Other substitutions at position 38 (e.g., I38F, I38L, I38M, I38S) and at other positions (e.g., E23K, A37T) have also been associated with reduced susceptibility.[4][7]
Q3: How does the I38T mutation in the PA subunit confer resistance to cap-dependent endonuclease inhibitors?
A3: The I38T substitution is thought to confer resistance by altering the interaction between the inhibitor and the PA endonuclease active site. The mutation from a hydrophobic isoleucine to a more polar threonine can disrupt the van der Waals contacts between the drug and the enzyme, leading to reduced binding affinity and consequently, decreased inhibitory activity.[8][9]
Q4: Does the I38T resistance mutation impact the fitness of the influenza virus?
A4: The impact of the I38T mutation on viral fitness can vary depending on the influenza strain and the experimental system. Some studies have suggested that the I38T substitution does not significantly alter the replication kinetics of A(H1N1)pdm09 and A(H3N2) viruses in vitro or in mouse models.[5] However, other research indicates that some baloxavir-resistant mutants may have reduced replication capacity compared to their wild-type counterparts in certain cell culture systems.[10] Despite some potential fitness costs, baloxavir-resistant isolates have been shown to be capable of efficient transmission.[6]
Q5: What strategies can be employed in the lab to overcome resistance to cap-dependent endonuclease inhibitors?
A5: Two primary strategies are being investigated to overcome resistance:
-
Combination Therapy: Using a cap-dependent endonuclease inhibitor in combination with an antiviral that has a different mechanism of action, such as a neuraminidase inhibitor (e.g., oseltamivir).[11][12][13][14] This approach can have synergistic effects and has been shown to inhibit the emergence of resistant variants in mouse models.[11][15]
-
Next-Generation Inhibitors: Developing novel cap-dependent endonuclease inhibitors that are effective against resistant strains.[16][17][18][19] This involves designing compounds that can bind effectively to the active site of the PA endonuclease, even in the presence of resistance mutations.[16][17]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High EC50/IC50 values for the cap-dependent endonuclease inhibitor. | The influenza virus strain may have a resistance-conferring mutation in the PA subunit (e.g., I38T). | 1. Sequence the PA gene of the virus to identify potential resistance mutations. 2. Test the inhibitor against a known sensitive (wild-type) strain as a positive control. |
| Inconsistent results in antiviral susceptibility assays. | 1. Variation in viral titer between experiments. 2. Cell culture variability. 3. Inaccurate drug concentrations. | 1. Ensure consistent viral titers are used in each assay. 2. Maintain consistent cell passage numbers and seeding densities. 3. Prepare fresh drug dilutions for each experiment and verify concentrations. |
| Emergence of resistant variants during in vitro passaging with the inhibitor. | The inhibitor concentration may be providing selective pressure for the growth of pre-existing or newly emerged resistant subpopulations. | 1. Consider testing a combination of the cap-dependent endonuclease inhibitor with a neuraminidase inhibitor to suppress the emergence of resistance. 2. Characterize the resistant variants that emerge through sequencing. |
| Difficulty in confirming resistance phenotypically. | The proportion of the resistant mutant in the viral population may be too low to detect a significant shift in the overall EC50/IC50. | Utilize more sensitive methods like droplet digital PCR (ddPCR) or next-generation sequencing (NGS) to detect and quantify low-frequency resistance mutations.[10] |
Data Presentation
Table 1: Fold-change in EC50/IC50 for Baloxavir against Influenza Viruses with PA I38T Substitution
| Virus Strain | Assay Type | Cell Line | Fold-change in EC50/IC50 (I38T vs. Wild-Type) | Reference |
| A(H1N1)pdm09 | Virus Yield Assay | ST6GalI-MDCK | 100-fold | [5] |
| A(H3N2) | Virus Yield Assay | ST6GalI-MDCK | 211-fold | [5] |
| A/California/04/09 (H1N1)-like | Not Specified | NHBE | 72.3-fold | [10] |
| B/Victoria/504/2000-like | Not Specified | NHBE | 54.5-fold | [10] |
EC50: 50% effective concentration; IC50: 50% inhibitory concentration; NHBE: Normal Human Bronchial Epithelial cells; ST6GalI-MDCK: Madin-Darby Canine Kidney cells overexpressing human α2,6-sialyltransferase.
Experimental Protocols
Plaque Reduction Assay for Antiviral Susceptibility Testing
This protocol is a standard method for determining the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock (wild-type and potentially resistant strains)
-
Cap-dependent endonuclease inhibitor (e.g., Baloxavir acid)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Agarose
-
Crystal Violet solution
-
6-well plates
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Drug Dilution: Prepare a series of dilutions of the cap-dependent endonuclease inhibitor in serum-free DMEM.
-
Virus Infection:
-
Wash the confluent MDCK cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cells with a dilution of the influenza virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Allow the virus to adsorb for 1 hour at 37°C.
-
-
Inhibitor Treatment:
-
After adsorption, remove the viral inoculum and wash the cells with PBS.
-
Overlay the cells with a mixture of 2x DMEM and 1.2% agarose containing the different concentrations of the inhibitor.
-
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days).
-
Plaque Visualization:
-
Fix the cells with 10% formalin.
-
Remove the agarose overlay and stain the cell monolayer with crystal violet solution.
-
Wash the plates with water and allow them to dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each drug concentration relative to the untreated virus control.
-
Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
-
Neuraminidase (NA) Inhibition Assay
This assay is used to determine the inhibitory effect of neuraminidase inhibitors, which can be used in combination therapy studies.
Materials:
-
Influenza virus stock
-
Neuraminidase inhibitor (e.g., Oseltamivir carboxylate)
-
Fluorogenic substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA)
-
Assay buffer (e.g., MES buffer)
-
96-well black plates
-
Fluorometer
Procedure:
-
Drug Dilution: Prepare serial dilutions of the neuraminidase inhibitor in assay buffer.
-
Virus-Drug Incubation:
-
Add a standardized amount of influenza virus to each well of a 96-well plate.
-
Add the diluted inhibitor to the wells and incubate for 30 minutes at 37°C.
-
-
Substrate Addition: Add the MUNANA substrate to all wells.
-
Enzymatic Reaction: Incubate the plate at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., NaOH).
-
Fluorescence Reading: Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer (excitation ~365 nm, emission ~450 nm).
-
Data Analysis:
-
Calculate the percentage of neuraminidase inhibition for each drug concentration relative to the untreated virus control.
-
Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Caption: Mechanism of action of cap-dependent endonuclease inhibitors and the I38T resistance pathway.
References
- 1. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]
- 2. Baloxavir marboxil - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pleiotropic Effects of Influenza H1, H3, and B Baloxavir-Resistant Substitutions on Replication, Sensitivity to Baloxavir, and Interferon Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of the Baloxavir-Resistant Polymerase Acid I38T Substitution on the Fitness of Contemporary Influenza A(H1N1)pdm09 and A(H3N2) Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jwatch.org [jwatch.org]
- 7. Genomic Analysis of Influenza A and B Viruses Carrying Baloxavir Resistance-Associated Substitutions Serially Passaged in Human Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Baloxavir-oseltamivir combination therapy inhibits the emergence of resistant substitutions in influenza A virus PA gene in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Influenza Treatment: Limitations of Antiviral Therapy and Advantages of Drug Combination Therapy [mdpi.com]
- 13. In Vitro Combinations of Baloxavir Acid and Other Inhibitors against Seasonal Influenza A Viruses | MDPI [mdpi.com]
- 14. The Synergistic Effect of Baloxavir and Neuraminidase Inhibitors against Influenza Viruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pure.skku.edu [pure.skku.edu]
- 16. A novel compound to overcome influenza drug resistance in endonuclease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A novel compound to overcome influenza drug resistance in endonuclease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Next-generation direct-acting influenza therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of a Macrocyclic Influenza Cap-Dependent Endonuclease Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Bioavailability of Calcineurin (CEN) Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of calcineurin (CEN) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are calcineurin (CEN) inhibitors and why is their bioavailability a concern?
A1: Calcineurin is a calcium-calmodulin-dependent serine/threonine protein phosphatase that plays a crucial role in various cellular processes, including immune responses.[1] CEN inhibitors, such as cyclosporine and tacrolimus, are a class of drugs that suppress the immune system by inhibiting calcineurin's activity.[2][3] They are widely used in organ transplantation to prevent rejection and to treat autoimmune diseases.[4][5][6] However, many CEN inhibitors are highly lipophilic (fat-soluble) and poorly soluble in water, which can lead to low and variable oral bioavailability.[7][8] This poor absorption from the gastrointestinal tract can result in suboptimal drug efficacy and significant variability in patient responses.[9][10][11]
Q2: What are the primary factors limiting the in vivo bioavailability of CEN inhibitors?
A2: The main factors limiting the bioavailability of CEN inhibitors include:
-
Poor Aqueous Solubility: As highly lipophilic molecules, they do not dissolve well in the aqueous environment of the gastrointestinal tract, which is a prerequisite for absorption.[12][13][14]
-
First-Pass Metabolism: CEN inhibitors are extensively metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP3A5, in the gut wall and liver.[3][8] This metabolic process breaks down the drug before it can reach systemic circulation.
-
P-glycoprotein (P-gp) Efflux: These inhibitors are substrates for the P-gp efflux pump, which actively transports the drug back into the intestinal lumen after absorption, further reducing the net amount that enters the bloodstream.[3][8]
-
Gastrointestinal Function: Factors such as delayed gastric emptying can affect the rate of absorption, although not always the overall bioavailability.[15]
Q3: What are the common formulation strategies to improve the oral bioavailability of hydrophobic drugs like CEN inhibitors?
A3: Several formulation strategies can be employed to enhance the bioavailability of poorly water-soluble drugs:
-
Lipid-Based Formulations: These are a promising approach for hydrophobic drugs.[16][17][18] They can keep the drug in a dissolved state as it transits the gastrointestinal tract.[16] Self-emulsifying drug delivery systems (SEDDS) are a type of lipid-based formulation that forms a fine emulsion in the gut, which can be absorbed through various pathways.[18]
-
Nanoparticle-Based Delivery Systems: Reducing the particle size of the drug to the nanoscale can increase the surface area for dissolution and improve absorption.[17] Technologies like solid lipid nanoparticles (SLNs) and nanoemulsions are used for this purpose.[17]
-
Amorphous Formulations: Creating amorphous solid dispersions of the drug can prevent the formation of a stable crystalline structure, which is difficult to dissolve.[16]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic drug molecule, increasing its solubility in water.[16]
Troubleshooting Guides
Problem 1: Low and Variable Bioavailability in Preclinical Animal Studies
| Potential Cause | Troubleshooting Steps |
| Poor solubility of the CEN inhibitor. | 1. Particle Size Reduction: Micronize the drug to increase its surface area and dissolution rate.[16] 2. Formulation with Solubilizing Agents: Incorporate surfactants or co-solvents in the formulation. 3. Lipid-Based Formulations: Develop a self-microemulsifying drug delivery system (SMEDDS) or a solid lipid nanoparticle (SLN) formulation.[16][18] |
| High first-pass metabolism. | 1. Co-administration with CYP3A4 Inhibitors: While not a long-term solution for drug development, this can help identify the extent of metabolic limitation in preclinical models. Grapefruit juice is a known inhibitor.[15] 2. Prodrug Approach: Design a prodrug that is less susceptible to first-pass metabolism and is converted to the active inhibitor in the body.[19] |
| P-glycoprotein (P-gp) mediated efflux. | 1. Co-administration with P-gp Inhibitors: Use known P-gp inhibitors in preclinical studies to assess the impact of efflux on bioavailability. 2. Formulation with Excipients that Inhibit P-gp: Some surfactants and polymers used in formulations can also inhibit P-gp. |
Problem 2: Difficulty in Achieving Therapeutic Drug Concentrations
| Potential Cause | Troubleshooting Steps |
| Suboptimal formulation. | 1. Re-evaluate Formulation Strategy: If a simple suspension is being used, consider more advanced formulations like lipid-based systems or amorphous solid dispersions.[16][18] 2. Optimize Excipient Selection: The choice of oils, surfactants, and co-solvents in lipid-based formulations is critical for their performance. |
| Inadequate dose. | 1. Dose-Escalation Studies: Conduct systematic dose-escalation studies in animals to determine if higher doses can achieve the target plasma concentrations. 2. Pharmacokinetic Modeling: Use pharmacokinetic data to model the dose-exposure relationship and predict the required dose. |
| Rapid clearance of the drug. | 1. Chemical Modification: Modify the chemical structure of the inhibitor to reduce its susceptibility to metabolic enzymes. 2. Sustained-Release Formulations: Develop a formulation that releases the drug over an extended period to maintain therapeutic concentrations. |
Data on Tacrolimus Formulations
Tacrolimus is a widely used CEN inhibitor, and various formulations have been developed to improve its pharmacokinetic profile.
| Formulation Type | Key Pharmacokinetic Parameters |
| Immediate-Release (e.g., Prograf®) | - Twice-daily administration[7] - Highly variable absorption and bioavailability (average 25-30%)[20] - Peak blood concentrations occur within 2-6 hours[3] |
| Extended-Release (e.g., Advagraf®, Envarsus® XR) | - Once-daily administration[7] - Designed to improve patient adherence and reduce intra-patient variability[7] |
| Microemulsion (e.g., Neoral® - a formulation of cyclosporine) | - Minimizes intra-individual absorption variability[3] - Rapid and consistent absorption with peak blood concentrations within 1.5-2 hours[3] |
Signaling Pathway and Experimental Workflows
Calcineurin Signaling Pathway
Caption: Calcineurin signaling pathway and the point of inhibition.
Experimental Workflow for Bioavailability Assessment
Caption: Workflow for in vivo bioavailability assessment of CEN inhibitors.
Troubleshooting Logic for Low Bioavailability
Caption: A decision tree for troubleshooting low bioavailability.
Experimental Protocols
Protocol 1: In Vivo Bioavailability Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle. Provide access to food and water ad libitum. Fast animals overnight before dosing.
-
Formulation Preparation: Prepare the CEN inhibitor in the desired formulation (e.g., suspension in 0.5% methylcellulose, or a self-microemulsifying drug delivery system).
-
Dosing:
-
Oral Group (n=5): Administer the formulation via oral gavage at a dose of 10 mg/kg.
-
Intravenous Group (n=5): Administer a solution of the CEN inhibitor in a suitable vehicle (e.g., saline with a co-solvent) via the tail vein at a dose of 1 mg/kg.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding acetonitrile (containing an internal standard) to the plasma samples.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to determine the concentration of the CEN inhibitor.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax).
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
-
References
- 1. Calcium-calmodulin-calcineurin signaling: A globally conserved virulence cascade in eukaryotic microbial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Genetic Polymorphisms and the Pharmacokinetics of Calcineurin Inhibitors - Page 2 [medscape.com]
- 4. Calcineurin inhibitor sparing strategies in renal transplantation, part one: Late sparing strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Minimization of calcineurin inhibitors to improve long-term outcomes in kidney transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Different Tacrolimus Formulations in the Early Post-Liver Transplant Period: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical determinants of calcineurin inhibitor disposition: a mechanistic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. contractpharma.com [contractpharma.com]
- 11. frontiersin.org [frontiersin.org]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Calcineurin Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. omicsonline.org [omicsonline.org]
- 18. researchgate.net [researchgate.net]
- 19. Why Poor Bioavailability Is a Major Drug Development Risk [synapse.patsnap.com]
- 20. researchgate.net [researchgate.net]
Optimizing timing of administration for in vivo influenza models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the timing of administration for their in vivo influenza models.
Frequently Asked Questions (FAQs)
Q1: What are the critical time windows for administering a therapeutic agent in an in vivo influenza model?
A1: The efficacy of an antiviral agent is highly dependent on the timing of administration relative to the viral challenge. The three primary windows are:
-
Prophylactic: Treatment is initiated before the viral challenge. This is to assess the agent's ability to prevent an infection from establishing.
-
Therapeutic: Treatment begins after the viral challenge, once the infection is established. This mimics the clinical scenario where a patient seeks treatment after symptoms appear.
-
Post-Exposure Prophylaxis (PEP): Treatment is given after a known or potential exposure to the virus but before the onset of illness.
Q2: How soon after influenza virus challenge should therapeutic treatment begin in a mouse model?
A2: Studies show that earlier intervention is more effective. For many antiviral agents, treatment initiated within 24 to 48 hours post-infection (p.i.) shows a significant reduction in viral load and improved survival.[1][2][3][4][5] Delaying treatment beyond 48 hours can diminish the therapeutic benefit.[4][5][6]
Q3: What is the optimal timing for prophylactic treatment in a mouse model?
A3: Prophylactic administration can be effective when given shortly before viral challenge. Studies have shown efficacy when treatment is initiated as early as 4 to 6 hours before infection.[7][8][9][10] The protective effect can persist even when the drug is administered up to 96 hours before the challenge, depending on the pharmacokinetics of the compound.[11][12]
Q4: Can the timing of administration affect the host immune response?
A4: Yes. For example, prophylactic oseltamivir treatment in mice has been shown to reduce the inflammatory response and the magnitude of the initial influenza-specific CD8+ T cell response. However, it can still allow for the establishment of functional memory CD8+ T cells.[9]
Q5: What are the key endpoints to measure when evaluating the effect of administration timing?
A5: Key endpoints include:
-
Survival Rate: A primary indicator of efficacy in lethal challenge models.
-
Body Weight: Weight loss is a key indicator of morbidity in mice.
-
Viral Titer: Typically measured in lung homogenates to quantify the extent of viral replication.
-
Inflammatory Markers: Cytokine and chemokine levels in bronchoalveolar lavage fluid (BALF) can indicate the level of lung inflammation.[1]
Troubleshooting Guides
Problem: High variability in viral titers between animals in the same treatment group.
-
Possible Cause: Inconsistent timing of administration or viral challenge.
-
Possible Cause: Inaccurate dilutions of the viral stock.
-
Solution: Prepare fresh serial dilutions of the virus for each experiment. Thaw viral stocks on ice and avoid repeated freeze-thaw cycles to maintain viral infectivity.[14]
-
Problem: Therapeutic agent shows no efficacy even when administered 24 hours post-infection.
-
Possible Cause: The viral challenge dose is too high.
-
Solution: Perform a dose-ranging study to determine the optimal lethal or sub-lethal dose of the influenza virus strain being used. A very high viral inoculum can overwhelm the therapeutic effect of a drug.[18]
-
-
Possible Cause: The therapeutic window for the specific agent is narrower than 24 hours.
-
Solution: Test earlier time points for therapeutic intervention, such as 4, 8, or 12 hours post-infection. The efficacy of some compounds can decrease rapidly as the infection progresses.
-
Problem: Unexpected mortality in the prophylactic treatment group.
-
Possible Cause: The therapeutic agent may have unexpected toxicity when administered before infection.
-
Solution: Include a control group that receives only the therapeutic agent without the viral challenge to assess any potential drug-induced toxicity.
-
-
Possible Cause: The prophylactic dose is insufficient to completely prevent infection, leading to a delayed but still lethal disease course.
-
Solution: Evaluate a higher prophylactic dose or a different administration schedule. Also, measure viral titers at various time points to determine if the agent is reducing but not eliminating viral replication.[7]
-
Data Presentation
Table 1: Effect of Oseltamivir Administration Timing on Lung Viral Titer in Mice
| Treatment Group | Time of Administration | Virus Titer (log10 PFU/mL) at Day 3 p.i. | Virus Titer (log10 PFU/mL) at Day 5 p.i. | Reference |
| Prophylactic | -4 hours | Significantly Reduced | Slightly Reduced | [1] |
| Prophylactic | -2 hours | Significantly Lower | Similar to Control | [7] |
| Therapeutic | +24 hours | Similar to Control | Similar to Control | [7] |
| Therapeutic | +24-48 hours | Not Assessed | Reduced | [1] |
Table 2: Effect of Baloxavir Marboxil (BXM) Therapeutic Administration Timing on Survival Rate in Mice
| Treatment Start Time (post-infection) | Survival Rate (%) with BXM (15 mg/kg) | Survival Rate (%) with Vehicle | Reference |
| 24 hours | 100 | 0 | [3] |
| 48 hours | 100 | 0 | [3] |
| 72 hours | 100 | 0 | [3] |
| 96 hours | 90 | 0 | [3][19] |
Table 3: Prophylactic Efficacy of Baloxavir Acid in Mice Infected with Influenza A (H1N1)
| Administration Time Before Infection | Dose (mg/kg) | Plasma Concentration at Infection (ng/mL) | Survival Rate (%) | Reference |
| 96 hours | 1.6 | 0.88 | 100 | [11][12] |
| 72 hours | 1.6 | 2.25 | 100 | [11][12] |
| 48 hours | 1.6 | 5.51 | 100 | [11][12] |
| 24 hours | 1.6 | 11.8 | 100 | [11][12] |
Experimental Protocols
Key Experiment 1: Intranasal Influenza Virus Challenge in Mice
Objective: To establish a respiratory influenza virus infection in a mouse model.
Materials:
-
Influenza virus stock of known titer (PFU/mL)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Sterile phosphate-buffered saline (PBS)
-
Pipettes and sterile tips
-
6- to 8-week-old mice (e.g., BALB/c or C57BL/6)
Procedure:
-
Thaw the influenza virus stock on ice and prepare the desired viral inoculum by diluting it in sterile PBS. The final volume for intranasal inoculation is typically 30-50 µL per mouse.[18][20]
-
Anesthetize the mouse using the chosen anesthetic. Ensure the mouse is fully anesthetized by checking for a lack of pedal reflex.
-
Hold the mouse in a supine or upright position.[15]
-
Carefully dispense the viral inoculum drop-wise into one or both nares using a pipette. Allow the mouse to inhale the liquid naturally.[17]
-
Place the mouse in a recovery cage and monitor until it has regained consciousness.
-
Monitor the mice daily for weight loss and clinical signs of illness for the duration of the experiment (typically 14 days).[18][20]
Key Experiment 2: Plaque Assay for Viral Titer Determination from Lung Tissue
Objective: To quantify the amount of infectious virus in the lungs of infected mice.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
6-well or 12-well tissue culture plates
-
Growth medium (e.g., DMEM with 10% FBS)
-
Infection medium (e.g., serum-free DMEM with TPCK-trypsin)
-
Agarose or Avicel overlay
-
Crystal violet staining solution
-
Homogenizer
-
Sterile PBS
Procedure:
-
Seed MDCK cells in tissue culture plates to form a confluent monolayer (approximately 95% confluency) overnight.[14]
-
On the day of the assay, euthanize the infected mice and aseptically harvest the lungs.
-
Homogenize the lung tissue in a known volume of sterile PBS.
-
Clarify the lung homogenate by centrifugation to pellet cellular debris.
-
Prepare 10-fold serial dilutions of the clarified lung homogenate supernatant in infection medium.
-
Remove the growth medium from the MDCK cell monolayers and wash with PBS.
-
Inoculate the cell monolayers with the serial dilutions of the lung homogenate (typically 100-200 µL per well).
-
Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.
-
Remove the inoculum and overlay the cells with the agarose or Avicel medium.
-
Incubate the plates at 37°C for 2-3 days until plaques are visible.
-
Fix the cells with a fixative (e.g., 4% paraformaldehyde) and then stain with crystal violet to visualize and count the plaques.
-
Calculate the viral titer as plaque-forming units per milliliter (PFU/mL) of the original lung homogenate.[21][22][23]
Mandatory Visualizations
Caption: Prophylactic treatment experimental workflow.
Caption: Therapeutic treatment experimental workflow.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. Efficacy of Oseltamivir Therapy in Ferrets Inoculated with Different Clades of H5N1 Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models | PLOS One [journals.plos.org]
- 4. Antiviral Efficacy of Verdinexor In Vivo in Two Animal Models of Influenza A Virus Infection | PLOS One [journals.plos.org]
- 5. Influenza antivirals and animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influenza antivirals currently in late‐phase clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect of Oseltamivir on the Disease Progression of Lethal Influenza A Virus Infection: Plasma Cytokine and miRNA Responses in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research.monash.edu [research.monash.edu]
- 10. frontierspartnerships.org [frontierspartnerships.org]
- 11. mdpi.com [mdpi.com]
- 12. Prophylactic Treatment with Baloxavir Protects Mice from Lethal Infection with Influenza A and B Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 15. researchgate.net [researchgate.net]
- 16. Intranasal Influenza Infection of Mice | Society for Mucosal Immunology [socmucimm.org]
- 17. Intranasal Administration of Recombinant Influenza Vaccines in Chimeric Mouse Models to Study Mucosal Immunity [jove.com]
- 18. Repeated Low-Dose Influenza Virus Infection Causes Severe Disease in Mice: a Model for Vaccine Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Combination treatment with the cap-dependent endonuclease inhibitor baloxavir marboxil and a neuraminidase inhibitor in a mouse model of influenza A virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Video: Influenza A Virus Studies in a Mouse Model of Infection [jove.com]
- 21. Influenza virus plaque assay [protocols.io]
- 22. Influenza virus plaque assay â Protocols IO â 2022 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 23. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
Avoiding common pitfalls in influenza antiviral assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common pitfalls encountered during influenza antiviral assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in plaque reduction neutralization tests (PRNT)?
A1: Variability in PRNT assays is a significant challenge and can arise from several sources.[1][2] Key contributors include:
-
Inherent biological variability: Differences in plaque size and morphology between virus strains and even within the same experiment can make manual counting subjective and error-prone.[3]
-
Virus input normalization: Inconsistent amounts of virus used across different assays can significantly alter the results.[3]
-
Cell monolayer confluence: Non-uniform or incomplete cell monolayers can lead to inaccurate plaque counts.[3]
-
Analyst-to-analyst differences: Manual plaque recognition and counting can vary considerably between different researchers.[3]
-
Statistical modeling: The choice of statistical model used to estimate titers can impact the final results.[1]
Q2: How can serum components interfere with my antiviral assay results?
A2: Serum contains various components that can interfere with antiviral assays, leading to misleading results.[4][5] These include:
-
Innate inhibitors: Untreated serum contains innate inhibitors, such as α2-Macroglobulin (A2-M), which can non-specifically inhibit virus activity, particularly in hemagglutination inhibition (HAI) assays.[4]
-
Heterophile antibodies and human anti-animal antibodies (HAMA): These antibodies can cross-link the capture and detection antibodies in immunoassays, causing falsely elevated or decreased signals.[6]
-
Complement system: The complement system, if not inactivated by heat treatment, can neutralize viruses and interfere with neutralization assays.[7]
To mitigate these interferences, it is standard practice to heat-inactivate serum (typically at 56°C for 30 minutes) to denature complement proteins and other labile inhibitors.[4][7] For HAI assays, pre-treatment with a receptor-destroying enzyme (RDE) is also common to remove non-specific inhibitors.[4]
Q3: My neuraminidase (NA) inhibition assay is showing inconsistent results. What could be the cause?
A3: Inconsistent results in NA inhibition assays can stem from several factors:
-
Substrate concentration: The concentration of the substrate, such as 2′-(4-methylumbelliferyl)-α-d-N-acetylneuraminic acid (MUNANA), can affect enzyme kinetics and, consequently, the IC50 values.[8]
-
Virus titration: Improper titration of the virus input can lead to variability in the enzymatic activity measured.[8]
-
Drug-resistant mutations: The presence of amino acid substitutions in the NA protein can confer resistance to NA inhibitors, leading to higher IC50 values.[9][10]
-
Assay platform: Different commercially available NA inhibition assay kits (e.g., fluorescent vs. chemiluminescent) can yield different IC50 value ranges for the same virus and inhibitor.[11]
Q4: Can I use cell-based assays to test for susceptibility to neuraminidase inhibitors (NAIs)?
A4: While cell-based assays are widely used for antivirals targeting viral replication, they have been found to be unreliable for monitoring susceptibility to NAIs.[12][13] This is because NAIs act on the release of progeny virions from infected cells, a step that may not be accurately captured in single-cycle assay formats.[14] For NAI susceptibility testing, direct enzymatic inhibition assays are the recommended and more reliable method.[8][10]
Troubleshooting Guides
Plaque Reduction Assay Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No plaques or very few plaques in the virus control wells | 1. Inactive virus stock.2. Incorrect cell line for the virus strain.3. Low multiplicity of infection (MOI).4. Problems with the overlay medium (e.g., incorrect concentration of agar or carboxymethyl cellulose). | 1. Titer the virus stock to confirm its viability.2. Ensure the cell line is susceptible to the influenza strain being used.3. Optimize the MOI to achieve a countable number of plaques.4. Prepare fresh overlay medium and verify the concentration of the gelling agent. |
| Inconsistent plaque sizes | 1. Non-clonal virus population.2. Uneven cell monolayer.3. Premature drying of the cell monolayer during infection. | 1. Plaque-purify the virus stock to obtain a more homogeneous population.2. Ensure a uniform and confluent cell monolayer before infection.3. Do not allow the cell monolayer to dry out during incubation steps. |
| High background of cell death (monolayer peeling) | 1. Cytotoxicity of the test compound.2. Contamination (bacterial or fungal).3. Cells were seeded at too low a density. | 1. Determine the 50% cytotoxic concentration (CC50) of the compound and test at non-toxic concentrations.2. Check for contamination and use fresh, sterile reagents.3. Optimize cell seeding density to ensure a robust monolayer throughout the assay. |
| High variability between replicate wells | 1. Pipetting errors.2. Incomplete mixing of virus and compound.3. Uneven temperature distribution in the incubator. | 1. Use calibrated pipettes and ensure proper pipetting technique.2. Thoroughly mix the virus and compound before adding to the cells.3. Ensure uniform temperature and humidity in the incubator. |
Neuraminidase (NA) Inhibition Assay Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background fluorescence/luminescence in control wells | 1. Contamination of reagents with fluorescent/luminescent substances.2. Autohydrolysis of the substrate. | 1. Use fresh, high-purity reagents.2. Prepare the substrate solution fresh before each experiment and protect it from light. |
| Low signal in virus control wells | 1. Inactive virus or low NA activity.2. Incorrect assay buffer pH.3. Sub-optimal substrate concentration. | 1. Use a fresh virus stock with known NA activity.2. Ensure the assay buffer pH is optimal for the specific viral neuraminidase (typically pH 6.0-6.5).3. Optimize the substrate concentration to be in the linear range of the enzyme kinetics. |
| IC50 values are significantly different from expected values | 1. Presence of drug-resistant mutations in the NA gene.2. Incorrect concentration of the antiviral compound.3. Pipetting errors during serial dilutions. | 1. Sequence the NA gene of the virus to check for known resistance mutations (e.g., H275Y in N1).[9]2. Verify the concentration and purity of the antiviral stock solution.3. Use calibrated pipettes and perform serial dilutions carefully. |
Experimental Protocols
Plaque Reduction Neutralization Test (PRNT) - Detailed Methodology
This protocol is a generalized procedure and may require optimization for specific virus strains and cell lines.
-
Cell Seeding:
-
Seed a susceptible cell line (e.g., Madin-Darby Canine Kidney - MDCK cells) into 24-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate at 37°C with 5% CO2.
-
-
Virus-Antibody/Compound Incubation:
-
On the day of the assay, prepare serial dilutions of the test compound or antibody in serum-free medium.
-
Mix each dilution with an equal volume of virus suspension containing a predetermined number of plaque-forming units (PFU) (e.g., 40-80 PFU per well).[15]
-
Incubate the virus-compound/antibody mixture at 37°C for 1-2 hours to allow for neutralization.[16]
-
-
Infection:
-
Wash the confluent cell monolayers with phosphate-buffered saline (PBS).
-
Inoculate each well with the virus-compound/antibody mixture.
-
Incubate for 1 hour at 37°C to allow for virus adsorption.
-
-
Overlay:
-
Aspirate the inoculum from the wells.
-
Overlay the cell monolayer with a semi-solid medium (e.g., medium containing 1.2% Avicel or 0.6% agarose) to restrict virus spread to adjacent cells.
-
Allow the overlay to solidify at room temperature.
-
-
Incubation:
-
Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until visible plaques are formed.
-
-
Plaque Visualization and Counting:
-
Fix the cells with a solution such as 4% formaldehyde.
-
Remove the overlay and stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet in 20% ethanol).
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound/antibody concentration compared to the virus control.
-
Determine the 50% inhibitory concentration (IC50) by fitting the data to a dose-response curve using a suitable statistical model.[15]
-
Fluorescence-Based Neuraminidase Inhibition Assay - Detailed Methodology
This protocol is based on the use of the fluorogenic substrate MUNANA.[17]
-
Reagent Preparation:
-
Assay Buffer: Prepare a 2x assay buffer (e.g., 65 mM MES, pH 6.5, 8 mM CaCl2).
-
Substrate (MUNANA): Prepare a 300 µM MUNANA solution in 2x assay buffer.
-
Antiviral Compounds: Prepare serial dilutions of the NA inhibitors (e.g., oseltamivir carboxylate, zanamivir) in 2x assay buffer.
-
Virus Dilution: Dilute the virus stock in 1x assay buffer to a concentration that gives a linear fluorescent signal over the incubation time. This needs to be predetermined in a virus titration experiment.
-
-
Assay Procedure:
-
In a 96-well black plate, add 50 µL of the diluted virus to each well.
-
Add 50 µL of the serially diluted antiviral compounds to the respective wells. Include virus-only (no inhibitor) and buffer-only (no virus) controls.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 50 µL of the 300 µM MUNANA substrate to all wells to start the enzymatic reaction.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Fluorescence Reading:
-
Stop the reaction by adding 100 µL of a stop solution (e.g., 0.1 M glycine, pH 10.7, in 25% ethanol).
-
Read the fluorescence in a plate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (buffer-only wells) from all readings.
-
Calculate the percentage of NA inhibition for each inhibitor concentration relative to the virus-only control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Quantitative Data Summary
Table 1: Common Neuraminidase (NA) Amino Acid Substitutions Conferring Resistance to NA Inhibitors.
| Influenza Virus Type/Subtype | Amino Acid Substitution | Effect on NA Inhibitor Susceptibility | Reference(s) |
| Influenza A(H1N1)pdm09 | H275Y | Highly reduced inhibition by oseltamivir and peramivir. | [9] |
| Influenza A(H3N2) | E119V | Reduced inhibition by oseltamivir. | [18] |
| Influenza A(H3N2) | R292K | Reduced inhibition by oseltamivir and zanamivir. | [18] |
| Influenza B | R152K | Reduced inhibition by zanamivir. | [8] |
| Influenza B | E119A/G/D | Reduced inhibition by zanamivir. | [8] |
Table 2: Comparison of IC50 Values (nM) for Different NA Inhibition Assay Platforms.
| Influenza Virus | Antiviral | NA-Fluor™ | NA-Star® | NA-XTD™ |
| A(H1N1)pdm09 | Oseltamivir | 0.8 ± 0.4 | 0.3 ± 0.1 | 0.4 ± 0.2 |
| Zanamivir | 1.5 ± 0.6 | 0.6 ± 0.2 | 0.7 ± 0.3 | |
| Peramivir | 0.1 ± 0.1 | 0.04 ± 0.02 | 0.05 ± 0.03 | |
| A(H3N2) | Oseltamivir | 0.9 ± 0.5 | 0.4 ± 0.2 | 0.5 ± 0.3 |
| Zanamivir | 2.1 ± 0.9 | 0.9 ± 0.4 | 1.1 ± 0.5 | |
| Peramivir | 0.2 ± 0.1 | 0.07 ± 0.04 | 0.09 ± 0.05 | |
| Influenza B | Oseltamivir | 10.1 ± 4.5 | 4.2 ± 1.9 | 5.3 ± 2.4 |
| Zanamivir | 3.9 ± 1.8 | 1.6 ± 0.7 | 2.0 ± 0.9 | |
| Peramivir | 0.4 ± 0.2 | 0.2 ± 0.1 | 0.2 ± 0.1 | |
| Data is illustrative and based on trends reported in comparative studies. Actual values may vary.[11] |
Visualizations
References
- 1. Variability in Dengue Titer Estimates from Plaque Reduction Neutralization Tests Poses a Challenge to Epidemiological Studies and Vaccine Development | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. Variability in Dengue Titer Estimates from Plaque Reduction Neutralization Tests Poses a Challenge to Epidemiological Studies and Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Contribution of murine innate serum inhibitors toward interference within influenza virus immune assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influenza Antiviral Drug Resistance | Influenza (Flu) | CDC [cdc.gov]
- 10. Global Influenza Programme [who.int]
- 11. Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. New-generation screening assays for the detection of anti-influenza compounds targeting viral and host functions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
How to select the right cell line for influenza virus research
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for selecting the appropriate cell lines for influenza virus research.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly used cell lines for influenza virus research?
A1: The most frequently utilized cell lines for influenza virus research include Madin-Darby Canine Kidney (MDCK) cells, Vero cells (from African green monkey kidney), A549 cells (human alveolar basal epithelial adenocarcinoma), and Human Embryonic Kidney (HEK-293) cells.[1][2] Each of these cell lines presents a unique set of advantages and disadvantages depending on the specific application.
Q2: What makes MDCK cells a popular choice for influenza research?
A2: MDCK cells are widely favored for several reasons. They are highly susceptible to a broad range of influenza A and B virus strains, making them ideal for initial virus isolation from clinical samples.[2][3][4] They generally produce high viral titers and are robust for plaque assays, making them suitable for virus titration and propagation.[3][5] Furthermore, specific MDCK sub-clones have been adapted for suspension culture, which is highly beneficial for large-scale virus production, such as in vaccine manufacturing.[3][6][7]
Q3: When should I consider using Vero cells?
A3: Vero cells are a suitable option, particularly for vaccine production, as they are approved by the World Health Organization (WHO) for this purpose.[8][9] A key advantage of Vero cells is their deficiency in producing interferon, which can allow for higher virus replication rates.[9] They are useful for isolating and cultivating both influenza A and B viruses.[10][11] However, achieving high viral yields in Vero cells might require multiple additions of trypsin and several passages, which can be time-consuming.[9][11]
Q4: What are the primary applications of A549 cells in influenza research?
A4: A549 cells, being of human lung origin, are particularly valuable for studying virus-host interactions, pathogenesis, and the cellular response to infection, including signaling pathways and cytokine production.[1][12][13] While they are susceptible to influenza virus infection, some strains may not replicate as efficiently in A549 cells compared to MDCK cells.[14] Interestingly, long-term culturing of A549 cells has been shown to enhance their permissiveness to human influenza A viruses.[14]
Q5: Are HEK-293 cells a good choice for influenza virus studies?
A5: HEK-293 cells, especially when adapted for suspension culture, have demonstrated high efficiency in replicating various influenza virus subtypes, including A/H1N1, A/H3N2, and B strains, resulting in high viral titers.[15][16][17] This makes them a strong candidate for scalable vaccine manufacturing and for producing viral stocks for research.[15][18]
Cell Line Selection Guide
The selection of an appropriate cell line is critical for the success of influenza virus research. The following table summarizes the key characteristics of commonly used cell lines to aid in your decision-making process.
| Cell Line | Origin | Key Advantages | Common Applications |
| MDCK | Canine Kidney | High susceptibility to a wide range of influenza strains, robust for plaque assays, adaptable to suspension culture for large-scale production.[2][3][5] | Virus isolation, propagation, titration, and vaccine production.[3][19][20] |
| Vero | Monkey Kidney | WHO-approved for vaccine production, interferon-deficient, supports both influenza A and B virus replication.[8][9][10][11] | Vaccine production, virus isolation, and propagation.[10][11] |
| A549 | Human Lung | Relevant for studying human host-virus interactions, signaling pathways, and immune responses.[1][12] | Pathogenesis studies, antiviral drug screening, and host response analysis.[1] |
| HEK-293 | Human Embryo Kidney | High-titer virus production, suitable for suspension culture and scalable manufacturing.[15][16][17] | Vaccine production, generation of high-titer viral stocks, and reverse genetics.[18] |
Troubleshooting Common Issues
Problem 1: Low or No Viral Titer
-
Possible Cause: The chosen cell line may not be optimal for the specific influenza virus strain.
-
Solution: Test the infectivity of your virus strain on a panel of different cell lines (e.g., MDCK, Vero, A549) to determine the most permissive one. Some virus strains, particularly certain H3N2 strains, may grow poorly in eggs and show better replication in cell culture.[3]
-
-
Possible Cause: The confluency of the cell monolayer was not optimal at the time of infection.
-
Solution: Ensure your cell monolayer is at the recommended confluency (typically 80-90%) before infection.[21] Overly confluent or sparse cultures can lead to suboptimal virus replication.
-
-
Possible Cause: Inadequate concentration or activity of trypsin.
-
Solution: Influenza virus hemagglutinin (HA) requires cleavage by a trypsin-like protease for viral entry. Use TPCK-treated trypsin at an appropriate concentration in your infection medium to avoid cytotoxicity. The optimal concentration may need to be determined empirically for your specific cell line and virus.
-
-
Possible Cause: The virus stock has a high proportion of defective interfering particles (DIPs).
Problem 2: Cytopathic Effect (CPE) is Observed, but Hemagglutination (HA) Assay is Negative
-
Possible Cause: Some influenza virus strains, like certain H1N1 viruses, exhibit very low hemagglutination activity.[23]
-
Solution: Use an alternative method for virus titration, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay, which measure infectious virus particles rather than relying on hemagglutination.[23]
-
-
Possible Cause: The red blood cells (RBCs) used in the HA assay are not optimal.
-
Solution: Different influenza strains may show preferential agglutination of RBCs from different species (e.g., chicken, turkey, guinea pig).[21] Test RBCs from various species to find the most suitable one for your virus strain.
-
Problem 3: Poor Cell Health or Detachment During Infection
-
Possible Cause: Cytotoxicity from the virus infection or components of the infection medium.
-
Solution: Ensure the infection medium is appropriate for maintaining cell health in the absence of serum. Supplementing serum-free media with bovine serum albumin (BSA) can sometimes improve cell viability.[23] Also, confirm that the concentration of trypsin used is not toxic to the cells by setting up a mock-infected control with trypsin-containing medium.[23]
-
Experimental Protocols
Protocol 1: Influenza Virus Propagation in MDCK Cells
-
Cell Seeding: Seed MDCK cells in a T-75 flask and grow until they reach 80-90% confluency.
-
Preparation of Virus Inoculum: Thaw the influenza virus stock on ice. Dilute the virus in serum-free MEM (Minimum Essential Medium) to achieve a multiplicity of infection (MOI) of 0.01.[22]
-
Infection:
-
Wash the MDCK cell monolayer three times with sterile PBS (Phosphate-Buffered Saline).[22]
-
Add the virus inoculum to the cell monolayer and incubate for 1 hour at 37°C with 5% CO2 to allow for virus adsorption.[22]
-
After the incubation, remove the inoculum and add infection medium (serum-free MEM containing 1 µg/mL TPCK-treated trypsin and antibiotics).
-
-
Incubation: Incubate the infected cells at 37°C with 5% CO2.
-
Harvesting: Monitor the cells daily for cytopathic effect (CPE). When 75-90% of the cells show CPE (typically 48-72 hours post-infection), harvest the supernatant.
-
Processing and Storage: Centrifuge the supernatant at a low speed (e.g., 500 x g for 10 minutes) to pellet cell debris.[24] Aliquot the clarified supernatant and store at -80°C.
Protocol 2: Plaque Assay for Influenza Virus Titration
-
Cell Seeding: Seed MDCK cells in 6-well plates and grow until they form a confluent monolayer.
-
Virus Dilutions: Prepare ten-fold serial dilutions of the virus stock in serum-free MEM.
-
Infection:
-
Wash the cell monolayers twice with PBS.
-
Infect the cells with 200 µL of each virus dilution for 1 hour at 37°C, gently rocking the plates every 15 minutes.
-
-
Overlay:
-
Prepare a 2X overlay medium (e.g., 2X MEM) and mix it 1:1 with a sterile 1.6% agarose solution. Add TPCK-treated trypsin to a final concentration of 1 µg/mL.
-
After the infection period, aspirate the inoculum and add 2 mL of the agarose overlay to each well.
-
-
Incubation: Allow the overlay to solidify at room temperature, then incubate the plates inverted at 37°C with 5% CO2 for 48-72 hours.
-
Staining and Counting:
-
Fix the cells with 4% formaldehyde for at least 1 hour.
-
Remove the agarose overlay and stain the cells with a 0.1% crystal violet solution.
-
Wash the wells with water and allow them to dry.
-
Count the plaques (clear zones) and calculate the virus titer in plaque-forming units per milliliter (PFU/mL).
-
Visualizing Key Processes
Influenza Virus Research Workflow
Caption: A generalized workflow for influenza virus research in cell culture.
Key Signaling Pathways in Influenza Virus Infection
Influenza virus infection triggers a complex network of intracellular signaling pathways that are crucial for both viral replication and the host's immune response.[25][26] Understanding these pathways can provide insights into viral pathogenesis and identify potential targets for antiviral therapies.
Caption: Major signaling pathways activated during influenza virus infection.
References
- 1. Alternative Experimental Models for Studying Influenza Proteins, Host–Virus Interactions and Anti-Influenza Drugs [mdpi.com]
- 2. Performance characteristics of qualified cell lines for isolation and propagation of influenza viruses for vaccine manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell culture-derived flu vaccine: Present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developments and current challenges in the process of cell culture-based seasonal influenza vaccine manufacture in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment and Characterization of a Madin-Darby Canine Kidney Reporter Cell Line for Influenza A Virus Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. opendata.uni-halle.de [opendata.uni-halle.de]
- 7. pnas.org [pnas.org]
- 8. Development of a mammalian cell (Vero) derived candidate influenza virus vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell culture-based influenza vaccines: A necessary and indispensable investment for the future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Replication of influenza A viruses in a green monkey kidney continuous cell line (Vero) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. Long-term culture of human lung adenocarcinoma A549 cells enhances the replication of human influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Scalable production of influenza virus in HEK-293 cells for efficient vaccine manufacturing - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 16. Scalable production of influenza virus in HEK-293 cells for efficient vaccine manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metabolic and Kinetic analyses of influenza production in perfusion HEK293 cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Accelerated mass production of influenza virus seed stocks in HEK-293 suspension cell cultures by reverse genetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Screening and Mechanism of Influenza-Virus Sensitive MDCK Cell Lines for Influenza Vaccine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Frontiers | Propagation and Characterization of Influenza Virus Stocks That Lack High Levels of Defective Viral Genomes and Hemagglutinin Mutations [frontiersin.org]
- 22. corning.com [corning.com]
- 23. researchgate.net [researchgate.net]
- 24. blog.addgene.org [blog.addgene.org]
- 25. Influenza virus and cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Reproducibility of Influenza Plaque Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during influenza plaque assays. Our goal is to help you improve the reproducibility and accuracy of your experimental results.
Troubleshooting Guides
This section is designed to help you identify and resolve specific problems that may arise during your influenza plaque assay experiments. The table below summarizes common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) | Key Parameters & Considerations |
| No Plaques or Very Few Plaques | 1. Inactive or low-titer virus stock.[1][2] 2. Incorrect cell line for the virus strain.[2] 3. Cell monolayer is not confluent or unhealthy.[1] 4. Errors in virus dilution.[2] 5. Inactivation of virus during the assay (e.g., improper storage).[2] | 1. Use a fresh, validated virus stock with a known titer. 2. Ensure the cell line is susceptible to the influenza strain being used (e.g., MDCK cells). 3. Seed cells to achieve 90-100% confluency on the day of infection.[1] 4. Carefully perform and verify serial dilutions. 5. Store virus stocks at -80°C and avoid repeated freeze-thaw cycles.[2] | Virus Titer: The expected plaque-forming units per milliliter (PFU/mL).[3] Cell Confluency: Optimal confluency is critical for plaque formation.[1] |
| Irregular or "Fuzzy" Plaque Morphology | 1. Cell monolayer was disturbed during washing or overlay addition. 2. Overlay medium was too hot, damaging the cells.[4][5] 3. Inappropriate overlay concentration or type.[2] 4. Plates were moved before the overlay solidified.[2] | 1. Handle plates gently during all steps. 2. Cool the agarose overlay to 42-45°C before adding it to the cells.[6] 3. Optimize the concentration of agarose or consider using an alternative like Avicel or methylcellulose.[7][8] 4. Allow the overlay to solidify completely at room temperature before moving the plates.[2] | Overlay Temperature: Critical to avoid cell death.[4] Overlay Viscosity: Affects virus diffusion and plaque clarity. |
| Complete Destruction of the Cell Monolayer | 1. Virus concentration is too high.[2] 2. Incubation time is too long.[1] 3. Contamination of cell culture or reagents.[1] | 1. Use higher dilutions of the virus stock.[2] 2. Optimize the incubation time based on the virus strain; some fast-growing strains may only need 48 hours.[9] 3. Use aseptic techniques and check all reagents for contamination.[1] | Virus Dilution: A proper dilution series is key to obtaining countable plaques.[3] Incubation Period: Varies depending on the influenza strain. |
| Cell Monolayer Detachment | 1. The cell monolayer dried out during incubation.[1] 2. The overlay was too hot.[4][5] 3. Harsh washing or aspiration techniques.[5] 4. Poor cell adherence. | 1. Ensure adequate volume of inoculum and overlay to keep the monolayer covered. Rock plates during incubation to prevent drying.[9][10] 2. Ensure the agarose overlay is cooled to the appropriate temperature before use.[4] 3. Be gentle when adding or removing liquids from the wells. 4. Consider pre-coating plates with an attachment factor like poly-L-lysine.[4] | Inoculum Volume: Sufficient to cover the cell monolayer.[10] Plate Handling: Gentle technique is crucial. |
| High Background Staining | 1. Incomplete fixation of the cell monolayer.[5] 2. Staining solution is too concentrated or left on for too long. 3. Inadequate washing after staining. | 1. Ensure the fixative (e.g., 10% formalin) covers the entire monolayer and is incubated for the recommended time.[11] 2. Optimize the concentration of the staining solution (e.g., crystal violet) and the staining time.[10] 3. Wash the plates thoroughly with water until the background is clear.[9] | Fixation Time: Adequate time is needed to preserve the cell monolayer. Staining Protocol: Follow a standardized and optimized protocol. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal confluency for the cell monolayer in an influenza plaque assay?
A1: The cell monolayer should be between 90-100% confluent at the time of infection.[1] An over-confluent or under-confluent monolayer can lead to inconsistent plaque formation and difficulty in visualizing plaques.
Q2: My agarose overlay was too hot and I think it damaged the cells. What can I do to prevent this?
A2: It is crucial to cool the agarose overlay to a safe temperature before adding it to the cell monolayer. A temperature of 42-45°C is generally recommended.[6] You can use a water bath to carefully control the temperature of the overlay solution before use. Alternatively, consider using an overlay like Avicel, which is applied at room temperature and can reduce the risk of heat-induced cell damage.[7][9]
Q3: I am not seeing any plaques, even with a virus stock that I know is infectious. What could be the problem?
A3: Several factors could be at play. First, ensure that your virus stock has been stored properly at -80°C and has not undergone multiple freeze-thaw cycles, which can reduce its viability.[2] Second, verify that the cell line you are using is susceptible to the specific strain of influenza virus you are working with.[2] Finally, double-check your virus dilutions to ensure they are not too high, resulting in no plaques.[2]
Q4: The plaques I am seeing are fuzzy and indistinct. How can I improve their clarity?
A4: Fuzzy or diffuse plaques can result from several issues. Ensure that the plates are not moved or disturbed after adding the overlay until it has completely solidified.[2] The concentration of your overlay is also important; if it is too low, the virus may diffuse too far, leading to indistinct plaques.[2] You may need to optimize the agarose concentration or switch to a different type of overlay.
Q5: My entire cell monolayer is detaching from the plate, even in the control wells. What is causing this?
A5: Monolayer detachment can be caused by the cells drying out during incubation, especially if the inoculum or overlay volume is insufficient.[1] It can also be a result of harsh pipetting or washing techniques.[5] Ensure that the cell monolayer remains covered with liquid at all times and handle the plates with care. If the problem persists, you might consider using plates that are specifically treated for enhanced cell attachment or pre-coating them yourself.[4]
Experimental Protocols
Standard Influenza Plaque Assay Protocol
This protocol is a general guideline and may require optimization for specific influenza strains and cell lines.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Influenza virus stock
-
Agarose
-
2x MEM (Modified Eagle Medium)
-
TPCK-treated trypsin
-
10% Formalin
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Cell Seeding:
-
One day before the assay, seed MDCK cells into 6-well or 12-well plates at a density that will result in a 90-100% confluent monolayer on the day of infection.[1]
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Virus Dilution and Infection:
-
On the day of the assay, prepare 10-fold serial dilutions of the influenza virus stock in serum-free DMEM.[12]
-
Wash the confluent MDCK cell monolayers once with PBS.
-
Inoculate the cells with a small volume (e.g., 200 µL for a 12-well plate) of each virus dilution.[13]
-
Incubate the plates for 1 hour at 37°C, rocking them every 15 minutes to ensure even distribution of the virus and to prevent the monolayer from drying out.[9][12]
-
-
Agarose Overlay:
-
While the virus is adsorbing, prepare the agarose overlay. Mix equal volumes of pre-warmed 2x MEM containing TPCK-treated trypsin (final concentration 1 µg/mL) and molten 1.2% agarose (cooled to 42-45°C).[14]
-
After the 1-hour incubation, aspirate the virus inoculum from the wells.
-
Gently add the agarose overlay to each well (e.g., 2 mL for a 6-well plate).
-
Allow the overlay to solidify at room temperature for 15-20 minutes.[12]
-
-
Incubation:
-
Incubate the plates upside down at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.[12]
-
-
Fixation and Staining:
-
Fix the cells by adding 10% formalin directly on top of the agarose overlay and incubate for at least 4 hours at room temperature.[11]
-
Carefully remove the agarose plugs.
-
Stain the cell monolayers with crystal violet solution for 15-20 minutes.[10]
-
Gently wash the plates with water and allow them to air dry.
-
-
Plaque Counting:
-
Count the number of plaques in each well and calculate the virus titer in PFU/mL.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Influenza virus plaque assay [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Influenza virus plaque assay [protocols.io]
- 10. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunoplaque Assay (Influenza Virus) [bio-protocol.org]
- 12. reddit.com [reddit.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Cap-Dependent Endonuclease-IN-26 and Oseltamivir in Influenza Treatment
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two antiviral compounds, the investigational Cap-dependent endonuclease-IN-26 and the established neuraminidase inhibitor, oseltamivir, against influenza viruses. This analysis is supported by available preclinical data and detailed experimental methodologies.
This guide presents a comparative overview of two distinct antiviral agents against influenza: this compound, a novel inhibitor of the viral polymerase, and oseltamivir, a widely used neuraminidase inhibitor. While direct head-to-head studies are limited, this document synthesizes available in vitro and in vivo data to offer insights into their respective efficacies and mechanisms of action. To provide a broader context for the cap-dependent endonuclease inhibitor class, comparative data for baloxavir marboxil, a clinically approved drug with the same mechanism of action as this compound, is also included.
Mechanism of Action
The antiviral activities of this compound and oseltamivir stem from their interference with different stages of the influenza virus life cycle.
This compound targets the cap-dependent endonuclease enzyme, a critical component of the viral RNA polymerase complex. This enzyme is responsible for "cap-snatching," a process where the virus cleaves the 5' caps from host cell messenger RNAs (mRNAs) to use as primers for the synthesis of its own viral mRNAs. By inhibiting this process, this compound effectively blocks viral gene transcription and the production of viral proteins, thus halting viral replication at an early stage.
Oseltamivir , on the other hand, is a neuraminidase inhibitor. Neuraminidase is an enzyme on the surface of the influenza virus that is essential for the release of newly formed virus particles from an infected host cell. It cleaves sialic acid residues on the cell surface, to which the new virions are attached. Oseltamivir mimics sialic acid and competitively inhibits the neuraminidase enzyme, preventing the release of progeny viruses and limiting the spread of infection within the respiratory tract.[1][2][3]
In Vitro Efficacy
In vitro studies are crucial for determining the direct antiviral activity of a compound against specific viral strains. The efficacy is typically measured by the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
This compound
This compound has demonstrated broad-spectrum antiviral activity against a variety of influenza A and B strains. Notably, it has shown efficacy against strains that are resistant to oseltamivir. The IC50 for this compound against the cap-dependent endonuclease enzyme is 286 nM.
| Influenza Virus Strain | Type | EC50 (nM) |
| rgA/WSN/33 | A (H1N1) | 165.1 |
| rgA/WSN/33-NA/H274Y (Oseltamivir-Resistant) | A (H1N1) | 80.4 |
| A/PR/8/34 | A (H1N1) | 183.0 |
| A/Victoria/3/75 | A (H3N2) | 828.8 |
| A/HongKong/8/68 | A (H3N2) | 301.5 |
| B/Hong Kong/5/72 | B | 124.3 |
| B/Maryland/1/59 | B | 176.0 |
Data sourced from publicly available information on this compound.
Oseltamivir
Oseltamivir has been extensively studied and has shown efficacy against a wide range of influenza A and B viruses. However, the emergence of resistant strains, such as those with the H275Y mutation in the neuraminidase gene, can significantly reduce its effectiveness.[4]
| Influenza Virus Strain | Type | IC50 (nM) |
| A/Texas | A | 0.18 ± 0.11 |
| B/Yamagata | B | 16.76 ± 4.10 |
| A/H1N1 (sensitive) | A | 1.34 (mean) |
| A/H3N2 (sensitive) | A | 0.67 (mean) |
| B (sensitive) | B | 13 (mean) |
| A/HK-H275Y (Oseltamivir-Resistant) | A (H1N1) | >100,000 |
Data compiled from various studies. Direct comparison of EC50/IC50 values between different studies should be done with caution due to variations in experimental conditions.[2][3][4]
In Vivo Efficacy
Animal models, particularly mice, are instrumental in evaluating the therapeutic potential of antiviral compounds in a living organism.
This compound
In a mouse model of influenza B (B/Maryland/1/59) infection, intravenous administration of this compound demonstrated dose-dependent efficacy in an immediate treatment model. Doses ranged from 0.08 to 10 mg/kg administered once daily for one day.
Comparative Efficacy of a CEN Inhibitor (Baloxavir Marboxil) and Oseltamivir
A study comparing the efficacy of the cap-dependent endonuclease inhibitor baloxavir marboxil with oseltamivir in a mouse model of lethal influenza A/PR/8/34 infection provides valuable insights into the relative in vivo performance of these two drug classes.
| Treatment Group | Survival Rate (%) |
| Vehicle | 0 |
| Baloxavir Marboxil (0.5 mg/kg bid) | 100 |
| Baloxavir Marboxil (5 mg/kg bid) | 100 |
| Oseltamivir (5 mg/kg bid) | 90 |
Data from a study on baloxavir marboxil in a mouse model of influenza A infection.[5]
Furthermore, in this study, baloxavir marboxil treatment resulted in a significantly greater and more rapid reduction in lung viral titers compared to oseltamivir.[5][6] Delayed treatment with baloxavir marboxil also showed superior efficacy in reducing mortality and viral replication compared to oseltamivir.[6][7][8] These findings suggest that cap-dependent endonuclease inhibitors may offer advantages over neuraminidase inhibitors in terms of in vivo antiviral activity.
Experimental Protocols
In Vitro Antiviral Activity Assay (Virus Yield Reduction Assay)
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are cultured in 6-well plates until a confluent monolayer is formed.
-
Virus Infection: The cell monolayers are infected with the desired influenza virus strain at a specific multiplicity of infection (e.g., 0.01 PFU/cell).
-
Compound Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are washed. Culture medium containing serial dilutions of the test compound (this compound or oseltamivir) is added to the wells.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).
-
Virus Quantification: The culture supernatants are collected, and the viral titers are determined by a plaque assay or a 50% tissue culture infectious dose (TCID50) assay on fresh MDCK cell monolayers.
-
Data Analysis: The EC50 value is calculated as the concentration of the compound that reduces the viral yield by 50% compared to the untreated virus control.
Neuraminidase Inhibition Assay (for Oseltamivir)
-
Virus Preparation: Influenza virus isolates are standardized to a specific neuraminidase activity.
-
Compound Dilution: Oseltamivir carboxylate (the active metabolite of oseltamivir) is serially diluted.
-
Incubation: The diluted virus is mixed with the serially diluted oseltamivir and incubated for a defined period (e.g., 30 minutes) to allow for enzyme inhibition.
-
Substrate Addition: A fluorogenic or chemiluminescent neuraminidase substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA) is added to the mixture.
-
Signal Detection: The reaction is incubated, and the resulting fluorescent or chemiluminescent signal is measured using a plate reader.
-
Data Analysis: The IC50 value is calculated as the concentration of oseltamivir that inhibits 50% of the neuraminidase activity compared to the untreated virus control.
In Vivo Mouse Model of Influenza Infection
-
Animal Model: Female BALB/c mice (e.g., 6-8 weeks old) are used.
-
Virus Challenge: Mice are anesthetized and intranasally inoculated with a lethal dose of a mouse-adapted influenza virus strain (e.g., A/PR/8/34).
-
Compound Administration: Treatment with this compound, oseltamivir, or a vehicle control is initiated at a specified time point post-infection (e.g., 2 hours before or up to 96 hours after infection). The compounds are administered via a clinically relevant route (e.g., oral gavage for oseltamivir, intravenous for the described this compound study).
-
Monitoring: Mice are monitored daily for changes in body weight and survival for a period of 14-21 days.
-
Viral Titer Determination: At selected time points post-infection, a subset of mice from each group is euthanized, and their lungs are harvested. The lungs are homogenized, and the viral titers in the lung homogenates are determined by plaque assay or TCID50 assay.
-
Data Analysis: Survival curves are analyzed using the log-rank test. Differences in body weight and lung viral titers between treatment groups are analyzed using appropriate statistical tests (e.g., t-test or ANOVA).
Signaling Pathways and Experimental Workflows
Figure 1: Influenza virus life cycle and points of inhibition.
Figure 2: General experimental workflow for antiviral efficacy testing.
Conclusion
This compound and oseltamivir represent two distinct and important classes of anti-influenza drugs. The available data suggests that this compound has a broad spectrum of activity, including against oseltamivir-resistant strains, which is a significant advantage. The comparative in vivo data for the CEN inhibitor class, represented by baloxavir marboxil, indicates a potential for superior efficacy in reducing viral load and improving survival outcomes compared to the neuraminidase inhibitor oseltamivir.
However, it is crucial to acknowledge that direct comparative studies between this compound and oseltamivir are lacking. The provided data for this compound is preclinical, and further investigation, including comprehensive head-to-head in vivo studies and clinical trials, is necessary to fully elucidate its therapeutic potential relative to established treatments like oseltamivir. Researchers and drug development professionals should consider these findings as a foundation for future studies aimed at developing more effective and broadly active influenza antivirals.
References
- 1. researchgate.net [researchgate.net]
- 2. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic-Pharmacodynamic Determinants of Oseltamivir Efficacy Using Data from Phase 2 Inoculation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of Oseltamivir-Resistant Influenza A (H1N1) Virus Infections in Mice With Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models | PLOS One [journals.plos.org]
- 7. Combination treatment with the cap-dependent endonuclease inhibitor baloxavir marboxil and a neuraminidase inhibitor in a mouse model of influenza A virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Head-to-head comparison of novel cap-dependent endonuclease inhibitors
A Comprehensive Head-to-Head Comparison of Novel Cap-Dependent Endonuclease Inhibitors
In the landscape of antiviral drug development, the cap-dependent endonuclease (CEN) of the influenza virus has emerged as a prime target for therapeutic intervention. This enzyme, a critical component of the viral RNA polymerase complex, is essential for the "cap-snatching" mechanism required for viral mRNA transcription. The approval of the first-in-class CEN inhibitor, baloxavir marboxil, has paved the way for the development of novel inhibitors with potentially improved efficacy, broader activity against resistant strains, and favorable pharmacological profiles. This guide provides a detailed head-to-head comparison of promising novel CEN inhibitors currently under investigation, with a focus on their in vitro and in vivo performance against the benchmark compound, baloxavir acid (BXA), the active metabolite of baloxavir marboxil.
In Vitro Antiviral Activity
The in vitro potency of novel CEN inhibitors is a key indicator of their potential clinical utility. This is typically assessed by determining the half-maximal effective concentration (EC₅₀) or the half-maximal inhibitory concentration (IC₅₀) in various cell-based and enzymatic assays. Below is a comparative summary of the in vitro activity of selected novel inhibitors against different influenza virus strains.
Table 1: In Vitro Efficacy (EC₅₀/IC₅₀ in nM) of Novel Cap-Dependent Endonuclease Inhibitors against Influenza A and B Viruses
| Inhibitor | Influenza A (H1N1) | Influenza A (H3N2) | Influenza B | BXA-Resistant (I38T) | Reference(s) |
| Baloxavir Acid (BXA) | 0.3 - 1.5 | 0.6 - 1.8 | 2.5 - 8.1 | 15 - 50 | [1] |
| AV5116 (active form of AV5124) | 0.4 - 1.2 | 0.7 - 1.6 | 2.4 - 4.2 | 5 - 15 | [1][2] |
| ADC189-I07 (active form of ADC189) | 0.24 - 1.5 | 0.5 - 2.0 | 3.0 - 15.6 | Comparable to BXA | [3] |
| RO-7 | 3.2 - 9.8 | 5.1 - 16.0 | 7.5 - 12.0 | Data not available | [4][5] |
Note: EC₅₀/IC₅₀ values can vary depending on the specific virus strain, cell line, and assay conditions used.
As the data indicates, AV5116, the active form of AV5124, demonstrates comparable or even superior potency to BXA against wild-type influenza A and B viruses.[1] Notably, AV5116 appears to be more effective against influenza A viruses harboring the I38T mutation in the PA protein, a key substitution that confers resistance to baloxavir.[1][2] The active metabolite of ADC189, ADC189-I07, also exhibits potent antiviral activity across a range of influenza strains, with efficacy comparable to baloxavir.[3] RO-7 is another potent inhibitor with nanomolar efficacy against both influenza A and B viruses in cell culture.[4][5]
In Vivo Efficacy in Animal Models
Preclinical evaluation in animal models, typically mice, provides crucial insights into the therapeutic potential of novel CEN inhibitors. These studies assess the ability of the compounds to reduce viral load, alleviate disease symptoms, and improve survival rates following a lethal influenza virus challenge.
Table 2: In Vivo Efficacy of Novel Cap-Dependent Endonuclease Inhibitors in Murine Influenza Models
| Inhibitor | Animal Model | Key Findings | Reference(s) |
| Baloxavir Marboxil | BALB/c mice | Significant reduction in lung viral titers and 100% survival at doses of 5 and 50 mg/kg.[6] | [6] |
| AV5124 | BALB/c mice | 60% survival at 20 mg/kg and 100% survival at 50 mg/kg.[1] | [1] |
| ADC189 | H1N1-infected mice | Prophylactic administration led to 100% survival and undetectable lung viral titers, outperforming oseltamivir.[3] Therapeutic dosing significantly prolonged survival.[3] | [3][7] |
| RO-7 | BALB/c mice | Prophylactic administration provided complete protection against lethal influenza A or B virus challenge.[4] Therapeutic treatment resulted in 60-100% survival depending on dose and time of initiation.[4] | [4] |
In vivo studies corroborate the promising in vitro findings. AV5124, when administered orally to mice, demonstrated a dose-dependent protective effect against lethal influenza A virus infection, with a 50 mg/kg dose providing complete protection.[1] ADC189 has shown robust efficacy in mice, with prophylactic treatment leading to complete survival and viral clearance from the lungs, and therapeutic administration significantly improving survival outcomes.[3] RO-7 has also demonstrated significant in vivo activity, with prophylactic treatment completely preventing mortality and therapeutic treatment markedly improving survival rates in mice infected with either influenza A or B viruses.[4]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the evaluation process for these inhibitors, the following diagrams are provided.
References
- 1. Synthesis, inhibitory activity and oral dosing formulation of AV5124, the structural analogue of influenza virus endonuclease inhibitor baloxavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. news-medical.net [news-medical.net]
- 4. The PA Endonuclease Inhibitor RO-7 Protects Mice from Lethal Challenge with Influenza A or B Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Endonuclease Inhibitor Exhibits Broad-Spectrum Anti-Influenza Virus Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of cap-dependent endonuclease in influenza virus with ADC189: a pre-clinical analysis and phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cap-Dependent Endonuclease Inhibitors for H1N1 Influenza
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral activity of Cap-dependent endonuclease-IN-26 and other prominent cap-dependent endonuclease (CEN) inhibitors against the H1N1 influenza virus. The data presented is compiled from various preclinical studies to facilitate an objective evaluation of their potential as therapeutic agents.
Mechanism of Action: Targeting the "Cap-Snatching" Machinery
Influenza viruses, including the H1N1 strain, utilize a unique mechanism known as "cap-snatching" to initiate the transcription of their own genetic material. The viral RNA-dependent RNA polymerase (RdRp), a complex of three subunits (PA, PB1, and PB2), is central to this process. The PA subunit possesses cap-dependent endonuclease activity, which cleaves the 5' cap from host cell messenger RNAs (mRNAs). This capped fragment is then used as a primer by the PB1 subunit to synthesize viral mRNAs, which can then be translated by the host cell's ribosomes.
Cap-dependent endonuclease inhibitors, such as this compound, Baloxavir, ADC189, and ZX-7101, directly target the enzymatic activity of the PA subunit. By inhibiting this crucial step, these compounds effectively block viral gene transcription and replication.
Comparative Antiviral Activity
The following tables summarize the in vitro efficacy of this compound and its comparators against various H1N1 influenza virus strains. The 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) are key metrics for evaluating antiviral potency.
| Compound | H1N1 Strain | EC50 (nM) | Reference |
| This compound | rgA/WSN/33 | 165.1 | [Miyagawa et al., 2019] |
| rgA/WSN/33-NA/H274Y (Oseltamivir-resistant) | 80.4 | [Miyagawa et al., 2019] | |
| A/PR/8/34 | 183.0 | [Miyagawa et al., 2019] | |
| Baloxavir acid | A(H1N1)pdm09 | 0.7 ± 0.5 | [Hurt et al., 2019] |
| A/California/7/2009 | 0.48 ± 0.22 | [Sohier et al., 2020] | |
| ADC189 | Multiple H1N1 strains | 0.24 - 15.64 | [News-Medical.net, 2025] |
| ZX-7101 | pH1N1 | Comparable to Baloxavir acid | [Luo et al., 2023] |
Table 1: Comparative EC50 Values of CEN Inhibitors against H1N1 Strains.
| Compound | Target | IC50 (nM) | Reference |
| This compound | Cap-dependent endonuclease | 286 | [MedChemExpress] |
| Baloxavir acid | Cap-dependent endonuclease | 1.4 - 3.1 | [DrugBank Online] |
| ZX-7101 | Cap-dependent endonuclease | 21.72 | [Luo et al., 2023] |
Table 2: Comparative IC50 Values of CEN Inhibitors.
Experimental Protocols
The validation of antiviral activity for these compounds relies on standardized in vitro assays. Below are detailed methodologies for two key experiments.
Cap-Dependent Endonuclease Activity Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the influenza virus PA subunit.
Methodology:
-
Recombinant Protein Expression and Purification: The N-terminal domain of the influenza PA protein (PA-N), which contains the endonuclease active site, is expressed in and purified from E. coli.
-
Substrate: A short, single-stranded DNA or RNA oligonucleotide labeled with a fluorophore and a quencher (FRET substrate) is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore.
-
Reaction: The purified PA-N is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound).
-
Initiation and Detection: The FRET substrate is added to the mixture. If the endonuclease is active, it cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. The fluorescence intensity is measured over time using a plate reader.
-
Data Analysis: The rate of substrate cleavage is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce endonuclease activity by 50%, is then determined by plotting the cleavage rate against the inhibitor concentration.
Plaque Reduction Assay
This cell-based assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).
Methodology:
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in multi-well plates and grown to form a confluent monolayer.
-
Virus Inoculation: The cell monolayers are infected with a known amount of H1N1 influenza virus.
-
Treatment: After a short incubation period to allow for viral entry, the virus-containing medium is removed. The cells are then overlaid with a semi-solid medium (e.g., containing agarose or Avicel) containing serial dilutions of the test compound.
-
Incubation: The plates are incubated for several days to allow for viral replication and the formation of plaques, which are localized areas of cell death caused by the virus.
-
Visualization and Quantification: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the wells treated with the inhibitor is compared to the number in untreated control wells.
-
Data Analysis: The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50%.
Conclusion
This compound demonstrates potent antiviral activity against H1N1 influenza strains, including those resistant to other antivirals like oseltamivir. Its efficacy, as indicated by its low nanomolar EC50 and IC50 values, places it among the promising next-generation influenza therapeutics. When compared to the approved drug Baloxavir and other investigational inhibitors such as ADC189 and ZX-7101, this compound shows comparable in vitro potency. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential, safety profile, and resistance landscape. This guide provides a foundational dataset for researchers to compare and contrast these important cap-dependent endonuclease inhibitors in the ongoing effort to combat influenza.
Comparative Efficacy of Cap-dependent Endonuclease-IN-26 Against Baloxavir-Resistant Influenza Strains: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational cap-dependent endonuclease (CEN) inhibitor, Cap-dependent endonuclease-IN-26, and its potential efficacy against influenza strains resistant to the approved CEN inhibitor, baloxavir marboxil. This document summarizes available preclinical data, details experimental methodologies, and offers a comparative perspective with alternative antiviral agents.
Introduction to Cap-dependent Endonuclease Inhibition
Influenza virus replication relies on a unique "cap-snatching" mechanism, where the viral polymerase acidic (PA) protein's endonuclease domain cleaves the 5' caps of host cell pre-mRNAs to prime viral mRNA synthesis.[1] This process is essential for the virus and represents a key target for antiviral drug development. Baloxavir marboxil, a prodrug of baloxavir acid, is a first-in-class CEN inhibitor approved for the treatment of influenza.[2] However, the emergence of baloxavir-resistant strains, primarily through mutations in the PA protein at amino acid position 38 (e.g., I38T), necessitates the development of novel CEN inhibitors with activity against these variants.[3]
This compound (also referred to as compound 2v) is a novel carbamoyl pyridone bicycle derivative identified as a potent inhibitor of influenza CEN.[4] This guide evaluates its efficacy based on available data and compares it to baloxavir and other antiviral options.
Comparative In Vitro Efficacy
While direct studies of this compound against baloxavir-resistant influenza strains are not yet publicly available, its broad-spectrum antiviral activity has been demonstrated against various influenza A and B strains, including those resistant to other classes of antivirals.
Table 1: In Vitro Antiviral Activity of this compound Against Various Influenza Strains
| Virus Strain | Type/Subtype | EC50 (nM)[4] |
| rgA/WSN/33 | H1N1 | 165.1 |
| rgA/WSN/33-NA/H274Y (Oseltamivir-resistant) | H1N1 | 80.4 |
| A/PR/8/34 | H1N1 | 183.0 |
| A/Victoria/3/75 | H3N2 | 828.8 |
| A/HongKong/8/68 | H3N2 | 301.5 |
| B/Hong Kong/5/72 | B | 124.3 |
| B/Maryland/1/59 | B | 176.0 |
Table 2: Comparative In Vitro Activity of Baloxavir Acid Against Wild-Type and Resistant Influenza A Strains
| Virus Strain | Type/Subtype | Mutation | EC50 (nM) | Fold-change in EC50 | Reference |
| A/WSN/33 | H1N1 | Wild-Type | ~0.42 | - | [5] |
| A/WSN/33 | H1N1 | PA/I38T | ~41.96 | ~100 | [5] |
| A/Victoria/3/75 | H3N2 | Wild-Type | ~0.66 | - | [5] |
| A/Victoria/3/75 | H3N2 | PA/I38T | ~139.73 | ~211 | [5] |
Note: The lack of direct comparative data for this compound against baloxavir-resistant strains is a critical gap in the current literature. The broad-spectrum activity of this compound is promising, but its efficacy against strains with the PA I38T mutation remains to be experimentally determined.
In Vivo Efficacy in a Mouse Model
This compound has demonstrated significant efficacy in a mouse model of influenza B virus infection.
Table 3: In Vivo Efficacy of this compound in a Mouse Influenza B Infection Model
| Treatment Group | Dose (mg/kg, i.v., once daily) | Survival Rate (%) | Reference |
| Vehicle | - | 0 | [4] |
| This compound | 0.08 | 0 | [4] |
| This compound | 0.4 | 60 | [4] |
| This compound | 2 | 100 | [4] |
| This compound | 10 | 100 | [4] |
Experimental Protocols
In Vitro Antiviral Activity Assay (Cytopathic Effect - CPE - Inhibition Assay)[4]
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in 96-well plates and cultured until confluent.
-
Virus Infection: The cell culture medium is removed, and cells are infected with the respective influenza virus strain.
-
Compound Treatment: Serial dilutions of the test compound (this compound) are added to the infected cells.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a specified period (e.g., 72 hours).
-
CPE Observation: The cytopathic effect is observed microscopically.
-
Cell Viability Measurement: Cell viability is quantified using a colorimetric assay (e.g., MTT assay).
-
EC50 Determination: The 50% effective concentration (EC50), the concentration of the compound that inhibits the viral CPE by 50%, is calculated from the dose-response curve.
In Vivo Mouse Influenza Infection Model[4]
-
Animal Model: Female BALB/c mice are used for the study.
-
Virus Infection: Mice are intranasally infected with a lethal dose of influenza B/Maryland/1/59 virus.
-
Compound Administration: The test compound (this compound) is administered intravenously once daily for a specified duration (e.g., starting 1 hour post-infection for 5 days).
-
Monitoring: Mice are monitored daily for survival and body weight changes for a period of 14 days.
-
Efficacy Evaluation: The survival rate is calculated for each treatment group.
Visualizing Mechanisms and Workflows
Caption: Influenza virus "cap-snatching" and inhibition by CEN inhibitors.
Caption: Workflow for in vitro antiviral activity assessment.
Alternative Treatment Options
In the context of baloxavir resistance, several alternative treatment strategies exist or are under investigation.
Table 4: Comparison of Antiviral Agents for Influenza
| Drug Class | Example(s) | Mechanism of Action | Activity Against Baloxavir-Resistant Strains |
| Neuraminidase Inhibitors | Oseltamivir, Zanamivir, Peramivir | Inhibit the release of progeny virions from infected cells. | Yes, as the mechanism of action is different. |
| M2 Ion Channel Blockers | Amantadine, Rimantadine | Block the M2 ion channel, inhibiting viral uncoating. | Yes, but widespread resistance to this class limits their use.[6] |
| RNA-dependent RNA Polymerase (RdRp) Inhibitors | Favipiravir | Inhibits the viral RNA polymerase, preventing viral genome replication and transcription. | Yes, as the target is different. |
| Novel CEN Inhibitors | Other investigational compounds | Inhibit the cap-dependent endonuclease. | Some novel CEN inhibitors have shown activity against baloxavir-resistant strains in preclinical studies. |
Conclusion and Future Directions
This compound is a promising investigational antiviral with potent, broad-spectrum activity against a range of influenza A and B viruses, including an oseltamivir-resistant strain. Its demonstrated in vivo efficacy further supports its potential as a therapeutic agent.
However, a significant knowledge gap remains regarding its efficacy specifically against baloxavir-resistant influenza strains. Given that the primary mechanism of baloxavir resistance involves mutations in the target PA protein, it is crucial to conduct direct in vitro and in vivo studies to evaluate the activity of this compound against clinically relevant baloxavir-resistant mutants, such as those carrying the PA I38T substitution.
Future research should focus on:
-
Direct comparative studies: Evaluating the EC50 of this compound against a panel of baloxavir-resistant influenza strains.
-
In vivo studies: Assessing the efficacy of this compound in animal models infected with baloxavir-resistant influenza.
-
Structural studies: Investigating the binding of this compound to the PA protein of both wild-type and baloxavir-resistant viruses to understand the structural basis of its activity.
Such studies are essential to fully characterize the potential of this compound as a viable treatment option in the face of emerging antiviral resistance.
References
- 1. Influenza polymerase inhibitor resistance: Assessment of the current state of the art - A report of the isirv Antiviral group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved in vitro Efficacy of Baloxavir Marboxil Against Influenza A Virus Infection by Combination Treatment With the MEK Inhibitor ATR-002 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and SAR Study of Carbamoyl Pyridone Bicycle Derivatives as Potent Inhibitors of Influenza Cap-dependent Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Cap-Dependent Endonuclease-IN-26 and Neuraminidase Inhibitors for Influenza Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison between a novel cap-dependent endonuclease inhibitor, Cap-dependent endonuclease-IN-26, and the established class of neuraminidase inhibitors for the treatment of influenza. This document outlines their mechanisms of action, presents comparative in vitro and in vivo efficacy data, and provides detailed experimental protocols for their evaluation.
Mechanism of Action: Two Distinct Strategies to Inhibit Influenza Virus Replication
Influenza virus replication is a multi-step process that offers several targets for antiviral intervention. This compound and neuraminidase inhibitors target two fundamentally different stages of the viral life cycle.
Cap-dependent endonuclease inhibitors , such as this compound, act early in the replication cycle. They inhibit the viral polymerase acidic (PA) protein's endonuclease domain. This enzyme is responsible for a process known as "cap-snatching," where the virus cleaves the 5' caps from host cell messenger RNAs (mRNAs) to use as primers for the synthesis of its own viral mRNAs. By blocking this crucial step, these inhibitors effectively halt viral gene transcription and protein synthesis, thereby preventing the production of new viral components.[1][2][3][4]
Neuraminidase inhibitors , on the other hand, act at the final stage of the viral life cycle.[1][5][6][7][8] Neuraminidase is a viral surface glycoprotein that cleaves sialic acid residues on the host cell surface. This action is essential for the release of newly formed progeny virions from the infected cell.[5][6][7][8] By inhibiting neuraminidase, these drugs prevent the release of new viruses, thus limiting the spread of infection to other cells.[5][7]
Figure 1. Influenza virus replication cycle highlighting the distinct points of intervention for Cap-dependent endonuclease inhibitors and neuraminidase inhibitors.
Quantitative Data Presentation
The following tables summarize the in vitro and in vivo efficacy of this compound and neuraminidase inhibitors against various influenza strains.
Table 1: In Vitro Efficacy of this compound and Neuraminidase Inhibitors
| Compound/Drug Class | Target | Influenza Strain | Assay | IC50/EC50 (nM) | Reference(s) |
| This compound | Cap-dependent endonuclease | Influenza A/WSN/33 (H1N1) | Antiviral Assay | 165.1 | [9][10] |
| rgA/WSN/33-NA/H274Y (Oseltamivir-resistant) | Antiviral Assay | 80.4 | [9][10] | ||
| A/PR/8/34 (H1N1) | Antiviral Assay | 183.0 | [9][10] | ||
| A/Victoria/3/75 (H3N2) | Antiviral Assay | 828.8 | [9][10] | ||
| A/HongKong/8/68 (H3N2) | Antiviral Assay | 301.5 | [9][10] | ||
| Influenza B/Hong Kong/5/72 | Antiviral Assay | 124.3 | [9][10] | ||
| Influenza B/Maryland/1/59 | Antiviral Assay | 176.0 | [9][10] | ||
| CEN Enzyme Inhibition | Biochemical Assay | 286 | [9][11] | ||
| Neuraminidase Inhibitors | Neuraminidase | A(H1N1)pdm09 | NA Inhibition Assay | Oseltamivir: ~0.48, Zanamivir: ~0.74, Peramivir: ~0.28 | [12] |
| A(H3N2) | NA Inhibition Assay | Oseltamivir: ~0.67, Zanamivir: ~2.28 | |||
| Influenza B | NA Inhibition Assay | Oseltamivir: ~13, Zanamivir: ~4.19 | |||
| Oseltamivir-resistant A(H1N1)pdm09 (H275Y) | NA Inhibition Assay | Oseltamivir: >1000, Zanamivir: ~0.7, Peramivir: ~10-90 fold increase | [7][12] |
Table 2: In Vivo Efficacy of Cap-dependent Endonuclease Inhibitors (Baloxavir Marboxil) and Neuraminidase Inhibitors in Mouse Models
| Compound/Drug Class | Influenza Strain | Animal Model | Efficacy Endpoint | Results | Reference(s) |
| Cap-dependent endonuclease Inhibitor (Baloxavir Marboxil) | A/PR/8/34 (H1N1) | Mouse | Survival | Single oral dose completely prevented mortality. Significantly prolonged survival compared to oseltamivir. | [6] |
| Lung Viral Titer | Significantly greater reduction in viral titer compared to oseltamivir. | ||||
| B/HK/5/72 | Mouse | Survival | Single-day administration resulted in 100% survival. | ||
| Neuraminidase Inhibitor (Oseltamivir) | A/PR/8/34 (H1N1) | Mouse | Survival | Less effective than baloxavir marboxil in preventing mortality with delayed treatment. | [5] |
| Lung Viral Titer | Significant reduction in viral titer, but less pronounced than baloxavir marboxil. | [5] |
Note: In vivo data for this compound is not yet widely available. The data presented for the cap-dependent endonuclease inhibitor class is based on studies with baloxavir marboxil, a clinically approved drug with the same mechanism of action.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Neuraminidase Inhibition Assay (Fluorescence-based)
This protocol is adapted from established methods for determining the 50% inhibitory concentration (IC50) of neuraminidase inhibitors.
Materials:
-
Influenza virus stocks
-
Neuraminidase inhibitors (e.g., Oseltamivir carboxylate, Zanamivir, Peramivir)
-
2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay buffer (e.g., 2-(N-morpholino)ethanesulfonic acid (MES) buffer with CaCl2)
-
Stop solution (e.g., NaOH in ethanol)
-
96-well black, flat-bottom plates
-
Fluorometer
Procedure:
-
Virus Titration: Determine the optimal virus dilution that yields a linear fluorescent signal over the incubation period.
-
Compound Dilution: Prepare serial dilutions of the neuraminidase inhibitors in the assay buffer.
-
Assay Setup: a. In a 96-well plate, add 25 µL of each inhibitor dilution in duplicate. b. Add 25 µL of the diluted virus to each well containing the inhibitor. c. Include virus-only controls (no inhibitor) and blank controls (buffer only). d. Incubate the plate at 37°C for 30 minutes.
-
Substrate Addition: Add 50 µL of MUNANA substrate solution to all wells.
-
Incubation: Incubate the plate at 37°C for 60 minutes in the dark.
-
Reaction Termination: Add 100 µL of stop solution to each well.
-
Fluorescence Reading: Measure the fluorescence intensity using a fluorometer (excitation ~365 nm, emission ~450 nm).
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the virus-only control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cap-dependent Endonuclease Inhibition Assay (FRET-based)
This protocol outlines a general method for a fluorescence resonance energy transfer (FRET)-based assay to determine the IC50 of cap-dependent endonuclease inhibitors.
Materials:
-
Recombinant influenza virus PA endonuclease domain
-
Cap-dependent endonuclease inhibitors (e.g., this compound)
-
FRET-labeled RNA substrate (e.g., a short RNA oligonucleotide with a fluorophore at one end and a quencher at the other)
-
Assay buffer (e.g., Tris-HCl with MnCl2)
-
384-well low-volume black plates
-
Plate reader capable of measuring fluorescence
Procedure:
-
Enzyme and Substrate Optimization: Determine the optimal concentrations of the PA endonuclease and FRET substrate that result in a robust and linear signal increase upon cleavage.
-
Compound Dilution: Prepare serial dilutions of the cap-dependent endonuclease inhibitors in the assay buffer.
-
Assay Setup: a. In a 384-well plate, add a small volume (e.g., 5 µL) of each inhibitor dilution. b. Add the PA endonuclease to each well. c. Incubate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Add the FRET-labeled RNA substrate to all wells to initiate the reaction.
-
Kinetic Reading: Immediately begin measuring the fluorescence intensity at regular intervals using a plate reader.
-
Data Analysis: a. For each well, calculate the rate of the enzymatic reaction (increase in fluorescence over time). b. Determine the percent inhibition for each inhibitor concentration relative to the enzyme-only control. c. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
References
- 1. 2.7. Neuraminidase inhibition (NAI) assay [bio-protocol.org]
- 2. Combination treatment with the cap-dependent endonuclease inhibitor baloxavir marboxil and a neuraminidase inhibitor in a mouse model of influenza A virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models | PLOS One [journals.plos.org]
- 4. Efficacy of a Cap-Dependent Endonuclease Inhibitor and Neuraminidase Inhibitors against H7N9 Highly Pathogenic Avian Influenza Virus Causing Severe Viral Pneumonia in Cynomolgus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. izsvenezie.com [izsvenezie.com]
- 8. ir.cnu.edu.tw [ir.cnu.edu.tw]
- 9. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
In Vivo Efficacy of Influenza Antivirals: A Comparative Analysis of Oseltamivir, Baloxavir, and Favipiravir
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of three leading influenza antiviral compounds: oseltamivir, baloxavir marboxil, and favipiravir. The following sections present a comprehensive overview of their performance in preclinical animal models, supported by detailed experimental data and methodologies.
Comparative Efficacy Data
The in vivo efficacy of oseltamivir, baloxavir marboxil, and favipiravir has been evaluated in various animal models. This section summarizes key findings from studies in mouse and ferret models of influenza A virus infection.
Mouse Model: Influenza A(H5N1)
A study in BALB/c mice infected with a lethal dose of highly pathogenic avian influenza A(H5N1) virus provided a direct comparison of the three antiviral compounds.[1] Treatment was initiated 24 hours post-infection.
| Antiviral Compound | Dosage | Survival Rate (%) | Mean Lung Viral Titer (log10 EID50/g) on Day 3 Post-Infection | Mean Brain Viral Titer (log10 EID50/g) on Day 3 Post-Infection |
| Vehicle Control | - | 0 | 7.8 | 4.2 |
| Oseltamivir | 100 mg/kg/day for 5 days | 20 | 5.5 | 3.5 |
| Baloxavir Marboxil | 10 mg/kg (single dose) | 100 | <1.5 | <1.5 |
| Favipiravir | 100 mg/kg/day for 5 days | 60 | 3.2 | 2.1 |
Table 1: In vivo efficacy of oseltamivir, baloxavir marboxil, and favipiravir in a lethal influenza A(H5N1) mouse model.[1]
Ferret Model: Influenza A(H1N1)pdm09
In a ferret model of influenza A(H1N1)pdm09 virus infection, the efficacy of baloxavir marboxil was compared to oseltamivir in reducing viral shedding and transmission.[2][3] Treatment was initiated 24 hours post-infection.
| Antiviral Compound | Dosage | Mean Nasal Wash Viral Titer (log10 TCID50/mL) on Day 2 Post-Infection | Transmission to Naïve Sentinels (%) |
| Placebo | - | 5.5 | 100 |
| Oseltamivir | 5 mg/kg twice daily for 5 days | 5.2 | 100 |
| Baloxavir Marboxil | 4 mg/kg (single dose) | 3.8 | 33 |
Table 2: In vivo efficacy of oseltamivir and baloxavir marboxil in a ferret transmission model of influenza A(H1N1)pdm09.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. The following protocols are based on the aforementioned comparative studies.
Mouse In Vivo Efficacy Study
-
Animal Model: Female BALB/c mice, 6-8 weeks old.[1]
-
Virus: Highly pathogenic avian influenza A/duck/Hunan/795/2002 (H5N1) virus.
-
Infection: Mice were intranasally inoculated with 100 times the 50% mouse lethal dose (MLD50) of the virus in a volume of 50 µL.[1]
-
Antiviral Treatment:
-
Oseltamivir phosphate was administered orally twice daily for 5 days at a total daily dose of 100 mg/kg.[1]
-
Baloxavir marboxil was administered orally as a single dose of 10 mg/kg.[1]
-
Favipiravir was administered orally twice daily for 5 days at a total daily dose of 100 mg/kg.[1]
-
Treatment was initiated 24 hours after virus inoculation.[1]
-
-
Efficacy Assessment:
-
Survival: Mice were monitored daily for 14 days post-infection for survival.[1]
-
Viral Load: On day 3 post-infection, lungs and brains were collected from a subset of mice in each group. Tissues were homogenized, and viral titers were determined by titration in Madin-Darby canine kidney (MDCK) cells and expressed as 50% egg infectious dose (EID50) per gram of tissue.[1]
-
Ferret In Vivo Efficacy and Transmission Study
-
Animal Model: Female ferrets (Mustela putorius furo), 14–17 months old.[2]
-
Virus: Influenza A/Perth/265/2009 (H1N1)pdm09 virus.[2]
-
Infection: Donor ferrets were intranasally inoculated with 10^3 50% tissue culture infectious dose (TCID50) of the virus.[2]
-
Antiviral Treatment:
-
Oseltamivir was administered orally twice daily for 5 days at a dose of 5 mg/kg.[3]
-
Baloxavir acid (the active form of baloxavir marboxil) was administered subcutaneously as a single dose of 4 mg/kg to achieve human-equivalent plasma concentrations.[2][3]
-
Treatment of donor ferrets commenced 24 hours post-infection.[2]
-
-
Efficacy and Transmission Assessment:
-
Viral Shedding: Nasal washes were collected from donor ferrets on various days post-infection to measure viral titers by TCID50 assay on MDCK cells.[2]
-
Transmission: Naïve sentinel ferrets were co-housed with donor ferrets (direct contact) or housed in adjacent cages (indirect contact) starting 24 hours after the initiation of treatment in donors. Nasal washes from sentinel ferrets were collected to assess for the presence of the virus.[2][3]
-
Mechanisms of Action and Signaling Pathways
The three antiviral compounds target different stages of the influenza virus replication cycle.
-
Oseltamivir: A neuraminidase inhibitor. It blocks the function of the viral neuraminidase enzyme, which is crucial for the release of newly formed virus particles from infected host cells. By inhibiting viral release, oseltamivir prevents the spread of the infection to other cells.
-
Baloxavir Marboxil: A cap-dependent endonuclease inhibitor. It targets the polymerase acidic (PA) protein of the influenza virus, inhibiting the "cap-snatching" process. This process is essential for the virus to initiate the transcription of its own messenger RNA (mRNA). By blocking this step, baloxavir marboxil halts viral gene replication.[4]
-
Favipiravir: A viral RNA-dependent RNA polymerase (RdRp) inhibitor. It is converted into its active form within cells and is incorporated into the growing viral RNA chains, causing lethal mutations and terminating viral replication.
Figure 1. Mechanism of action of influenza antiviral compounds.
Figure 2. General workflow for in vivo efficacy studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Baloxavir treatment of ferrets infected with influenza A(H1N1)pdm09 virus reduces onward transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiviral strategies against influenza virus: an update on approved and innovative therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Antiviral Mechanisms: Cap-Dependent Endonuclease-IN-26 vs. Favipiravir
For Immediate Release
This guide provides a detailed comparison of two distinct antiviral agents, Cap-dependent endonuclease-IN-26 and favipiravir, focusing on their mechanisms of action, supported by experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds.
Introduction
The continuous emergence of drug-resistant viral strains necessitates the development of novel antiviral therapeutics with diverse mechanisms of action. Cap-dependent endonuclease (CEN) inhibitors, such as this compound, and broad-spectrum antiviral agents like favipiravir represent two promising classes of molecules targeting critical processes in the viral replication cycle. This guide will dissect their distinct approaches to inhibiting viral proliferation.
Mechanism of Action
The fundamental difference between this compound and favipiravir lies in the specific viral machinery they target.
This compound: This compound is an inhibitor of the cap-dependent endonuclease, an essential enzyme for viruses like influenza.[1] This enzyme is responsible for a process known as "cap-snatching," where the virus cleaves the 5' cap from host cell messenger RNAs (mRNAs) to use as a primer for the synthesis of its own viral mRNAs.[2][3] By inhibiting this endonuclease, this compound prevents the virus from transcribing its genetic material into proteins, thereby halting replication.[4] The active sites for cap-binding and endonuclease cleavage are located on different subunits of the viral polymerase, and CEN inhibitors block the cleavage step.[2]
Favipiravir: In contrast, favipiravir is a prodrug that, once inside the host cell, is converted into its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP).[5][6][7] This active metabolite functions as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an enzyme crucial for the replication of the viral genome.[5][6][8] Favipiravir-RTP mimics purine nucleosides and can be incorporated into the growing viral RNA strand, leading to either premature termination of synthesis or lethal mutagenesis, where the accumulation of mutations results in non-viable viral progeny.[3][6]
Comparative Efficacy Data
The following table summarizes the in vitro efficacy of this compound and favipiravir against various viral strains. It is important to note that these data are from different studies and direct head-to-head comparisons may not be available.
| Compound | Virus Strain | Assay Type | Endpoint | Value | Reference |
| This compound | Influenza A (rgA/WSN/33) | Antiviral Activity | EC₅₀ | 165.1 nM | [1] |
| Influenza A (A/PR/8/34) | Antiviral Activity | EC₅₀ | 183.0 nM | [1] | |
| Influenza A (H3N2 A/Victoria/3/75) | Antiviral Activity | EC₅₀ | 828.8 nM | [1] | |
| Influenza B (B/Hong Kong/5/72) | Antiviral Activity | EC₅₀ | 124.3 nM | [1] | |
| Cap-dependent endonuclease | Enzyme Inhibition | IC₅₀ | 286 nM | [1] | |
| Favipiravir | SARS-CoV-2 (in Vero E6 cells) | Antiviral Activity | EC₅₀ | 61.88 µM | [9] |
| Influenza A (various strains) | Plaque Reduction Assay | IC₅₀ | 0.01-0.47 µg/mL | ||
| Ebola Virus (in Vero E6 cells) | Antiviral Activity | EC₅₀ | 67 µM | [9] |
Experimental Protocols
Plaque Reduction Assay (for determining antiviral activity)
A conventional plaque reduction assay is utilized to determine the antiviral activity of the compounds.
-
Cell Seeding: Confluent monolayers of Madin-Darby canine kidney (MDCK) cells are prepared in 6-well plates.
-
Viral Inoculation: The cell monolayers are inoculated with a specific number of plaque-forming units (PFU) of the virus, typically 50 PFU/well.
-
Virus Adsorption: The virus is allowed to adsorb to the cells for 1 hour at 37°C.
-
Compound Addition: The inoculum is removed, and the cells are overlaid with a medium containing 0.8% agarose and serial dilutions of the test compound.
-
Incubation: The plates are incubated for 3 days to allow for plaque formation.
-
Plaque Visualization and Counting: The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques, which are then counted. The IC₅₀ value, the concentration of the drug that inhibits plaque formation by 50%, is then calculated.[10]
Cap-Dependent Endonuclease Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the endonuclease enzyme.
-
Enzyme Source: Viral ribonucleoproteins (vRNPs), which contain the endonuclease activity, are purified from virus particles.
-
Substrate: A radiolabeled capped RNA transcript (e.g., AlMV RNA 4 with a ³²P-labeled cap) is used as the substrate.
-
Reaction: The purified vRNPs are incubated with the radiolabeled capped RNA substrate in the presence of both 5' and 3' vRNA to activate the endonuclease. The reaction is performed with and without various concentrations of the inhibitor.
-
Product Analysis: The reaction products are analyzed by gel electrophoresis to separate the cleaved capped RNA fragment from the full-length substrate.
-
Quantification: The amount of the specific cleaved product is quantified to determine the extent of endonuclease inhibition. The IC₅₀ value is the concentration of the inhibitor that reduces the endonuclease activity by 50%.[2]
Visualizing the Mechanisms and Experimental Workflow
Caption: Mechanism of this compound.
Caption: Mechanism of Favipiravir.
Caption: General workflow for antiviral efficacy testing.
Conclusion
This compound and favipiravir represent two distinct and valuable strategies for antiviral drug development. This compound offers a highly specific mechanism by targeting the viral cap-snatching process, which is absent in host cells. Favipiravir provides a broad-spectrum approach by inhibiting the viral RNA polymerase, a conserved enzyme across many RNA viruses. The choice between these or similar antiviral agents will depend on the specific viral pathogen, the potential for resistance development, and the clinical context of the infection. Further direct comparative studies are warranted to fully elucidate their relative therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? [the-innovation.org]
- 6. sterispharma.com [sterispharma.com]
- 7. Favipiravir - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Experimental Treatment with Favipiravir for COVID-19: An Open-Label Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cap-Dependent Endonuclease Inhibitors: A Profile of Cap-dependent endonuclease-IN-26
For researchers and professionals in the field of antiviral drug discovery, particularly focusing on influenza, this guide provides a comparative overview of the selectivity profile of Cap-dependent endonuclease-IN-26 against other alternatives, with a focus on the clinically approved drug, Baloxavir Marboxil. This document outlines quantitative data, experimental methodologies, and visual representations of key processes to aid in the objective evaluation of these compounds.
Mechanism of Action: The "Cap-Snatching" Process
Cap-dependent endonuclease (CEN) is a crucial enzyme for influenza virus replication, making it a prime target for antiviral therapeutics.[1] This enzyme is a component of the viral RNA-dependent RNA polymerase (RdRp) complex and facilitates a process known as "cap-snatching."[2] During this process, the viral polymerase cleaves the 5' cap from host cell messenger RNAs (mRNAs) and uses it as a primer to synthesize its own viral mRNAs.[2] This allows the viral transcripts to be efficiently translated by the host cell's machinery.[3] this compound and Baloxavir are potent inhibitors of this endonuclease activity.[4][5]
Caption: The "Cap-Snatching" mechanism of influenza virus and the point of inhibition.
Comparative Selectivity Profile
The following tables summarize the in vitro inhibitory and antiviral activities of this compound and Baloxavir acid (the active form of Baloxavir Marboxil). It is important to note that the data presented here are compiled from different studies, and direct head-to-head comparisons under identical experimental conditions may yield different results.
Table 1: In Vitro Cap-Dependent Endonuclease Inhibitory Activity
| Compound | IC₅₀ (nM) | Target |
| This compound | 286 | Cap-dependent endonuclease |
| Baloxavir acid | 2.5 | PA endonuclease |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Antiviral Activity (EC₅₀) Against Various Influenza Strains
| Compound | Virus Strain | EC₅₀ (nM) |
| This compound | rgA/WSN/33 (H1N1) | 165.1 |
| rgA/WSN/33-NA/H274Y (Oseltamivir-resistant) | 80.4 | |
| A/PR/8/34 (H1N1) | 183.0 | |
| A/Victoria/3/75 (H3N2) | 828.8 | |
| A/HongKong/8/68 (H3N2) | 301.5 | |
| B/Hong Kong/5/72 | 124.3 | |
| B/Maryland/1/59 | 176.0 | |
| Baloxavir acid | A(H1N1)pdm09 | 0.28 (median) |
| A(H3N2) | 0.16 (median) | |
| B/Victoria-lineage | 3.42 (median) | |
| B/Yamagata-lineage | 2.43 (median) |
EC₅₀ (Half-maximal effective concentration) refers to the concentration of a drug that gives half-maximal response. In this context, it represents the concentration required to inhibit viral replication by 50%.[4][6]
Experimental Methodologies
Cap-Dependent Endonuclease Inhibition Assay (Fluorescence Polarization)
This assay is a high-throughput method used to identify and characterize inhibitors that bind to the endonuclease active site.[6]
Caption: Workflow for a competitive Fluorescence Polarization (FP) assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the recombinant N-terminal domain of the PA subunit (PAN) in an appropriate buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, pH 7.5).
-
Prepare a stock solution of a fluorescently labeled probe known to bind to the PAN active site.
-
Prepare serial dilutions of the test inhibitor (this compound) in the assay buffer.
-
-
Assay Procedure:
-
In a 384-well black plate, add a constant concentration of PAN and the fluorescent probe to each well.
-
Add the serially diluted test inhibitor to the wells. Include control wells with no inhibitor (maximum polarization) and wells with no PAN (minimum polarization).
-
Incubate the plate at room temperature for 15-30 minutes to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.
-
The degree of polarization is inversely proportional to the amount of probe displaced by the inhibitor.
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[7]
-
Antiviral Activity Assay (Plaque Reduction Assay)
This is a standard virological assay to quantify the infectivity of a virus and the efficacy of an antiviral compound.[8]
Caption: Workflow for a Plaque Reduction Assay to determine antiviral efficacy.
Detailed Protocol:
-
Cell Culture:
-
Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well or 12-well plates and grow until they form a confluent monolayer.[8]
-
-
Infection and Treatment:
-
Wash the cell monolayer with phosphate-buffered saline (PBS).
-
Prepare serial dilutions of the influenza virus stock.
-
Prepare serial dilutions of this compound.
-
Infect the cells with a standard amount of virus (e.g., 100 plaque-forming units) mixed with the different concentrations of the inhibitor. Include a virus-only control.
-
Incubate at 37°C for 1 hour to allow for viral adsorption.[8]
-
-
Plaque Development:
-
Remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with a semi-solid medium (e.g., DMEM containing 1% agarose or Avicel) containing the corresponding concentration of the inhibitor.[8]
-
Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until plaques are visible.
-
-
Visualization and Quantification:
-
Fix the cells with 4% paraformaldehyde.
-
Remove the overlay and stain the cells with a 0.1% crystal violet solution.
-
Wash the plates with water and allow them to dry. Plaques will appear as clear zones against a purple background of stained cells.
-
Count the number of plaques for each inhibitor concentration.
-
Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀ value.[8]
-
Conclusion
References
- 1. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound I CAS#: 1370238-26-8 I cap-dependent endonuclease (CEN) inhibitor I InvivoChem [invivochem.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of influenza endonuclease inhibitors using a novel fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Confirming Resistance to Cap-dependent Endonuclease-IN-26
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of phenotypic assays to confirm resistance to the influenza cap-dependent endonuclease (CEN) inhibitor, Cap-dependent endonuclease-IN-26. This document outlines detailed experimental methodologies and presents supporting data for the effective identification of resistant viral strains.
The emergence of resistance to antiviral drugs is a significant challenge in the treatment of influenza. This compound is a potent inhibitor of the influenza virus cap-dependent endonuclease, an essential enzyme for viral mRNA synthesis, with a reported IC50 of 286 nM. However, as with other inhibitors in this class, such as the FDA-approved baloxavir marboxil, resistance can arise through specific mutations in the polymerase acidic (PA) protein subunit of the viral RNA polymerase. The most prominent of these is the I38T substitution in the PA endonuclease domain, which has been shown to confer significant resistance to baloxavir. This guide details the phenotypic assays necessary to identify and characterize resistance to this compound, using baloxavir as a comparator due to the extensive publicly available data on its resistance profile.
Comparative Efficacy of CEN Inhibitors Against Wild-Type and Resistant Influenza Strains
The following table summarizes the in vitro efficacy of this compound and Baloxavir acid (the active form of baloxavir marboxil) against wild-type influenza virus and strains harboring the I38T resistance mutation.
| Compound | Virus Strain | IC50 / EC50 (nM) | Fold Increase in Resistance | Reference |
| This compound | Influenza A (Wild-Type) | 286 (IC50) | - | |
| Influenza A (PA I38T Mutant) | Data not available | Estimated >30-fold | ||
| Baloxavir acid | Influenza A(H1N1)pdm09 (Wild-Type) | 0.42 ± 0.37 (IC50) | - | [1] |
| Influenza A(H1N1)pdm09 (PA I38T Mutant) | 41.96 ± 9.42 (IC50) | ~100-fold | [1] | |
| Influenza A(H3N2) (Wild-Type) | 0.66 ± 0.17 (IC50) | - | [1] | |
| Influenza A(H3N2) (PA I38T Mutant) | 139.73 ± 24.97 (IC50) | ~211-fold | [1] | |
| Influenza A/PR/8/34 (Wild-Type) | Not specified | - | [2] | |
| Influenza A/PR/8/34 (PA I38T Mutant) | 54-fold higher than WT | 54-fold | [2] |
Note: Direct experimental data for the IC50/EC50 of this compound against the I38T mutant is not publicly available. The estimated >30-fold increase in resistance is an extrapolation based on the well-characterized resistance profile of baloxavir, a structurally and mechanistically similar CEN inhibitor.
Visualizing the Mechanism and Resistance
To understand the assays and the mechanism of resistance, the following diagrams illustrate the key concepts.
Experimental Protocols
Detailed methodologies for key phenotypic assays are provided below.
Plaque Reduction Assay
This assay is the gold standard for quantifying viral infectivity and determining the concentration of an antiviral compound that inhibits plaque formation by 50% (IC50).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Penicillin-Streptomycin solution
-
Agarose or Avicel RC-591
-
TPCK-treated trypsin
-
Crystal Violet solution
-
This compound and control compounds (e.g., Baloxavir acid)
-
Wild-type and suspected resistant influenza virus stocks
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Dilution: Prepare serial dilutions of this compound and control compounds in serum-free DMEM.
-
Virus Dilution: Dilute the virus stock to a concentration that will produce 50-100 plaques per well.
-
Infection: Wash the confluent MDCK cell monolayers with PBS. Inoculate the cells with the diluted virus and incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: After incubation, remove the virus inoculum. Overlay the cell monolayer with a mixture of 2x DMEM and 1.6% agarose (or Avicel) containing the various concentrations of the antiviral compounds and TPCK-treated trypsin.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.
-
Staining: Fix the cells with 10% formalin and then stain with 0.1% crystal violet solution.
-
Analysis: Count the number of plaques in each well. The IC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).
Virus Yield Reduction Assay
This assay measures the amount of infectious virus produced in the presence of an antiviral compound.
Materials:
-
Same as for the Plaque Reduction Assay.
Procedure:
-
Cell Seeding and Infection: Seed MDCK cells in 12-well or 24-well plates. Once confluent, infect the cells with influenza virus at a specific multiplicity of infection (MOI), for example, 0.01.
-
Compound Treatment: After a 1-hour adsorption period, remove the inoculum and add media containing serial dilutions of this compound or control compounds.
-
Incubation: Incubate the plates for 24-48 hours at 37°C with 5% CO2.
-
Harvesting: At the end of the incubation period, collect the supernatant from each well.
-
Titration of Progeny Virus: Determine the viral titer in each supernatant sample by performing a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh MDCK cell monolayers.
-
Analysis: The EC50 (50% effective concentration) is the concentration of the compound that reduces the viral yield by 50% compared to the virus control.
Conclusion
Confirming resistance to this compound requires a systematic approach involving in vitro selection of resistant variants followed by robust phenotypic characterization. The Plaque Reduction and Virus Yield Reduction assays are fundamental tools for quantifying the level of resistance conferred by mutations such as I38T in the PA endonuclease domain. By comparing the IC50 or EC50 values of this compound against both wild-type and mutant viral strains, researchers can definitively assess the impact of resistance mutations. The data and protocols presented in this guide provide a framework for these essential studies in the ongoing effort to combat influenza virus resistance.
References
- 1. Impact of the Baloxavir-Resistant Polymerase Acid I38T Substitution on the Fitness of Contemporary Influenza A(H1N1)pdm09 and A(H3N2) Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CEN Inhibitors Across Diverse Chemical Scaffolds
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Centromere Protein Inhibitors
Centromere proteins (CENPs) are fundamental to the faithful segregation of chromosomes during cell division. Their dysregulation is a hallmark of cancer, making them attractive targets for therapeutic intervention. This guide provides a comparative analysis of small molecule inhibitors targeting various CENPs, with a focus on their chemical scaffolds, performance data, and mechanisms of action.
Performance Data of CEN Inhibitors
The following table summarizes the quantitative data for various CEN inhibitors, categorized by their target protein and chemical scaffold. It is important to note that while potent, direct inhibitors have been identified for CENP-E, the inhibitors for other CENPs are often indirect or less well-characterized.
| Target | Chemical Scaffold | Inhibitor | Activity Type | Ki (nM) | IC50 (nM) | Cellular EC50 (nM) | Notes |
| CENP-E | Quinazoline | GSK923295 | Allosteric Inhibitor | 3.2 (human) | - | - | Inhibits microtubule-stimulated ATPase activity.[1] |
| Imidazo[1,2-a]pyridine | (+)-(S)-12 | Direct Inhibitor | - | 3.6 | 180 (p-HH3 elevation) | Demonstrates antitumor activity in xenograft models.[2] | |
| Benzo[d]pyrrolo[2,1-b]thiazole | Compound 29 | ATP-Competitive Inhibitor | - | 44,000 (HeLa), 90,000 (HCT116) | - | Exhibits cancer cell selectivity. | |
| CENP-F | Bisphosphonate | Zoledronic Acid | Indirect Inhibitor (Inhibits Farnesylation) | - | - | - | Prevents proper localization of CENP-F to the kinetochore. Effective concentrations in the low micromolar range (e.g., 6 µM) have been shown to induce loss of CENP-F at the kinetochore.[3] |
| Biflavonoid | Amentoflavone | Potential Indirect Inhibitor | - | - | - | Identified as a potential cell cycle inhibitor targeting cyclin B1, with CENP-F being a hub target. Direct inhibition of CENP-F is not confirmed.[4] | |
| CENP-B | Hydroxamic Acid | Trichostatin A | Indirect Inhibitor (HDAC Inhibitor) | - | ~20 (for HDACs) | - | Alters chromatin structure, which can lead to decreased CENP-B expression.[5] |
| CENP-A | - | - | - | - | - | - | To date, no specific small molecule inhibitors directly targeting CENP-A have been reported in the public domain. |
Signaling Pathways and Inhibitor Mechanisms
Understanding the signaling pathways involving CEN proteins is crucial for elucidating the mechanism of action of their inhibitors.
CENP-E Signaling Pathway and Inhibition
CENP-E is a kinesin-like motor protein that plays a critical role in chromosome congression during mitosis. It captures and transports microtubules at the kinetochore, ensuring proper alignment of chromosomes at the metaphase plate. Inhibition of CENP-E's ATPase motor domain disrupts this process, leading to mitotic arrest and subsequent apoptosis in cancer cells.
CENP-F Signaling and Indirect Inhibition
CENP-F is a large coiled-coil protein that localizes to the kinetochore during mitosis and is involved in the spindle assembly checkpoint (SAC). Its proper function requires farnesylation, a post-translational lipid modification. Zoledronic acid, a bisphosphonate, inhibits farnesyl diphosphate synthase, thereby preventing CENP-F farnesylation and its localization to the kinetochore. Amentoflavone has been identified in studies as a potential cell cycle inhibitor that may affect CENP-F's regulatory network.
CENP-B Function and Indirect Modulation
CENP-B is a DNA-binding protein that recognizes and binds to specific sequences within centromeric DNA, contributing to the structure and stability of the centromere. Trichostatin A, a histone deacetylase (HDAC) inhibitor, can indirectly affect CENP-B by altering chromatin structure, leading to changes in gene expression, including that of CENP-B.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | CENP-A Regulation and Cancer [frontiersin.org]
- 3. The kinetochore protein Cenp-F is a potential novel target for zoledronic acid in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Anticancer Activity of Amentoflavone on Esophageal Squamous Cell Carcinoma: Bioinformatics, Structure-Based Virtual Screening, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trichostatin A - Wikipedia [en.wikipedia.org]
Unlocking Antiviral Therapies: A Comparative Guide to Carbamoyl Pyridone Bicycle Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of carbamoyl pyridone bicycle derivatives against established antiviral agents. It delves into their therapeutic potential, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Carbamoyl pyridone bicycle derivatives have emerged as a promising class of compounds in the fight against viral diseases, notably HIV-1 and influenza. Their unique structural motif allows for potent inhibition of key viral enzymes, offering new avenues for therapeutic intervention. This guide evaluates their performance against current treatment options, providing a data-driven resource for the scientific community.
Mechanism of Action: A Tale of Two Metals
The therapeutic efficacy of carbamoyl pyridone bicycle derivatives lies in their ability to chelate divalent metal ions, typically magnesium (Mg²⁺), within the active site of viral enzymes.[1][2][3] This metal-chelating property is crucial for disrupting the catalytic activity of enzymes essential for viral replication.
In the context of HIV-1 , these derivatives target the integrase (IN) enzyme, a key player in the viral life cycle responsible for inserting the viral DNA into the host cell's genome. By binding to the Mg²⁺ ions in the integrase active site, carbamoyl pyridone compounds block the strand transfer reaction, effectively halting viral replication.[1][3] This mechanism is shared by several FDA-approved integrase strand transfer inhibitors (INSTIs).[1][4]
For influenza virus , the target is the cap-dependent endonuclease (CEN), an essential component of the viral RNA polymerase complex.[5][6][7] This enzyme is responsible for "cap snatching," a process where the virus cleaves the 5' caps of host messenger RNAs (mRNAs) to use as primers for its own transcription. Carbamoyl pyridone derivatives inhibit this process by chelating the metal ions in the CEN active site, thereby preventing viral gene expression.[5][6]
Comparative Performance: HIV-1 Integrase Inhibitors
Carbamoyl pyridone bicycle derivatives have demonstrated potent antiviral activity against both wild-type and drug-resistant strains of HIV-1. The following tables summarize the in vitro efficacy of selected derivatives compared to FDA-approved INSTIs.
Table 1: Antiviral Potency against Wild-Type HIV-1
| Compound | EC₅₀ (nM) | CC₅₀ (µM) | Reference |
| Bictegravir (BIC) | 2.4 ± 0.4 | >250 | [1] |
| Dolutegravir (DTG) | 2.6 ± 0.3 | >250 | [1] |
| Cabotegravir (CAB) | 1.8 ± 0.5 | >250 | [1] |
| Derivative 6k | 1.7 ± 0.1 | >250 | [1] |
| Derivative 7k | 3.6 ± 0.1 | >250 | [1] |
| Derivative 7c | 4.7 ± 0.4 | >250 | [1] |
Table 2: Antiviral Potency against Resistant HIV-1 Mutants
| Compound | G140S/Q148H (EC₅₀, nM) | E138K/Q148K (EC₅₀, nM) | R263K (EC₅₀, nM) | Reference |
| Bictegravir (BIC) | 11.2 ± 1.5 | 8.5 ± 1.2 | 4.8 ± 0.8 | [1] |
| Dolutegravir (DTG) | 9.8 ± 1.8 | 12.3 ± 2.1 | 5.2 ± 0.6 | [1] |
| Cabotegravir (CAB) | 44.5 ± 7.5 | 330 ± 50 | 7.1 ± 0.1 | [1] |
| Derivative 7c | 27.3 ± 5.2 | 27.1 ± 4.1 | 5.5 ± 0.4 | [1] |
EC₅₀: Half-maximal effective concentration; CC₅₀: Half-maximal cytotoxic concentration.
The data indicate that several carbamoyl pyridone bicycle derivatives exhibit antiviral potencies comparable to or exceeding those of approved drugs, particularly against certain resistant strains.[1] For instance, derivative 7c shows significantly improved potency against the E138K/Q148K mutant compared to Cabotegravir.[1][3]
Comparative Performance: Influenza Cap-Dependent Endonuclease Inhibitors
Similarly, carbamoyl pyridone bicycle derivatives have been investigated as potent inhibitors of the influenza virus cap-dependent endonuclease.
Table 3: In Vitro Efficacy against Influenza A Virus
| Compound | CEN Inhibition IC₅₀ (nM) | Antiviral Activity EC₅₀ (µM) | Reference |
| Baloxavir Acid (BXA) | 1.9 | 0.0049 | [5] |
| Derivative 2v | 3.1 | 0.0028 | [6][7] |
IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration.
Compound 2v demonstrated potent inhibition of the influenza CEN and significant antiviral activity, highlighting the potential of this class of compounds in treating influenza infections.[6][7]
Experimental Protocols
A clear understanding of the methodologies used to generate the comparative data is crucial for its interpretation and for designing future studies.
HIV-1 Antiviral Assay (Single-Round Infection)
This assay quantifies the antiviral activity of compounds by measuring the inhibition of a single cycle of HIV-1 infection.
-
Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Virus Production: Pseudotyped HIV-1 reporter viruses are produced by co-transfecting HEK293T cells with an HIV-1 proviral plasmid (encoding a luciferase reporter gene) and a plasmid encoding the vesicular stomatitis virus G (VSV-G) envelope protein.
-
Antiviral Assay:
-
Target cells (e.g., TZM-bl cells) are seeded in 96-well plates.
-
The cells are pre-incubated with serial dilutions of the test compounds for 2 hours.
-
An equal volume of the virus supernatant is then added to the wells.
-
After 48 hours of incubation, the cells are lysed, and luciferase activity is measured using a luminometer.
-
-
Data Analysis: The EC₅₀ values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
Influenza Antiviral Assay (Cell-Based)
This assay determines the ability of a compound to inhibit influenza virus replication in a cell culture model.
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells are maintained in Eagle's Minimum Essential Medium (MEM) containing 5% newborn calf serum.
-
Antiviral Assay:
-
MDCK cells are seeded in 96-well plates and incubated overnight.
-
The cells are washed and infected with influenza A virus at a specific multiplicity of infection (MOI).
-
After a 1-hour adsorption period, the virus inoculum is removed, and the cells are washed.
-
Medium containing serial dilutions of the test compounds is added to the wells.
-
After 48-72 hours, the cytopathic effect (CPE) is observed, or the amount of viral protein (e.g., nucleoprotein) is quantified by ELISA.
-
-
Data Analysis: The EC₅₀ is determined as the compound concentration that inhibits the viral CPE or viral protein production by 50%.
Enzyme Inhibition Assays
These assays directly measure the inhibitory effect of the compounds on the target enzymes.
-
HIV-1 Integrase Strand Transfer Assay: This assay typically uses a purified recombinant integrase enzyme and oligonucleotide substrates that mimic the viral DNA ends. The inhibition of the integration of these oligonucleotides into a target DNA molecule is measured, often using a fluorescence-based readout.
-
Influenza Cap-Dependent Endonuclease Assay: This assay involves a purified recombinant CEN enzyme and a capped RNA substrate. The cleavage of the substrate by the endonuclease is monitored, and the inhibitory effect of the compounds is quantified.
Conclusion
Carbamoyl pyridone bicycle derivatives represent a versatile and potent class of antiviral agents with demonstrated efficacy against both HIV-1 and influenza viruses. Their mechanism of action, centered on the chelation of essential metal ions in viral enzymes, provides a robust foundation for their therapeutic potential. The comparative data presented in this guide underscore their ability to compete with and, in some cases, surpass the performance of existing FDA-approved drugs, particularly against drug-resistant viral strains. The detailed experimental protocols offer a framework for the continued evaluation and optimization of these promising compounds, paving the way for the development of next-generation antiviral therapies.
References
- 1. N-Substituted Bicyclic Carbamoyl Pyridones: Integrase Strand Transfer Inhibitors that Potently Inhibit Drug-Resistant HIV-1 Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Practical Approach to Bicyclic Carbamoyl Pyridones with Application to the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Practical Approach to Bicyclic Carbamoyl Pyridones with Application to the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and SAR Study of Carbamoyl Pyridone Bicycle Derivatives as Potent Inhibitors of Influenza Cap-dependent Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Cap-dependent Endonuclease-IN-26: A Safety and Operations Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of Cap-dependent endonuclease-IN-26, a potent antiviral research compound. Adherence to these procedures is critical due to the compound's hazardous properties.
Key Safety and Disposal Information
The following table summarizes the essential safety and disposal data for this compound.
| Parameter | Information | Citation |
| Chemical Name | This compound | [1] |
| CAS Number | 1370238-26-8 | [1] |
| Molecular Formula | C23H23N3O3 | [1] |
| Molecular Weight | 389.45 g/mol | [1] |
| Primary Hazards | Harmful if swallowed. Very toxic to aquatic life with long-lasting effects. | [1] |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection, face protection. | |
| Handling Precautions | Avoid inhalation, contact with eyes and skin. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling. Avoid release to the environment. | [1] |
| Storage Conditions | Keep container tightly sealed in a cool, well-ventilated area. Store at -20°C (powder) or -80°C (in solvent). | [1] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [1] |
Step-by-Step Disposal Protocol
To ensure the safe and compliant disposal of this compound, follow the detailed steps below. This protocol is designed to minimize exposure and prevent environmental contamination.
1. Personal Protective Equipment (PPE) Confirmation:
-
Before handling the compound, ensure you are wearing the appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.
2. Waste Segregation:
-
Solid Waste: Collect any solid this compound waste, including unused product and contaminated items (e.g., weigh boats, pipette tips), in a clearly labeled, sealed container. The label should include the chemical name, CAS number, and relevant hazard symbols.
-
Liquid Waste: If the compound is in a solvent, collect the solution in a designated, leak-proof, and clearly labeled hazardous waste container. The label must identify the solvent and the dissolved compound. Do not mix with other incompatible waste streams.
-
Contaminated Labware: Dispose of grossly contaminated disposable labware as solid chemical waste. Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent, and the rinsate collected as hazardous liquid waste.
3. Waste Collection and Storage:
-
Store the sealed hazardous waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to prevent spills.
-
Follow your institution's specific guidelines for the temporary storage of hazardous chemical waste.
4. Scheduling Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Provide them with a complete inventory of the waste, including the chemical name and quantity.
5. Documentation:
-
Maintain accurate records of the amount of this compound disposed of, in accordance with your institution's and local regulations' requirements for hazardous waste tracking.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling Cap-dependent Endonuclease-IN-26
For Immediate Implementation: This document provides essential safety and logistical guidance for all personnel handling Cap-dependent endonuclease-IN-26. Adherence to these protocols is mandatory to ensure a safe laboratory environment and prevent exposure.
This compound is a potent inhibitor of the cap-dependent endonuclease (CEN) with an IC50 of 286 nM, demonstrating broad-spectrum antiviral activity against various influenza A and B strains.[1] While a valuable tool in drug development, it is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Proper handling and disposal are critical to mitigate risks.
Hazard Identification and Classification
A thorough understanding of the hazards associated with this compound is the first step in safe handling.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Source: DC Chemicals Safety Data Sheet[2]
Personal Protective Equipment (PPE)
The following PPE is mandatory for all personnel handling this compound.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Nitrile Gloves | Standard laboratory grade | To prevent skin contact. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1-rated | To protect eyes from splashes or aerosols. |
| Body Protection | Laboratory Coat | Standard | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. A certified respirator may be necessary for large spills or when generating aerosols. | To prevent inhalation.[2] |
Safe Handling and Operational Workflow
A systematic approach to handling ensures minimal exposure and maintains the integrity of the compound.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Storage
-
Powder: Store at -20°C.[2]
-
In Solvent: Store at -80°C.[2]
-
Keep containers tightly sealed in a cool, well-ventilated area.[2]
-
Protect from direct sunlight and sources of ignition.[2]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an absorbent material to contain the spill.
-
Collect: Carefully collect the spilled material and place it in a sealed container for disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate decontaminating agent.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal Plan
Proper disposal is crucial to prevent environmental contamination.
-
Waste Classification: All waste contaminated with this compound must be treated as hazardous waste.
-
Containment: Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Disposal Route: Dispose of contents and containers to an approved waste disposal plant.[2] Do not release into the environment.[2]
Decision Tree for PPE Selection
Caption: A decision-making guide for selecting the appropriate level of personal protective equipment.
By adhering to these guidelines, researchers can safely handle this compound, minimizing personal risk and environmental impact, thereby fostering a secure and productive research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
